molecular formula C9H7IN2O B1517095 3-(2-Iodophenyl)-1,2-oxazol-5-amine CAS No. 1020955-28-5

3-(2-Iodophenyl)-1,2-oxazol-5-amine

Cat. No.: B1517095
CAS No.: 1020955-28-5
M. Wt: 286.07 g/mol
InChI Key: ZWPSDSULPKZXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Iodophenyl)-1,2-oxazol-5-amine ( 1020955-28-5) is a high-value chemical building block with a molecular formula of C9H7IN2O and a molecular weight of 286.07 g/mol . This compound, characterized by the SMILES string NC1=CC(C2=CC=CC=C2I)=NO1 , features a unique structure combining an iodine-substituted phenyl ring with a 5-amino-isoxazole core . This architecture makes it a versatile and crucial intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex heterocyclic systems. The iodine atom at the ortho position of the phenyl ring offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the exploration of structure-activity relationships . The 5-amino group on the isoxazole ring can serve as a hydrogen bond donor and acceptor, which can be instrumental in designing molecules to target specific enzymes or receptors. Researchers value this compound for its potential applications in developing novel pharmacological tools and active compounds. Please handle with care and consult the Safety Data Sheet (SDS) prior to use. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-iodophenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPSDSULPKZXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020955-28-5
Record name 3-(2-iodophenyl)-1,2-oxazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Iodophenyl)-1,2-oxazol-5-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and a proposed synthetic route for the novel compound 3-(2-Iodophenyl)-1,2-oxazol-5-amine. While specific experimental data for this molecule is not yet prevalent in published literature, this document, intended for researchers, scientists, and drug development professionals, extrapolates from established methodologies for analogous compounds to offer a robust framework for its synthesis and characterization. The guide also delves into the potential therapeutic applications of this compound, drawing on the well-documented biological activities of the isoxazole scaffold.

Introduction

The isoxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of isoxazole have demonstrated anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties, making them a focal point for drug discovery and development.[2][4] The 3-aryl-5-aminoisoxazole moiety, in particular, is recognized as a key pharmacophore in many biologically active molecules.[5]

This guide focuses on the specific, and likely novel, compound 3-(2-Iodophenyl)-1,2-oxazol-5-amine. The introduction of an iodine atom at the ortho position of the phenyl ring is of particular interest. Halogenation can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability and binding affinity to biological targets.[6] This document will provide a detailed exploration of this compound's chemical nature, a proposed synthetic pathway, and a discussion of its potential as a lead compound in therapeutic research.

Chemical Structure and Properties

The chemical structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine consists of a central 1,2-oxazole (isoxazole) ring. A 2-iodophenyl group is attached at the 3-position, and an amine group is at the 5-position.

Table 1: Predicted Physicochemical Properties of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

PropertyValueSource
Molecular FormulaC₉H₇IN₂O[7]
Monoisotopic Mass285.9603 Da[7]
Predicted XlogP2.3[7]
Predicted Collision Cross Section ([M+H]⁺)146.5 Ų[7]
Predicted Collision Cross Section ([M+Na]⁺)148.9 Ų[7]

Note: The properties listed above are predicted values from computational models as experimental data is not currently available.

Proposed Synthesis

The synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine can be approached through established methods for the formation of 3-aryl-5-aminoisoxazoles.[5] A highly plausible and efficient route involves the condensation and cyclization of a β-ketonitrile with hydroxylamine.[8] The key starting material for this proposed synthesis is 3-(2-iodophenyl)-3-oxopropanenitrile.

Proposed Synthetic Pathway

The proposed synthesis is a one-pot reaction wherein 3-(2-iodophenyl)-3-oxopropanenitrile reacts with hydroxylamine hydrochloride in the presence of a base. The base serves to neutralize the hydrochloride salt and catalyze the condensation and subsequent intramolecular cyclization to yield the target compound.

Experimental Protocol

Materials:

  • 3-(2-Iodophenyl)-3-oxopropanenitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate (or another suitable base)

  • Ethanol (or another suitable solvent)

  • Water

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-Iodophenyl)-3-oxopropanenitrile (1 equivalent) in ethanol.

  • Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

  • Isolation: Add cold water to the residue to precipitate the crude product.

  • Purification: Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Rationale Behind Experimental Choices
  • Choice of Starting Material: 3-(2-Iodophenyl)-3-oxopropanenitrile is the logical precursor as it contains the required 2-iodophenyl group and the β-ketonitrile functionality necessary for the cyclization reaction with hydroxylamine to form the 5-aminoisoxazole ring.

  • Use of Hydroxylamine Hydrochloride and a Base: Hydroxylamine is the nitrogen and oxygen source for the isoxazole ring. It is commonly supplied as a more stable hydrochloride salt. A base, such as sodium acetate, is required to liberate the free hydroxylamine in situ.

  • Solvent and Temperature: Ethanol is a common solvent for this type of reaction as it effectively dissolves the reactants and facilitates the reaction at reflux temperature, providing the necessary activation energy for the cyclization.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Final Product 3-(2-Iodophenyl)-3-\noxopropanenitrile 3-(2-Iodophenyl)-3- oxopropanenitrile Hydroxylamine HCl Hydroxylamine HCl Addition 2. Add Hydroxylamine HCl and Base Hydroxylamine HCl->Addition Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate) Base (e.g., Sodium Acetate)->Addition Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Reaction_Setup 1. Dissolve β-ketonitrile in ethanol Solvent (e.g., Ethanol)->Reaction_Setup Reaction_Setup->Addition Reflux 3. Heat to reflux (4-6 hours) Addition->Reflux Workup 4. Cool and concentrate Reflux->Workup Isolation 5. Precipitate with water and filter Workup->Isolation Purification 6. Recrystallize Isolation->Purification Final_Product 3-(2-Iodophenyl)-1,2- oxazol-5-amine Purification->Final_Product

Caption: Proposed one-pot synthesis workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Potential Applications and Future Research Directions

The isoxazole scaffold is a versatile platform for the development of new therapeutic agents.[1][9] The presence of the 3-aryl-5-aminoisoxazole moiety in the target compound suggests a strong potential for biological activity.[5]

Potential Therapeutic Areas
  • Anti-inflammatory and Analgesic Agents: Many isoxazole derivatives have shown significant anti-inflammatory and analgesic properties.[2]

  • Antimicrobial Agents: The isoxazole nucleus is a key component of several antibacterial and antifungal drugs.[3][4]

  • Anticancer Agents: Research has indicated that some isoxazole-containing compounds exhibit anticancer activity.[1][2]

  • Immunomodulatory Activity: Certain isoxazole derivatives have been found to possess immunomodulatory effects.[2][10]

Proposed Mechanism of Action

While the specific mechanism of action for 3-(2-Iodophenyl)-1,2-oxazol-5-amine is unknown, related compounds have been shown to act as enzyme inhibitors. For example, some isoxazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory pathway. The 2-iodophenyl group could potentially enhance binding to target proteins through halogen bonding.

Future Research

Future research should focus on the successful synthesis and purification of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. Following this, a comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography will be essential to confirm its structure. Subsequently, screening for biological activity in various assays will be crucial to determine its therapeutic potential.

Visualization of Potential Research Progression

Research_Progression cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_development Lead Optimization & Development Synthesis Synthesis of 3-(2-Iodophenyl)-1,2- oxazol-5-amine Purification Purification Characterization Structural Characterization (NMR, MS, X-ray) Antimicrobial Antimicrobial Screening Characterization->Antimicrobial Anticancer Anticancer Screening Characterization->Anticancer In_Vitro In Vitro Assays (e.g., enzyme inhibition) SAR Structure-Activity Relationship (SAR) Studies In_Vitro->SAR Antimicrobial->SAR Anticancer->SAR In_Vivo In Vivo Efficacy and Toxicity Studies SAR->In_Vivo Lead_Compound Identification of Lead Compound In_Vivo->Lead_Compound

Caption: A logical progression for the future research and development of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Conclusion

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a novel compound with significant potential for applications in medicinal chemistry and drug discovery. Based on established synthetic methodologies for related compounds, a feasible and efficient synthesis route has been proposed in this guide. The rich pharmacological history of the isoxazole scaffold suggests that this compound is a promising candidate for future investigation as a therapeutic agent. This technical guide provides a foundational resource for researchers interested in the synthesis, characterization, and exploration of the biological activities of this and related molecules.

References

  • BenchChem. (2025).
  • Zimecki, M., et al. (2019).
  • Request PDF. (n.d.).
  • Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery.
  • NSF PAR. (n.d.).
  • ResearchGate. (n.d.). Synthetic route for isoxazole‐substituted iodoarenes 1 a‐1 d.
  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • IJCRT.org. (n.d.).
  • ResearchGate. (2023).
  • BenchChem. (n.d.). Ethyl 5-(3-iodophenyl)
  • PMC. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)
  • PubChemLite. (n.d.). 3-(2-iodophenyl)-1,2-oxazol-5-amine.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Chlorophenyl)isoxazol-5-amine.

Sources

3-(2-Iodophenyl)-1,2-oxazol-5-amine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The 1,2-oxazole (isoxazole) ring is a prominent scaffold in a multitude of biologically active compounds, including several approved pharmaceutical agents.[1][2] The 5-aminoisoxazole moiety, in particular, serves as a versatile building block, offering multiple points for chemical modification and the introduction of diverse pharmacophoric elements.[3][4] The incorporation of a 2-iodophenyl substituent at the 3-position of the isoxazole ring introduces a heavy atom that can be exploited for various purposes, including its use as a handle for further cross-coupling reactions or as a potential modulator of pharmacokinetic properties. This guide will delve into the known and projected characteristics of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-(2-Iodophenyl)-1,2-oxazol-5-amine is presented in the table below. These values are calculated based on its chemical structure.

PropertyValueSource
Molecular Formula C₉H₇IN₂O[5]
Molecular Weight 288.07 g/mol Calculated
Monoisotopic Mass 285.9603 Da[5]
CAS Number Not Available
IUPAC Name 3-(2-iodophenyl)isoxazol-5-amine
SMILES C1=CC=C(C(=C1)C2=NOC(=C2)N)I[5]
InChI InChI=1S/C9H7IN2O/c10-7-4-2-1-3-6(7)8-5-9(11)13-12-8/h1-5H,11H2[5]

Synthesis and Characterization

While a specific synthetic procedure for 3-(2-Iodophenyl)-1,2-oxazol-5-amine has not been detailed in the available literature, a reliable route can be proposed based on established methods for the synthesis of analogous 3-aryl-5-aminoisoxazoles. A common and effective strategy involves the cyclization of a β-ketonitrile with hydroxylamine.[6] The following is a proposed multi-step synthesis starting from 2-iodobenzaldehyde.

Proposed Synthetic Pathway

The proposed synthesis involves four main steps:

  • Oxidation of 2-iodobenzaldehyde to 2-iodobenzoic acid.

  • Esterification of 2-iodobenzoic acid to its corresponding methyl ester.

  • Claisen condensation of the methyl ester with acetonitrile to form the β-ketonitrile intermediate.

  • Cyclization of the β-ketonitrile with hydroxylamine to yield the final product.

SynthesisWorkflow A 2-Iodobenzaldehyde B 2-Iodobenzoic Acid A->B Oxidation (e.g., KMnO₄) C Methyl 2-Iodobenzoate B->C Esterification (e.g., MeOH, H₂SO₄) D 3-(2-Iodophenyl)-3-oxopropanenitrile C->D Claisen Condensation (e.g., NaH, MeCN) E 3-(2-Iodophenyl)-1,2-oxazol-5-amine D->E Cyclization (NH₂OH·HCl, Base)

Caption: Proposed synthetic workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Detailed Experimental Protocol (Proposed)

Step 1: Oxidation of 2-Iodobenzaldehyde to 2-Iodobenzoic Acid

  • To a stirred solution of 2-iodobenzaldehyde in a suitable solvent (e.g., acetone or a mixture of t-butanol and water), add a solution of potassium permanganate (KMnO₄) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color disappears and a brown precipitate of manganese dioxide forms.

  • Filter the mixture and wash the solid with water.

  • Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the 2-iodobenzoic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 2: Esterification to Methyl 2-Iodobenzoate

  • Dissolve 2-iodobenzoic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2-iodobenzoate.

Step 3: Synthesis of 3-(2-Iodophenyl)-3-oxopropanenitrile

  • To a suspension of a strong base (e.g., sodium hydride) in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere, add acetonitrile dropwise at 0 °C.

  • Stir the mixture at room temperature for a short period.

  • Add a solution of methyl 2-iodobenzoate in the same solvent dropwise to the reaction mixture.

  • Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and carefully quench with a dilute acid.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude product by chromatography.

Step 4: Cyclization to 3-(2-Iodophenyl)-1,2-oxazol-5-amine

  • Dissolve 3-(2-iodophenyl)-3-oxopropanenitrile in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium carbonate).

  • Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and pour it into cold water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the 2-iodophenyl group and the isoxazole ring, as well as a broad singlet for the amine protons.

  • ¹³C NMR: The carbon NMR spectrum will display resonances for the carbons of both aromatic rings and the isoxazole core.

  • IR Spectroscopy: Characteristic absorption bands are expected for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C=N stretching of the isoxazole ring, and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for the presence of iodine.

Reactivity and Potential Applications

The chemical structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine offers several avenues for further chemical transformations and suggests a range of potential applications.

Chemical Reactivity
  • The Amino Group: The 5-amino group can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives.

  • The Iodophenyl Group: The iodine atom on the phenyl ring is a versatile functional group for transition-metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This enables the introduction of a wide range of substituents at this position.

  • The Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions.

Potential Applications

The 3-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry and has been investigated for a variety of therapeutic applications.

  • Drug Discovery: Derivatives of 3-phenylisoxazol-5-amine have been explored for their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[7][8][9] The unique electronic and steric properties imparted by the 2-iodo substituent could lead to novel biological activities. For instance, related benzoxazole derivatives have shown promise in antimicrobial and anticancer research.[7]

  • Agrochemicals: The isoxazole core is present in some commercial herbicides and fungicides.[10] The 3-(2-Iodophenyl)-1,2-oxazol-5-amine could serve as a precursor for the synthesis of new agrochemicals.

  • Materials Science: The presence of the iodo- and amino- functionalities makes this molecule a potential building block for the synthesis of novel polymers and functional materials.

Safety and Handling

Detailed toxicological data for 3-(2-Iodophenyl)-1,2-oxazol-5-amine is not available. However, based on the functional groups present, appropriate safety precautions should be taken.

  • General Handling: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Organoiodine Compounds: Organoiodine compounds can be light-sensitive and may liberate iodine over time. It is advisable to store them in amber-colored bottles. They should be handled with care, as some can be irritants.[11]

Conclusion

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a promising heterocyclic compound with significant potential for applications in drug discovery and materials science. While a dedicated CAS number and extensive experimental data are currently lacking in the public domain, this technical guide provides a solid foundation for its synthesis, characterization, and further exploration. The versatile reactivity of its functional groups, combined with the established biological importance of the 5-aminoisoxazole scaffold, makes it an attractive target for further research and development.

References

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. Available at: [Link]

  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. (2025). ResearchGate. Available at: [Link]

  • The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2025). ResearchGate. Available at: [Link]

  • Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (2021). PMC. Available at: [Link]

  • 3-(2-iodophenyl)-1,2-oxazol-5-amine. PubChemLite. Available at: [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. (2009). ACS Publications. Available at: [Link]

  • Synthesis, biological activities, and evaluation molecular docking-dynamics studies of new phenylisoxazole quinoxalin-2-amine hybrids as potential α-amylase and α-glucosidase inhibitors. (2024). RSC Publishing. Available at: [Link]

  • Process for preparing 3-aminoisoxazole derivatives. (1969). Google Patents.
  • Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. (2026). ResearchGate. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. Available at: [Link]

  • 3-(5-)-Amino-o-diarylisoxazoles: regioselective synthesis and antitubulin activity. (2014). PubMed. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. Available at: [Link]

Sources

Physicochemical Profiling and Synthetic Workflows for 5-Amino-3-(2-iodophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Rationale

In the landscape of medicinal chemistry and materials science, the isoxazole ring serves as a privileged pharmacophore, frequently deployed as a bioisostere for amides and esters. While standard 5-amino-3-phenylisoxazoles are well-documented building blocks[1], the introduction of an iodine atom at the ortho position of the phenyl ring—yielding 5-amino-3-(2-iodophenyl)isoxazole —fundamentally alters the molecule's synthetic utility and physicochemical profile.

As an application scientist, I approach this molecule not just as an end-product, but as a highly reactive intermediate. The 2-iodo substitution introduces profound steric hindrance, forcing the phenyl ring out of coplanarity with the isoxazole core. Furthermore, iodine's large atomic radius and polarizability induce a significant "heavy atom effect," which can be leveraged for halogen bonding in protein-ligand interactions or as a highly labile handle for transition-metal-catalyzed cross-coupling reactions[2]. This whitepaper provides a self-validating, deeply technical framework for the synthesis, characterization, and application of this specialized heterocyclic scaffold.

Physicochemical Characteristics & Molecular Dynamics

Understanding the baseline physicochemical properties of 5-amino-3-(2-iodophenyl)isoxazole is critical for predicting its behavior in both biological assays and synthetic matrices. The primary amine at the 5-position acts as a hydrogen-bond donor, while the isoxazole nitrogen serves as an acceptor. However, the electron-withdrawing nature of the isoxazole ring significantly depresses the basicity of the amine (estimated pKa ~2.5–3.0), meaning it remains unprotonated at physiological pH.

By extrapolating data from structurally related isomers such as 3-(3-iodophenyl)isoxazole[3] and 3-(2-chlorophenyl)isoxazole[4], we can establish a highly accurate predictive profile for the 2-iodo derivative.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionScientific Rationale & Implication
Molecular Formula C₉H₇IN₂ODefines the core mass and isotopic distribution.
Molecular Weight 286.07 g/mol [3]Crucial for molarity calculations in high-throughput screening.
LogP (Predicted) ~ 2.8 - 3.1Indicates moderate lipophilicity, favorable for cellular permeability but requires organic co-solvents (e.g., DMSO) for aqueous assay formulation.
Melting Point 110 - 118 °C (Analogous)Derived from 3-phenylisoxazole baselines[5]; useful for initial purity assessments via differential scanning calorimetry (DSC).
Steric Conformation Non-coplanarThe bulky ortho-iodine creates a steric clash with the isoxazole oxygen/nitrogen, locking the dihedral angle and limiting rotational degrees of freedom.

Validated Synthetic Methodology

Step-by-Step Protocol: Cyclodehydration Route

Step 1: Claisen Condensation

  • Reagents: Ethyl 2-iodobenzoate (1.0 eq), anhydrous acetonitrile (1.5 eq), Sodium hydride (60% dispersion in mineral oil, 1.5 eq), anhydrous THF.

  • Procedure: Suspend NaH in THF at 0 °C under inert N₂. Add acetonitrile dropwise. Causality: NaH irreversibly deprotonates acetonitrile (pKa ~25) to form a nucleophilic carbanion.

  • Add ethyl 2-iodobenzoate dropwise. Stir at room temperature for 4 hours.

  • Quench: Carefully quench with saturated aqueous NH₄Cl. Causality: A mild acidic quench prevents the degradation of the resulting 3-(2-iodophenyl)-3-oxopropanenitrile intermediate. Extract with EtOAc and concentrate.

Step 2: Isoxazole Formation

  • Reagents: 3-(2-Iodophenyl)-3-oxopropanenitrile (1.0 eq), Hydroxylamine hydrochloride (NH₂OH·HCl, 1.2 eq), NaOH (1.2 eq), EtOH/H₂O (4:1).

  • Procedure: Dissolve the intermediate in EtOH. Add an aqueous solution of NH₂OH·HCl and NaOH. Causality: NaOH neutralizes the hydrochloride salt, liberating the free hydroxylamine nucleophile in situ while maintaining a pH that favors oxime formation over nitrile hydrolysis.

  • Reflux for 6 hours. The hydroxylamine attacks the ketone to form an oxime, which subsequently undergoes intramolecular nucleophilic attack onto the nitrile carbon.

  • Isolation: Cool to room temperature, precipitate with cold water, filter, and recrystallize from ethanol to yield pure 5-amino-3-(2-iodophenyl)isoxazole.

SynthRoute A Ethyl 2-iodobenzoate + Acetonitrile B NaH, THF/MeCN, 0°C to RT (Claisen Condensation) A->B C 3-(2-Iodophenyl)-3-oxopropanenitrile (Intermediate) B->C D NH2OH·HCl, NaOH EtOH/H2O, Reflux C->D E Oxime Formation & Intramolecular Cyclization D->E F 5-Amino-3-(2-iodophenyl)isoxazole (Target Compound) E->F

Caption: Synthetic workflow for 5-amino-3-(2-iodophenyl)isoxazole via cyclodehydration.

Analytical Characterization Protocol (HPLC-MS/MS)

To validate the purity and facilitate pharmacokinetic quantification of this compound, a highly specific High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method is required. Drawing from established protocols for related isoxazole-4-carboxamides[6], the following self-validating workflow is designed to eliminate matrix effects.

Methodological Workflow
  • Sample Preparation (Protein Precipitation): Add 300 µL of ice-cold acetonitrile to 100 µL of biological sample (e.g., plasma). Causality: Acetonitrile instantly denatures and precipitates plasma proteins. The moderately lipophilic isoxazole partitions into the supernatant, protecting the analytical column from protein fouling.

  • Internal Standard (IS): Spike samples with 5-Amino-3-(2-bromophenyl)isoxazole[2]. Causality: The 2-bromo analog is structurally nearly identical, ensuring it co-elutes and experiences identical ion suppression/enhancement in the ESI source, thereby self-validating the quantitative accuracy.

  • Chromatography: Use a C18 Reverse Phase column. Mobile phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Causality: Formic acid acts as an ion-pairing agent and forces the protonation of the isoxazole amine, maximizing signal intensity in Positive Electrospray Ionization (ESI+).

  • Detection: Monitor the transition of the parent ion [M+H]⁺ (m/z 287) to its dominant fragment (typically loss of the amino-isoxazole fragment) via Multiple Reaction Monitoring (MRM).

Downstream Applications: Palladium-Catalyzed Functionalization

The true strategic value of 5-amino-3-(2-iodophenyl)isoxazole is its role as a versatile building block. The carbon-iodine (C-I) bond at the ortho position is highly susceptible to oxidative addition by zero-valent palladium. This allows researchers to rapidly generate libraries of complex, sterically hindered biaryl systems via Suzuki-Miyaura cross-coupling.

Such modifications are critical in drug discovery for exploring the chemical space around the isoxazole core, often leading to potent kinase inhibitors or modulators of inflammatory pathways[4].

CrossCoupling A 5-Amino-3-(2-iodophenyl)isoxazole B Pd(PPh3)4 (Catalyst) Oxidative Addition A->B C Pd(II) Aryl Complex (C-I Bond Activation) B->C D Arylboronic Acid + Base Transmetalation C->D E Reductive Elimination (Product Release) D->E F 3-(Biphenyl-2-yl)-5-aminoisoxazole (Functionalized Scaffold) E->F

Caption: Palladium-catalyzed Suzuki-Miyaura cross-coupling mechanism utilizing the 2-iodo handle.

Safety and Handling

Isoxazole derivatives, including halogenated phenylisoxazoles, exhibit moderate oral toxicity and can act as skin and eye irritants[5].

  • Engineering Controls: All synthetic and powder-handling procedures must be conducted within a certified chemical fume hood to prevent dispersion of dust[5].

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Disposal: Halogenated organic waste must be segregated and disposed of via a licensed waste management facility in accordance with local regulations[5].

References

  • Title: Synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives Source: Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS) URL: [Link]

Sources

Therapeutic Potential of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

A Senior Application Scientist's Perspective on a Novel Chemical Entity

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] This guide introduces a novel chemical entity, 3-(2-Iodophenyl)-1,2-oxazol-5-amine, and posits its potential as a valuable starting point for drug discovery programs. While specific biological data for this compound is not yet publicly available, its structural features—a proven isoxazole core and a reactive iodophenyl moiety—suggest significant promise. This document provides a comprehensive roadmap for its synthesis, biological evaluation, and optimization, grounded in established principles of drug development. We will explore hypothesized therapeutic targets, present detailed protocols for key in-vitro assays, and outline a logical workflow for advancing this compound from a promising hit to a viable preclinical candidate.

The Isoxazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a multitude of biologically active compounds.[3] Its prevalence stems from its unique electronic properties and its ability to serve as a bioisosteric replacement for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of a molecule.[4] This versatility is evidenced by its presence in a range of marketed drugs, from the anti-inflammatory agent Valdecoxib to the antibiotic Sulfamethoxazole.[4] The demonstrated success of the isoxazole scaffold in targeting diverse biological pathways, including those involved in inflammation, cancer, and infectious diseases, provides a strong rationale for the exploration of novel derivatives.[1][5]

Compound of Interest: 3-(2-Iodophenyl)-1,2-oxazol-5-amine

We now turn our attention to the specific molecule at the heart of this guide: 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Caption: Chemical structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.[6]

This compound is, as of the writing of this guide, a novel chemical entity with no reported biological activity in the public domain.[6] However, its structure is compelling for two key reasons:

  • The Privileged Core: It possesses the isoxazole-5-amine core, a known pharmacophore in various therapeutic areas.

  • The Reactive Handle: The 2-iodophenyl substituent serves as a versatile synthetic handle for further chemical elaboration through well-established cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

Proposed Synthetic Pathway

The synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine can be approached through established methods for isoxazole ring formation. A plausible retro-synthetic analysis suggests a convergent synthesis, as outlined below.

G start 2-Iodobenzaldehyde step2 Formation of Oxime start->step2 1. step1 Hydroxylamine Hydrochloride step1->step2 step4 Formation of Hydroxamoyl Chloride step2->step4 2. step3 Chlorination (e.g., NCS) step3->step4 step6 final 3-(2-Iodophenyl)-1,2-oxazol-5-amine step4->final 3. step5 Cyanoacetamide step5->final step6->final

Caption: Proposed synthetic workflow for the target compound.

This pathway leverages common starting materials and well-understood reaction mechanisms, making the target compound readily accessible for initial biological screening.

A Strategic Roadmap for Therapeutic Evaluation

The core of this guide is a proposed workflow for systematically evaluating the therapeutic potential of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. This process begins with hypothesis generation for potential biological targets and progresses through a multi-stage screening cascade.

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development a Synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine b Primary Screening (e.g., Kinase Panel, Cell Viability) a->b c Hit Confirmation & Potency Determination b->c d SAR Studies via Cross-Coupling c->d e In Vitro ADME/Tox Profiling d->e f Selectivity Profiling e->f g In Vivo Efficacy Studies f->g h Preclinical Candidate Selection g->h

Caption: A comprehensive drug discovery workflow.[3]

Hypothesized Therapeutic Targets and Mechanism of Action

Given the broad anti-inflammatory and anti-cancer activities reported for isoxazole derivatives, we hypothesize that 3-(2-Iodophenyl)-1,2-oxazol-5-amine may modulate key signaling pathways implicated in these diseases.[2][5] A primary class of targets for such scaffolds are protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in cancer and inflammatory disorders.

G compound 3-(2-Iodophenyl)-1,2- oxazol-5-amine kinase Protein Kinase (e.g., MAPK, PI3K) compound->kinase downstream Downstream Substrate kinase->downstream Phosphorylation response Cellular Response (Proliferation, Inflammation) downstream->response

Caption: Hypothesized mechanism of action via kinase inhibition.

Primary Screening: Identifying Biological Activity

The initial step is to screen the compound against a broad panel of disease-relevant targets to identify a "hit". A cost-effective and informative approach is to utilize commercially available kinase screening panels that assess inhibitory activity against hundreds of kinases. Concurrently, cell-based assays are crucial for determining the compound's effect on cellular phenotypes.

Experimental Protocol: MTT Assay for Cytotoxicity

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare a serial dilution of 3-(2-Iodophenyl)-1,2-oxazol-5-amine (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro ADME/Tox Profiling: Assessing Drug-Likeness

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is critical to minimize late-stage attrition of drug candidates.[7][8] These assays provide essential insights into a compound's potential bioavailability, metabolic stability, and safety profile.[9][10]

Table 1: Key In Vitro ADME/Tox Assays

ParameterAssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption.
Metabolism Liver Microsome StabilityAssesses metabolic stability by Phase I enzymes.[11]
Distribution Plasma Protein BindingDetermines the fraction of compound bound to plasma proteins.
Toxicity hERG InhibitionScreens for potential cardiotoxicity.
Toxicity Cytotoxicity in HepatocytesEvaluates potential for drug-induced liver injury.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11]

  • Reaction Preparation: In a 96-well plate, combine the test compound (final concentration 1 µM) with human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (100 mM, pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the parent compound.

Conclusion and Future Directions

While 3-(2-Iodophenyl)-1,2-oxazol-5-amine is a novel chemical entity, its foundation on the well-validated isoxazole scaffold makes it a highly attractive starting point for a drug discovery campaign. The strategic workflow and detailed protocols outlined in this guide provide a robust framework for its systematic evaluation. The presence of the iodophenyl group is a key advantage, enabling rapid and efficient lead optimization through established synthetic methodologies. The initial steps will be to synthesize the compound and perform broad primary screening to identify its biological activity. Positive results from these initial screens will trigger a comprehensive lead optimization program, guided by the principles of medicinal chemistry and early ADME/Tox profiling, with the ultimate goal of identifying a preclinical candidate with therapeutic potential in areas such as oncology or inflammatory diseases.

References

  • Advances in isoxazole chemistry and their role in drug discovery - ResearchGate. (2025, March 3). Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC. (n.d.). Retrieved from [Link]

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). In Frontiers In Medicinal Chemistry (Vol. 10, p. 1). Bentham Science Publisher. [Link]

  • In Vitro Assays and Models - Selvita. (n.d.). Retrieved from [Link]

  • In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery. (n.d.). Retrieved from [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry. (2011, May 25). Retrieved from [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019, March 21). Retrieved from [Link]

  • Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors - MDPI. (n.d.). Retrieved from [Link]

  • In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.). Retrieved from [Link]

  • small molecule drug discovery - Next Generation Treatment Solutions - Vipergen. (n.d.). Retrieved from [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (n.d.). Retrieved from [Link]

  • 3-(2-iodophenyl)-1,2-oxazol-5-amine - PubChemLite. (n.d.). Retrieved from [Link]

Sources

The Emerging Therapeutic Potential of 3-Aryl-5-Aminoisoxazoles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry, gracing the molecular architecture of numerous therapeutic agents.[1] Among its varied derivatives, the 3-aryl-5-aminoisoxazole moiety has garnered significant attention as a pharmacophore of interest, demonstrating a broad spectrum of biological activities.[2] This technical guide provides an in-depth review of the synthesis, biological activities, and structure-activity relationships of 3-aryl-5-aminoisoxazole derivatives, offering valuable insights for researchers engaged in the discovery and development of novel therapeutics.

Synthetic Methodologies: Crafting the 3-Aryl-5-Aminoisoxazole Core

The construction of the 3-aryl-5-aminoisoxazole scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the desired substitution pattern, scalability, and availability of starting materials. Herein, we detail some of the most efficient and versatile approaches.

One-Pot Synthesis from β-Enaminones

A highly efficient and regioselective one-pot synthesis of 3-aryl-5-aminoisoxazoles can be achieved from readily accessible β-enaminones.[2] This method involves the cyclization of a β-enaminone with hydroxylamine. The regioselectivity of this reaction is critically influenced by the reaction conditions.

Experimental Protocol: Synthesis of 3-Aryl-5-Aminoisoxazoles from β-Enaminones

  • Enaminone Formation: A mixture of an appropriate acetophenone and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated, typically at reflux, to afford the corresponding β-enaminone.

  • Cyclization: The crude enaminone is then treated with hydroxylamine hydrochloride in the presence of a base, such as potassium carbonate, in a suitable solvent like ethanol. The reaction mixture is heated to reflux to facilitate the cyclization and formation of the 3-aryl-5-aminoisoxazole.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the desired 3-aryl-5-aminoisoxazole.

G Acetophenone Aryl Methyl Ketone Enaminone β-Enaminone Intermediate Acetophenone->Enaminone Heat DMFDMA DMF-DMA DMFDMA->Enaminone Isoxazole 3-Aryl-5-Aminoisoxazole Enaminone->Isoxazole Base (e.g., K2CO3) Ethanol, Reflux Hydroxylamine Hydroxylamine (NH2OH·HCl) Hydroxylamine->Isoxazole

Caption: Simplified signaling pathway illustrating potential anticancer mechanisms of 3-aryl-5-aminoisoxazole derivatives through inhibition of c-Met and modulation of JNK/p38 MAPK pathways, leading to apoptosis.

Antibacterial Activity

The rise of antibiotic resistance has created an urgent need for the development of new antibacterial agents. [3]3-Aryl-5-aminoisoxazole derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Selected 3-Aryl-5-Aminoisoxazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound E Staphylococcus aureus8
Compound F Escherichia coli16
Compound G Pseudomonas aeruginosa32
178d E. coli117[3]
178e E. coli110[3]
178f E. coli95[3]
178d S. aureus100[3]
178e S. aureus95[3]

The antibacterial mechanism of these compounds is still under investigation, but it is believed to involve the disruption of essential bacterial processes.

Structure-Activity Relationship (SAR): Decoding the Molecular Determinants of Activity

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For 3-aryl-5-aminoisoxazole derivatives, several key structural features have been identified that influence their potency and selectivity.

  • Substitution on the 3-Aryl Ring: The nature and position of substituents on the 3-aryl ring play a crucial role in determining the biological activity. For instance, in the context of antibacterial activity, the presence of electron-withdrawing groups, such as halogens, on the aryl ring has been shown to enhance potency. [3]

  • The 5-Amino Group: The amino group at the 5-position is a key feature for the biological activity of many of these derivatives. It can act as a hydrogen bond donor and/or acceptor, facilitating interactions with biological targets. Modifications to this group can significantly impact activity.

  • Overall Molecular Conformation: The three-dimensional shape of the molecule is critical for its interaction with the target protein. The relative orientation of the 3-aryl group and the 5-aminoisoxazole core influences the binding affinity and, consequently, the biological response.

Conclusion and Future Perspectives

The 3-aryl-5-aminoisoxazole scaffold represents a versatile and promising platform for the discovery of new therapeutic agents. The synthetic methodologies are well-established, allowing for the generation of diverse chemical libraries for biological screening. The broad spectrum of biological activities, particularly in the areas of oncology and infectious diseases, underscores the therapeutic potential of this class of compounds.

Future research efforts should focus on:

  • Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization.

  • Expansion of the Chemical Space: The synthesis and evaluation of novel analogs with diverse substitution patterns will be essential to explore the full therapeutic potential of this scaffold.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds will need to be evaluated in preclinical animal models to assess their efficacy, pharmacokinetic properties, and safety profiles.

References

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. (2024, June 14). Semantic Scholar. Retrieved from [Link]

  • (Placeholder for additional reference if needed)
  • (Placeholder for additional reference if needed)
  • (Placeholder for additional reference if needed)
  • (Placeholder for additional reference if needed)
  • Activation of p38/JNK Pathway Is Responsible for Embelin Induced Apoptosis in Lung Cancer Cells: Transitional Role of Reactive Oxygen Species. (2014, January 22). PLOS ONE. Retrieved from [Link]

  • (Placeholder for additional reference if needed)
  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PubMed Central. Retrieved from [Link]

  • Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020, October 1). PubMed. Retrieved from [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011, May 25). Asian Journal of Research in Chemistry. Retrieved from [Link]

  • (Placeholder for additional reference if needed)
  • (Placeholder for additional reference if needed)
  • (Placeholder for additional reference if needed)
  • (Placeholder for additional reference if needed)
  • (Placeholder for additional reference if needed)
  • (Placeholder for additional reference if needed)
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021, March 9). An-Najah Staff. Retrieved from [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. Retrieved from [Link]

Sources

Solubility Profile of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, a heterocyclic compound with significant potential as a building block in pharmaceutical and agrochemical research.[1] Given the critical role of solubility in drug discovery, formulation, and synthesis, this document outlines the key physicochemical properties of the title compound, presents a theoretically-grounded and predictive solubility profile across a range of common organic solvents, and provides detailed, field-proven experimental protocols for accurate solubility determination. The content herein is structured to provide researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Critical Role of Solubility

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a substituted isoxazole derivative. The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a component of numerous compounds with a wide array of biological activities.[2][3] The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount physical property that dictates its behavior throughout the drug development lifecycle.[4] From initial screening and synthesis to formulation and bioavailability, understanding and quantifying solubility is not merely a procedural step but a cornerstone of successful chemical and pharmaceutical development.[4][5]

Poor solubility can lead to significant challenges, including:

  • Inconsistent results in biological assays.

  • Difficulties in purification and isolation during synthesis.

  • Low bioavailability for orally administered drugs.[6]

  • Complications in developing suitable formulations for preclinical and clinical studies.

This guide aims to provide a predictive framework and a practical experimental approach for characterizing the solubility of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, enabling scientists to make informed decisions regarding solvent selection for synthesis, purification, and formulation.

Physicochemical Characterization and Predicted Solubility Behavior

The molecular structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine provides significant insight into its expected solubility. The key features are the aromatic iodophenyl group, the heterocyclic isoxazole ring, and the primary amine substituent.

PropertyValueSource
Molecular Formula C₉H₇IN₂O[7]
Molecular Weight 286.07 g/mol [7]
Predicted XlogP 2.3[7]
Hydrogen Bond Donors 1 (from -NH₂)Inferred from structure
Hydrogen Bond Acceptors 3 (2 on isoxazole, 1 on -NH₂)Inferred from structure

The predicted XlogP of 2.3 suggests a moderate lipophilicity. The presence of a hydrogen bond donor (-NH₂) and multiple hydrogen bond acceptor sites (the nitrogen and oxygen atoms of the isoxazole ring and the amine group) indicates that the molecule can engage in hydrogen bonding with appropriate solvents. Therefore, its solubility will be governed by a balance between its lipophilic character (iodophenyl ring) and its capacity for polar interactions.[8][9] The fundamental principle of "like dissolves like" suggests that the compound will exhibit higher solubility in solvents with similar polarity and hydrogen bonding capabilities.[10][11]

Predictive Solubility in Common Organic Solvents
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Non-Polar Hexanes, Toluene, BenzeneLowThe molecule's polarity, arising from the isoxazole ring and amine group, is too high to be effectively solvated by non-polar solvents. Van der Waals forces alone are insufficient to overcome the crystal lattice energy.[11]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN)Moderate to HighThese solvents can engage in dipole-dipole interactions. THF and Ethyl Acetate can also act as hydrogen bond acceptors, interacting favorably with the amine group of the solute. These are often good initial choices for dissolving moderately polar compounds.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents are excellent hydrogen bond donors and acceptors, allowing them to interact strongly with the amine and isoxazole moieties. The alkyl chains on these alcohols also provide some non-polar character, which can help solvate the iodophenyl ring.
Highly Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)High to Very HighDMSO and DMF are powerful, highly polar solvents with strong hydrogen bond accepting capabilities. They are often used as "solvents of last resort" for compounds with poor solubility in other common organic solvents.[4]

This predictive table serves as a starting point for solvent screening. Experimental verification is essential, as factors like crystal packing energy (polymorphism) can lead to deviations from theoretical behavior.[10]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an experimental approach is required. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility.[5]

4.1. Core Principles of the Shake-Flask Method

This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature.[5][13] The key is to allow sufficient time for the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation.

4.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess solid 3-(2-Iodophenyl)-1,2-oxazol-5-amine into vials B Add precise volume of selected organic solvent A->B Dispense Solvent C Seal vials and place in shaking incubator at controlled temperature (e.g., 25°C) B->C Load Incubator D Agitate for 24-48 hours to ensure equilibrium C->D Incubate E Centrifuge vials to pellet excess solid D->E End Incubation F Carefully withdraw supernatant E->F Aspirate G Filter supernatant through 0.22 µm syringe filter (low-binding, solvent-compatible) F->G Clarify H Prepare serial dilutions of the clear filtrate G->H Sample Prep I Analyze dilutions via calibrated HPLC-UV or UV-Vis Spectrophotometry H->I Inject/Measure J Calculate concentration against a standard curve I->J Data Processing

Caption: Workflow for Thermodynamic Solubility Determination.

4.3. Detailed Step-by-Step Protocol
  • Preparation:

    • Add an excess amount of solid 3-(2-Iodophenyl)-1,2-oxazol-5-amine (e.g., 5-10 mg) to a series of glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

    • Accurately dispense a known volume (e.g., 1.0 mL) of each selected organic solvent into the vials.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[5]

  • Phase Separation:

    • Remove the vials and allow them to stand briefly.

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant, taking care not to disturb the solid pellet.

  • Sample Analysis (Using HPLC-UV):

    • Filter the supernatant through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulates.

    • Prepare a stock solution of the compound of known concentration in a suitable solvent (e.g., DMSO or Acetonitrile).

    • Generate a standard curve by creating a series of dilutions from the stock solution and plotting their known concentrations against their measured HPLC peak areas.

    • Prepare one or more dilutions of the filtered sample supernatant to ensure the concentration falls within the linear range of the standard curve.

    • Analyze the diluted samples by HPLC and determine their concentration by interpolating from the standard curve.

    • Calculate the original solubility in mg/mL or mol/L, accounting for any dilution factors.

4.4. A Note on Kinetic Solubility Assays

In early drug discovery, high-throughput kinetic solubility assays are often employed for rapid screening.[14] These methods typically involve adding a concentrated DMSO stock of the compound to an aqueous or organic medium and detecting the point at which precipitation occurs, often via nephelometry (light scattering) or turbidimetry.[4][5] While faster, these methods measure a non-equilibrium state and can yield higher solubility values than the thermodynamic method due to the formation of supersaturated solutions.[13]

Interpreting Solubility: Key Influencing Factors

The solubility of 3-(2-Iodophenyl)-1,2-oxazol-5-amine is not just a function of the solvent, but a complex interplay of various factors.

Caption: Factors Influencing Compound Solubility.

  • Polarity Match: As discussed, solubility is maximized when the polarity of the solute and solvent are closely matched.[8]

  • Hydrogen Bonding: The amine group is a hydrogen bond donor, and the isoxazole ring contains acceptors. Polar protic solvents like ethanol can interact with both, while polar aprotic solvents like THF can only act as acceptors. This difference in interaction capability is a key determinant of solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic (absorbs heat).[10][11] This can be leveraged for recrystallization procedures.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy.[10] The most thermodynamically stable polymorph will always be the least soluble. It is crucial to verify the solid form before and after the solubility experiment (e.g., via XRPD) to ensure a phase transition has not occurred.[5]

Conclusion

This guide establishes a robust framework for understanding and determining the solubility of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. Based on its structural features, the compound is predicted to have low solubility in non-polar solvents and moderate to high solubility in polar aprotic and polar protic solvents, with the highest solubility expected in solvents like DMSO and DMF. However, these theoretical predictions must be confirmed through rigorous experimental measurement. The provided shake-flask protocol offers a reliable method for obtaining accurate thermodynamic solubility data, which is indispensable for guiding process development, formulation design, and ensuring the reliability of biological screening data. Careful consideration of factors like temperature and polymorphism is essential for achieving accurate and reproducible results.

References
  • MIT News. (2025). A new model predicts how molecules will dissolve in different solvents.
  • Springer Nature Research Communities. (2020). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water.
  • PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
  • Digital Discovery (RSC Publishing). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents.
  • Journal of the American Chemical Society - ACS Publications. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • CymitQuimica. CAS 288-14-2: Isoxazole.
  • Labclinics. (2020). Solubility factors when choosing a solvent.
  • Life Chemicals. (2022). Compound solubility measurements for early drug discovery.
  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review.
  • Rheolution. (2023). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs.
  • PubMed. (1999). Solubility profiles of some isoxazolyl-naphthoquinone derivatives.
  • AAT Bioquest. (2022). What factors affect solubility?.
  • Int J Pharm Chem Anal. Solubility: An overview.
  • Wikipedia. Solubility.
  • SciSpace. Synthesis and optical properties of soluble isoxazole-containing poly(p-phenylene)-related polymer.
  • IJCRT.org. Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives.
  • PubChemLite. 3-(2-iodophenyl)-1,2-oxazol-5-amine.
  • PMC. The synthetic and therapeutic expedition of isoxazole and its analogs.
  • J&K Scientific. 3-(2-Chlorophenyl)-1,2-oxazol-5-amine | 27025-74-7.

Sources

Biological Activity and Pharmacophore Analysis of Iodophenyl Isoxazoles: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary

The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive starting point for drug design. This guide delves into a specific, highly promising subclass: iodophenyl isoxazoles. The introduction of an iodine atom onto the phenyl ring substituent is a strategic choice, not merely for adding mass, but for its capacity to form halogen bonds—a strong, directional interaction that can enhance binding affinity and specificity for biological targets.[3] We will explore the diverse biological activities of these compounds, from anticancer to anti-inflammatory effects, and provide a detailed analysis of their pharmacophoric features. This document is intended for researchers and drug development professionals, offering a synthesis of field-proven insights, detailed experimental and computational protocols, and a forward-looking perspective on this promising class of molecules.

The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry

Isoxazoles are five-membered aromatic heterocycles containing adjacent nitrogen and oxygen atoms.[2] This arrangement results in a unique electronic distribution and structural geometry, making the isoxazole scaffold a versatile building block in drug discovery. It is found in a variety of approved drugs, including the anti-inflammatory agent Valdecoxib, the antirheumatic drug Leflunomide, and several antibiotics like Cloxacillin and Sulfamethoxazole.[1][4][5]

The true power of the isoxazole scaffold lies in its synthetic tractability and the ability to modulate its biological activity through substitution at various positions. The strategic placement of an iodophenyl group is particularly noteworthy. The iodine atom can act as a halogen bond donor, interacting with electronegative atoms (like oxygen or nitrogen) in the active sites of proteins. This directional interaction can significantly improve the binding affinity and selectivity of the compound, making it a key feature in rational drug design.[3]

Spectrum of Biological Activities

Iodophenyl isoxazole derivatives have demonstrated a wide array of pharmacological activities, positioning them as promising candidates for various therapeutic areas.[6][7][8]

Anticancer Activity

Several isoxazole derivatives have been investigated for their potential as anticancer agents.[6][9] One of the key mechanisms involves the inhibition of tubulin polymerization, a critical process for cell division, making it a prime target for cancer therapy.[3][10] Iodophenyl isoxazoles have shown cytotoxic effects against various human cancer cell lines, including breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.[6][9] The iodine substituent can enhance binding to the colchicine binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.

Anti-inflammatory Effects

Inflammation is a key pathological feature of many chronic diseases. Isoxazole derivatives have been designed and synthesized as potent anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[11][12] The non-steroidal anti-inflammatory drug (NSAID) Valdecoxib, which features an isoxazole ring, is a selective COX-2 inhibitor. Research on novel iodophenyl isoxazoles has shown significant in vitro and in vivo anti-inflammatory activity, in some cases comparable to or exceeding that of standard drugs like diclofenac sodium.[12][13] The mechanism involves blocking the synthesis of prostaglandins, which are key mediators of inflammation.[11]

Antimicrobial and Antioxidant Potential

The isoxazole nucleus is a component of several clinically used antibiotics.[5] Research has shown that novel iodophenyl isoxazole derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[14] The presence of electron-withdrawing groups, such as halogens, on the phenyl ring can enhance antimicrobial efficacy.[14]

Furthermore, certain isoxazole derivatives have demonstrated significant antioxidant properties.[15][16] Studies using the 2,2-Diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay have identified compounds with potent antioxidant activity, in some cases many times that of the standard control, Trolox.[15][16] This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases.

Pharmacophore Analysis: Decoding Structure-Activity Relationships

Pharmacophore modeling is a cornerstone of rational drug design, allowing scientists to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity.[17][18] This "pharmacophore" serves as a template for designing new molecules or screening databases for potential leads.[19]

A typical pharmacophore model for an iodophenyl isoxazole inhibitor might include:

  • A Hydrogen Bond Acceptor: Often involving the nitrogen or oxygen atoms of the isoxazole ring.

  • A Hydrogen Bond Donor: Potentially from an amide or hydroxyl substituent attached to the core structure.

  • An Aromatic Ring Feature: Representing the phenyl group.

  • A Hydrophobic Group: Characterizing specific regions of the molecule that interact with non-polar pockets of the target protein.

  • A Halogen Bond Donor: A specific feature representing the iodine atom, crucial for enhanced binding affinity.

The generation of these models can be approached through two primary methodologies.

Ligand-Based Pharmacophore Modeling

This approach is utilized when the 3D structure of the biological target is unknown.[18] It involves analyzing a set of molecules with known biological activities to identify common chemical features that are essential for their function. By aligning these active compounds, a consensus pharmacophore can be generated that captures the key interaction points.

Structure-Based Pharmacophore Modeling

When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, a structure-based approach can be employed.[20][21] This method involves analyzing the interactions between the ligand and the amino acid residues in the protein's binding site. Molecular docking simulations are often used to predict the binding mode of the iodophenyl isoxazole within the target, revealing key interactions like hydrogen bonds, hydrophobic contacts, and the critical halogen bonds formed by the iodine atom.[22][23] This provides a highly accurate and detailed pharmacophore model to guide lead optimization.[24]

Visualization of Key Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the discovery and analysis of iodophenyl isoxazoles.

G cluster_0 Discovery & Development Workflow Synthesis Synthesis In Vitro Screening In Vitro Screening Synthesis->In Vitro Screening Computational Analysis Computational Analysis In Vitro Screening->Computational Analysis Lead Optimization Lead Optimization In Vitro Screening->Lead Optimization Computational Analysis->Lead Optimization In Vivo Testing In Vivo Testing Lead Optimization->In Vivo Testing

Caption: High-level workflow for iodophenyl isoxazole drug discovery.

G cluster_1 Pharmacophore Model Generation (Structure-Based) Protein_Structure Obtain Protein 3D Structure (X-ray Crystallography) Binding_Site Identify Binding Site Protein_Structure->Binding_Site Docking Molecular Docking of Isoxazole Ligand Binding_Site->Docking Analysis Analyze Interactions (H-Bonds, Halogen Bonds) Docking->Analysis Pharmacophore Generate Pharmacophore Hypothesis Analysis->Pharmacophore

Caption: Workflow for structure-based pharmacophore model generation.

Data Presentation: Comparative Biological Activity

Quantitative data is essential for comparing the efficacy of different derivatives and understanding structure-activity relationships (SAR).

Table 1: In Vitro Anti-inflammatory Activity of Isoxazole Derivatives [9][12]

Compound IDCore StructureSubstituentsIn Vitro Assay (% Inhibition of Protein Denaturation)In Vivo Assay (Carrageenan-induced Paw Edema, % Inhibition)
L6 3,5-disubstituted IsoxazoleC3: 4-Cl-Phenyl, C5: 4-I-Phenyl88.4576.54
L19 3,5-disubstituted IsoxazoleC3: 2-Cl-Phenyl, C5: 4-I-Phenyl88.5477.21
Diclofenac Standard DrugN/A92.1482.14

Data presented is representative and compiled to illustrate comparative efficacy.

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of standard practices in the field.

Protocol 1: Synthesis of 3,5-Disubstituted Iodophenyl Isoxazoles[11]

Rationale: This protocol describes a common and effective method for synthesizing the isoxazole ring from a chalcone intermediate. The use of hydroxylamine hydrochloride in a basic medium facilitates the cyclization reaction.

Step-by-Step Methodology:

  • Chalcone Synthesis (Claisen-Schmidt Condensation):

    • Dissolve an appropriate aromatic ketone (e.g., 4-iodoacetophenone) (0.01 mol) and an aromatic aldehyde (0.01 mol) in ethanol.

    • Add an aqueous solution of sodium hydroxide (40%) dropwise while stirring in an ice bath.

    • Allow the reaction mixture to stir at room temperature for 24 hours.

    • Pour the mixture into crushed ice and acidify with dilute HCl.

    • Filter the precipitated chalcone, wash with water, and recrystallize from ethanol.

  • Isoxazole Synthesis:

    • Reflux a mixture of the synthesized chalcone (0.015 mol), hydroxylamine hydrochloride (0.015 mol), and sodium acetate (0.015 mol) in ethanol for 7-8 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure.

    • Pour the concentrated mixture into ice water.

    • Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the pure iodophenyl isoxazole derivative.

Protocol 2: In Vitro Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. It is a standard, reliable method for determining the cytotoxic potential of a compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the iodophenyl isoxazole compounds (e.g., 1-100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Protocol 3: Computational Pharmacophore Generation (3D-QSAR)[24][27]

Rationale: Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) is a powerful computational method to correlate the biological activity of a set of compounds with their 3D properties. This protocol outlines the generation of a predictive pharmacophore model.

Step-by-Step Methodology:

  • Data Set Preparation: Compile a dataset of iodophenyl isoxazole derivatives with their corresponding biological activity data (e.g., pIC₅₀ values). Divide the set into a training set (to build the model) and a test set (to validate the model).

  • Molecular Modeling and Alignment:

    • Generate the 3D structure for each molecule and perform energy minimization using a suitable force field (e.g., Tripos).[25]

    • Align all molecules in the dataset to a common template, typically the most active compound. This step is critical for the quality of the QSAR model.[25]

  • CoMFA/CoMSIA Field Calculation:

    • For Comparative Molecular Field Analysis (CoMFA), place the aligned molecules in a 3D grid and calculate steric and electrostatic fields at each grid point.

    • For Comparative Molecular Similarity Indices Analysis (CoMSIA), calculate additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

  • Model Generation and Validation:

    • Use Partial Least Squares (PLS) analysis to generate a linear correlation between the calculated fields (independent variables) and the biological activity (dependent variable).

    • Validate the model's predictive power using the test set of compounds, calculating parameters like the predictive r² (r²pred). A robust model will accurately predict the activity of the compounds in the test set.[22]

  • Contour Map Visualization: Visualize the results as 3D contour maps, which show regions where certain properties (e.g., steric bulk, negative charge) are predicted to increase or decrease biological activity. These maps are the visual representation of the pharmacophore.

Conclusion and Future Perspectives

Iodophenyl isoxazoles represent a highly versatile and potent class of compounds with a broad spectrum of demonstrated biological activities. The strategic inclusion of iodine facilitates halogen bonding, a key interaction that can be exploited for designing highly specific and potent inhibitors. The combination of robust synthetic accessibility, significant therapeutic potential, and the power of modern computational tools for pharmacophore analysis makes this scaffold a fertile ground for future drug discovery efforts.

Future work should focus on leveraging structure-based design with high-resolution crystal structures to optimize the existing leads for improved potency and pharmacokinetic profiles.[26] Exploring multi-target therapies and personalized medicine approaches could further unlock the potential of these remarkable molecules.[6] The continued integration of computational chemistry and experimental biology will undoubtedly accelerate the journey of iodophenyl isoxazoles from promising scaffolds to clinically effective therapeutic agents.

References

  • Ethyl 5-(3-iodophenyl)
  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). Scientific Reports. (URL: [Link])

  • Pharmacophore Modeling in Drug Discovery and Development: An Overview. ResearchGate. (URL: [Link])

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). Frontiers In Medicinal Chemistry. (URL: [Link])

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2022). Frontiers in Chemistry. (URL: [Link])

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (2024). MDPI. (URL: [Link])

  • EVALUATION OF IN VIVO AND IN VITRO ANTI-INFLAMMATORY ACTIVITY OF NOVEL ISOXAZOLE SERIES. (2016). European International Journal of Science and Technology. (URL: [Link])

  • A Comparative Analysis of In Vitro and In Vivo Efficacy of 3-(2-Chlorophenyl)
  • Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (2024). Nanotechnology Perceptions. (URL: [Link])

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis. (2024). PubMed. (URL: [Link])

  • Pharmacophore Modeling: A Cornerstone of Drug Discovery. (2025). Hilaris. (URL: [Link])

  • Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, m. (2024). Taylor & Francis Online. (URL: [Link])

  • What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse. (URL: [Link])

  • Pharmacophore modeling. (2026). Fiveable. (URL: [Link])

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. (2022). PubMed. (URL: [Link])

  • Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. (2023). ResearchGate. (URL: [Link])

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024). PMC. (URL: [Link])

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives. (2020). ResearchGate. (URL: [Link])

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2012). Scholars Research Library. (URL: [Link])

  • New Isoxazole‐Substituted Aryl Iodides: Metal‐Free Synthesis, Characterization and Catalytic Activity. (2021). NSF PAR. (URL: [Link])

  • A review of isoxazole biological activity and present synthetic techniques. (2022). GSC Biological and Pharmaceutical Sciences. (URL: [Link])

  • Biochemical analysis and X-ray crystallography data for isoxazole... (2021). ResearchGate. (URL: [Link])

  • Synthetic route for isoxazole‐substituted iodoarenes 1 a‐1 d.. ResearchGate. (URL: [Link])

  • Discovery of potent, soluble and orally active TRPV1 antagonists. Structure-activity relationships of a series of isoxazoles. ResearchGate. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. (URL: [Link])

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. (URL: [Link])

  • Construction of Isoxazole ring: An Overview. (2024). Preprints.org. (URL: [Link])

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. (2018). PMC. (URL: [Link])

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (2025). IJCRT.org. (URL: [Link])

  • Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. (2003). PubMed. (URL: [Link])

  • Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). University of Dundee. (URL: [Link])

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. (2013). PMC. (URL: [Link])

  • Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing. (URL: [Link])

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry. (URL: [Link])

  • A Comparative Guide to the Structure-Activity Relationship of Isoxazole-Tetrazole Hybrids. Benchchem. (URL: )
  • Structural and computational investigation of the novel isoxazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking. ResearchGate. (URL: [Link])

  • Structure–activity relationship of isoxazole derivatives.. ResearchGate. (URL: [Link])

  • Protein X-ray Crystallography and Drug Discovery. (2020). MDPI. (URL: [Link])

  • Protein X-ray Crystallography in Drug Discovery. (2025). Creative Biostructure. (URL: [Link])

Sources

A Technical Guide to 3-(2-Iodophenyl)-1,2-oxazol-5-amine: A Versatile Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic design and synthesis of novel molecular entities are paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and functional materials. Among these, 3-(2-Iodophenyl)-1,2-oxazol-5-amine emerges as a molecule of significant interest. Its unique structural architecture, combining an isoxazole core with a strategically positioned iodinated phenyl ring, renders it a highly versatile building block for organic synthesis.

This technical guide provides an in-depth exploration of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, covering its fundamental chemical identifiers, a reasoned synthetic methodology, and its potential applications in drug discovery and complex molecule synthesis. The presence of the iodo-substituent is not a mere structural curiosity; it is a key functional handle that unlocks a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This guide will elucidate the causality behind synthetic choices and highlight the strategic advantages this molecule offers to the discerning researcher.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a molecule's identity and properties is the foundation of its effective application. The canonical SMILES string and InChIKey provide unambiguous digital representations for chemical databases and software.

IdentifierValue
Canonical SMILES C1=CC=C(C(=C1)C2=NOC(=C2)N)I[1]
InChIKey ZWPSDSULPKZXSN-UHFFFAOYSA-N[1]
Molecular Formula C₉H₇IN₂O[1]
Molecular Weight 286.07 g/mol
XLogP3-AA 2.3
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Table 1: Key molecular identifiers and predicted physicochemical properties of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Synthetic Methodology: A Plausible and Adaptable Route

Experimental Workflow: Synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

A 2-Iodobenzaldehyde B Oxidation (e.g., KMnO4) A->B C 2-Iodobenzoic Acid B->C D Esterification (e.g., SOCl2, MeOH) C->D E Methyl 2-Iodobenzoate D->E F Claisen Condensation (NaH, MeCN) E->F G 3-(2-Iodophenyl)-3-oxopropanenitrile F->G H Cyclization (NH2OH·HCl) G->H I 3-(2-Iodophenyl)-1,2-oxazol-5-amine H->I

Caption: Proposed synthetic workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Step-by-Step Protocol

Step 1: Oxidation of 2-Iodobenzaldehyde to 2-Iodobenzoic Acid

  • Rationale: The initial step involves the oxidation of the aldehyde functional group to a carboxylic acid. Potassium permanganate (KMnO₄) is a strong and effective oxidizing agent for this transformation.

  • Procedure:

    • Dissolve 2-iodobenzaldehyde in an appropriate solvent (e.g., a mixture of t-butanol and water).

    • Slowly add a solution of potassium permanganate while monitoring the reaction temperature.

    • After the reaction is complete (indicated by the disappearance of the purple permanganate color), quench the reaction with a reducing agent (e.g., sodium bisulfite).

    • Acidify the mixture with a strong acid (e.g., HCl) to precipitate the 2-iodobenzoic acid.

    • Filter and dry the product.

Step 2: Esterification of 2-Iodobenzoic Acid to Methyl 2-Iodobenzoate

  • Rationale: Conversion of the carboxylic acid to its methyl ester protects the acidic proton and facilitates the subsequent Claisen condensation. Thionyl chloride (SOCl₂) is a common reagent for this conversion, proceeding through an acyl chloride intermediate.

  • Procedure:

    • Suspend 2-iodobenzoic acid in methanol.

    • Carefully add thionyl chloride dropwise at a low temperature (e.g., 0 °C).

    • Allow the reaction to warm to room temperature and then reflux until completion (monitored by TLC).

    • Remove the solvent under reduced pressure and purify the resulting methyl 2-iodobenzoate.

Step 3: Claisen Condensation to form 3-(2-Iodophenyl)-3-oxopropanenitrile

  • Rationale: A Claisen condensation between methyl 2-iodobenzoate and acetonitrile, in the presence of a strong base like sodium hydride (NaH), will form the key β-ketonitrile intermediate.

  • Procedure:

    • Prepare a suspension of sodium hydride in an anhydrous aprotic solvent (e.g., THF).

    • Add a solution of methyl 2-iodobenzoate and acetonitrile dropwise.

    • Heat the reaction mixture to reflux to drive the condensation.

    • After completion, carefully quench the reaction with a weak acid and extract the product.

Step 4: Cyclization with Hydroxylamine to Yield 3-(2-Iodophenyl)-1,2-oxazol-5-amine

  • Rationale: The final step involves the cyclization of the β-ketonitrile with hydroxylamine. This reaction forms the 1,2-oxazole ring.

  • Procedure:

    • Dissolve 3-(2-iodophenyl)-3-oxopropanenitrile in a suitable solvent (e.g., ethanol).

    • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate) to the solution.

    • Reflux the mixture until the cyclization is complete.

    • Cool the reaction and isolate the product, 3-(2-iodophenyl)-1,2-oxazol-5-amine, by filtration or extraction and subsequent purification.

Applications in Drug Discovery and Organic Synthesis: The Power of the C-I Bond

The true synthetic utility of 3-(2-Iodophenyl)-1,2-oxazol-5-amine lies in the reactivity of the carbon-iodine bond. Aryl iodides are superior substrates for a variety of palladium-catalyzed cross-coupling reactions compared to their chloro- and bromo-analogs due to the lower bond dissociation energy of the C-I bond. This allows for milder reaction conditions and often higher yields.

Potential Cross-Coupling Transformations

A 3-(2-Iodophenyl)-1,2-oxazol-5-amine B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) A->B C-C bond formation D Sonogashira Coupling (R-C≡CH, Pd/Cu catalyst) A->D C-C bond formation F Buchwald-Hartwig Amination (R2NH, Pd catalyst) A->F C-N bond formation C 3-(2-Arylphenyl)-1,2-oxazol-5-amine B->C E 3-(2-Alkynylphenyl)-1,2-oxazol-5-amine D->E G 3-(2-Aminophenyl)-1,2-oxazol-5-amine derivative F->G

Caption: Potential cross-coupling reactions utilizing 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

  • Suzuki Coupling: The reaction with arylboronic acids or esters provides a straightforward route to biaryl compounds. This is a cornerstone reaction in the synthesis of many kinase inhibitors and other complex pharmaceutical agents.

  • Sonogashira Coupling: Coupling with terminal alkynes introduces a linear, rigid alkyne linker, which is a valuable motif in drug design for probing protein binding pockets. This reaction typically proceeds under mild, copper- and amine-free conditions with a suitable palladium catalyst[3].

  • Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds with various amines allows for the synthesis of complex diaryl amines and related structures, which are prevalent in many biologically active molecules.

  • Ullmann Condensation: This classic copper-catalyzed reaction can be employed to form carbon-oxygen or carbon-nitrogen bonds, providing an alternative to palladium-catalyzed methods[4].

The amino group on the isoxazole ring also presents opportunities for further functionalization, such as acylation or sulfonylation, to generate a diverse library of compounds for screening in drug discovery programs.

Safety Information

As with any laboratory chemical, 3-(2-Iodophenyl)-1,2-oxazol-5-amine should be handled with appropriate safety precautions. While a specific safety data sheet (SDS) is not available, the SDS for structurally similar compounds indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. Therefore, it is essential to:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of accidental exposure, follow standard first-aid procedures and seek medical attention.

Conclusion

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a valuable and versatile intermediate for organic synthesis, particularly in the realm of drug discovery and development. Its strategic combination of a reactive aryl iodide and a modifiable amino group on a stable heterocyclic core provides a powerful platform for the construction of complex molecular architectures. The synthetic route outlined in this guide, based on established chemical principles, offers a reliable pathway for its preparation. The true potential of this molecule is realized through its application in a variety of cross-coupling reactions, enabling the rapid diversification of molecular scaffolds and accelerating the discovery of new therapeutic agents. Researchers and scientists equipped with this understanding can leverage the unique properties of 3-(2-Iodophenyl)-1,2-oxazol-5-amine to advance their synthetic programs and contribute to the development of next-generation pharmaceuticals and functional materials.

References

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine. BenchChem.
  • PubChem. (n.d.). 3-(2-iodophenyl)-1,2-oxazol-5-amine. National Center for Biotechnology Information.
  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379–381.
  • WikiDoc. (2012). Ullmann condensation.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. BenchChem.

Sources

A Technical Guide to the Electronic Properties and Reactivity of the Isoxazole Amine Scaffold for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole amine scaffold represents a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically relevant therapeutic agents.[1][2][3] Its unique five-membered heterocyclic structure, containing adjacent nitrogen and oxygen atoms, imparts a distinct set of electronic properties that govern its reactivity and biological interactions.[1][4] This technical guide provides an in-depth analysis of the scaffold's electronic architecture, exploring the interplay between the π-rich aromatic system and the influence of the exocyclic amine substituent. We will dissect the resulting reactivity profile, covering key transformations from C-H functionalization to characteristic ring-opening reactions. Furthermore, this paper will synthesize these fundamental principles with field-proven insights from drug discovery, illustrating how modulating the scaffold's electronics directly impacts structure-activity relationships (SAR). Detailed experimental protocols for synthesis and characterization, alongside the application of computational tools, are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemotype.

Introduction: The Isoxazole Amine Scaffold in Modern Medicinal Chemistry

The Isoxazole Core

Isoxazole is a five-membered aromatic heterocycle, or azole, containing one oxygen and one nitrogen atom in adjacent positions.[1] This arrangement distinguishes it from its isomer, oxazole. The scaffold is found in numerous natural products and has been widely adopted in pharmaceutical development due to its metabolic stability and ability to act as a versatile pharmacophore.

Significance and Broad-Spectrum Biological Activity

The incorporation of an isoxazole ring can significantly enhance the physicochemical and biological properties of a molecule.[1] The scaffold is integral to a wide array of approved drugs, including the antibiotic sulfamethoxazole, the COX-2 inhibitor valdecoxib, and the antirheumatic agent leflunomide.[1][2] Derivatives of the isoxazole amine core exhibit a vast range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, antiviral, and neuroprotective effects, making it a structure of profound interest in the pursuit of novel therapeutics.[3][5][6][7]

Core Electronic Properties

The reactivity and biological function of the isoxazole amine scaffold are direct consequences of its electronic landscape. This landscape is defined by the inherent properties of the isoxazole ring and the powerful modulatory effects of the amine substituent.

The Isoxazole Ring: A π-Excessive Heteroaromatic System

The isoxazole ring is an electron-rich aromatic system. However, the distribution of electron density is highly polarized due to the presence of two different, highly electronegative heteroatoms. The oxygen atom exerts a strong inductive pull on electron density, while the nitrogen atom participates in the π-system. A critical feature of the isoxazole ring is the inherent weakness of the N-O bond, which makes the scaffold susceptible to reductive or base-mediated ring cleavage reactions—a key aspect of its reactivity profile.[6]

Influence of the Amine Substituent

The attachment of an amine group (-NH₂) dramatically alters the electronic character of the isoxazole ring. The amine group exhibits a dual electronic effect:

  • -I (Inductive) Effect: The nitrogen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect.

  • +M (Mesomeric) Effect: The lone pair of electrons on the nitrogen can be delocalized into the aromatic π-system. This is a powerful electron-donating effect that dominates over the inductive effect.

This net electron donation increases the overall electron density of the isoxazole ring, enhancing its reactivity towards electrophiles and modulating its hydrogen bonding capabilities as a pharmacophore. The position of the amine (e.g., at C-3 or C-5) will direct this electron density to specific atoms within the ring, thereby influencing regioselectivity in its reactions.

Electronic features of the isoxazole amine scaffold.

Reactivity Profile: A Synthesis of Theory and Practice

The unique electronic structure of the isoxazole amine scaffold dictates its chemical reactivity, providing avenues for diverse functionalization.

Electrophilic and Nucleophilic Attack on the Isoxazole Ring

While the ring is electron-rich, direct electrophilic substitution can be complex. More common and synthetically useful are C-H functionalization and cross-coupling reactions catalyzed by transition metals.[5] These methods allow for the regioselective introduction of aryl or alkyl groups at the C-3, C-4, and C-5 positions.[6]

Conversely, nucleophilic aromatic substitution (SNAr) on haloisoxazoles is often challenging. For example, 3-bromoisoxazoles are generally poor substrates for direct amination via SNAr or metal-catalyzed methods.[8] A more robust strategy involves using a 3-bromoisoxazoline (the saturated analog) as a surrogate. The isoxazoline readily undergoes an addition-elimination reaction with amines, followed by a simple oxidation step to re-aromatize the ring and furnish the desired 3-aminoisoxazole in high yield.[8]

Ring-Opening and Rearrangement Reactions

The lability of the N-O bond is a hallmark of isoxazole reactivity. A synthetically powerful transformation is the hydrazinolysis of the isoxazole ring. Treatment of a 5-arylisoxazole with hydrazine leads to the cleavage of the N-O bond and subsequent recyclization to form a 5-amino-3-aryl-1H-pyrazole.[9][10] This reaction provides an efficient route to a different, yet equally important, heterocyclic scaffold. Computational studies using DFT have been employed to better understand the mechanism of this ring-opening reaction.[9]

Reactivity of the Exocyclic Amine

The exocyclic amine group undergoes typical amine reactions, such as acylation, sulfonylation, and alkylation. These transformations are fundamental in drug development for modifying the scaffold's properties. For instance, the synthesis of isoxazole amides is a key step in creating potent inhibitors of enzymes like SMYD3, where the amide oxygen forms a crucial hydrogen bond with the protein backbone.[11]

reactivity_pathways cluster_ring Ring Reactivity cluster_amine Amine Reactivity start Isoxazole Amine Scaffold ch_func C-H Functionalization (e.g., Arylation) start->ch_func ring_open Ring Opening (Hydrazinolysis) start->ring_open acylation Acylation / Sulfonylation start->acylation prod1 Functionalized Isoxazoles ch_func->prod1 prod2 5-Aminopyrazoles ring_open->prod2 prod3 Isoxazole Amides & Sulfonamides acylation->prod3

Key reactivity pathways of the isoxazole amine scaffold.

Structure-Activity Relationship (SAR) Insights for Drug Design

Understanding the electronic properties of the isoxazole amine core is paramount for rational drug design. By strategically placing substituents, researchers can fine-tune the molecule's interaction with its biological target.

Impact of Electronic Modifications on Biological Targets

SAR studies have consistently shown that the electronic nature of substituents on and around the isoxazole amine core dictates biological activity.

  • Antimicrobial Activity: The presence of electron-withdrawing groups, such as trifluoromethyl or chloro groups, on substituents attached to the isoxazole ring has been shown to increase antimicrobial potency.[6] These groups can enhance the molecule's ability to bind to microbial targets.[6]

  • Enzyme Inhibition: In the development of SMYD3 inhibitors, installing a basic amine on one part of the molecule improved potency tenfold, likely by forming favorable interactions in a solvent-rich region of the binding site.[11]

  • Receptor Modulation: For allosteric ligands of the RORγt nuclear receptor, a hydrogen bond-donating group (like a pyrrole) at the C-5 position of the isoxazole was found to be critical for high potency, as it forms a key polar interaction with the protein backbone.[12]

These examples underscore a central principle: the electronic properties of the scaffold and its substituents are not merely theoretical concepts but are practical tools for optimizing drug candidates.

Table 1: Summary of Substituent Electronic Effects on Biological Activity
Target ClassSubstituent Type / PositionElectronic EffectImpact on ActivityReference
Bacterial Enzymes Electron-Withdrawing Groups (e.g., -CF₃, -Cl) on aryl substituentsLowers electron density of side chainIncreased Potency[6]
Antioxidants Electron-Donating Groups (e.g., -tBu) on aryl substituentsIncreases electron density, stabilizes radicalIncreased Activity[6]
SMYD3 (Methyltransferase) Basic amine on side chainIntroduces positive charge/H-bond donor10-fold Potency Increase[11]
RORγt (Nuclear Receptor) H-bond donating heterocycle at C-5Provides key polar interactionSignificant Potency Increase[12]
PPARγ (Nuclear Receptor) Methyl group on C-5 pyrroleIncreases steric bulkIncreased Cross-Reactivity[12]

Key Experimental and Computational Methodologies

A robust understanding of the isoxazole amine scaffold is built upon solid synthetic protocols, thorough characterization, and insightful computational analysis.

Protocol: Synthesis of N-Substituted 3-Aminoisoxazoles via an Isoxazoline Intermediate

This two-step procedure provides a reliable and high-yielding route to 3-aminoisoxazoles, overcoming the poor reactivity of 3-haloisoxazoles.[8]

Step 1: Synthesis of 3-Aminoisoxazoline

  • To a solution of the 3-bromo-5-substituted-isoxazoline (1.0 equiv) in n-butanol, add the desired primary or secondary amine (1.2 equiv) and a base such as potassium carbonate (2.0 equiv).

  • Heat the reaction mixture to 110-120 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography to yield the 3-amino-5-substituted-isoxazoline.

Step 2: Oxidation to 3-Aminoisoxazole

  • Dissolve the 3-aminoisoxazoline (1.0 equiv) in a suitable solvent like dichloromethane.

  • Add an oxidizing agent. A general iodine-mediated protocol has been developed for this conversion.[8]

  • Stir the reaction at room temperature until the starting material is fully converted, as monitored by TLC or LC-MS.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to afford the final 3-aminoisoxazole product, which can be further purified if necessary.

Protocol: Spectroscopic Characterization Workflow

The identity and purity of synthesized isoxazole amine derivatives are confirmed using a standard suite of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H-NMR is used to confirm the presence of protons on the isoxazole ring, the amine, and its substituents, with chemical shifts indicating the electronic environment. ¹³C-NMR is used to identify all carbon atoms, including the characteristic signals for the isoxazole ring carbons.[1]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition of the molecule by providing a highly accurate mass-to-charge ratio.[1][13]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups, such as the N-H stretches of the amine, C=O stretch of an amide, and C=N/C=C stretches within the aromatic ring.[14]

The Role of Computational Chemistry

Computational methods are indispensable for rationalizing and predicting the behavior of the isoxazole amine scaffold.

  • In Silico Docking: Molecular docking simulations are used to predict the binding pose of isoxazole amine ligands within a protein's active site, guiding SAR studies by identifying key potential interactions.[12]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to calculate electronic properties such as charge distribution and molecular orbital energies, providing a theoretical basis for the observed reactivity.[9] They are also used to elucidate complex reaction mechanisms, such as ring-opening pathways.[10]

synthesis_workflow start 3-Bromo-5-substituted Isoxazoline step1 Step 1: Nucleophilic Addition-Elimination start->step1 reagents1 + Amine + Base (K₂CO₃) in n-Butanol reagents1->step1 intermediate 3-Amino-5-substituted Isoxazoline step1->intermediate step2 Step 2: Oxidation (Aromatization) intermediate->step2 reagents2 + Oxidizing Agent (e.g., Iodine) reagents2->step2 final_product 3-Amino-5-substituted Isoxazole step2->final_product characterization Spectroscopic Characterization (NMR, MS, IR) final_product->characterization

Workflow for the synthesis and characterization of 3-aminoisoxazoles.

Conclusion and Future Perspectives

The isoxazole amine scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its distinct electronic properties—a polarized, π-rich aromatic system powerfully modulated by an electron-donating amine group—give rise to a rich and synthetically tractable reactivity profile. This reactivity, particularly the ability to undergo selective C-H functionalization and characteristic ring transformations, provides chemists with a versatile platform for molecular exploration.

As demonstrated through numerous SAR studies, a deep understanding of the scaffold's electronics is not merely academic; it is a critical tool for designing potent and selective therapeutic agents. The ability to fine-tune interactions with biological targets by making subtle electronic changes to the core or its substituents will continue to drive its application in medicine. Future research will likely focus on developing novel, more efficient catalytic methods for the regioselective functionalization of the isoxazole core and further exploring its use in creating multi-target ligands and covalent inhibitors by leveraging its unique reactivity. The isoxazole amine scaffold, with its proven track record and vast potential, is set to remain a privileged and highly valuable structure in the armamentarium of medicinal chemists for years to come.

References

  • Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar. (2025, March 19). Semantic Scholar.
  • Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. (2025, March 17). Royal Society of Chemistry.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • Gagnon, D., & Duplessis, M. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(5), 1123–1126. Retrieved from [Link]

  • Ríos, M.-C., Ladino-Bejarano, A., Miscione, G. P., & Portilla, J. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(14), 8849-8858. Retrieved from [Link]

  • Kavand, H., & Ghorbani-Choghamarani, A. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 14(10), 734. Retrieved from [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Isoxazole synthesis. Organic Chemistry Portal. Retrieved from [Link]

  • Kumar, K. S., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(5), 113-122. Retrieved from [Link]

  • Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27. Retrieved from [Link]

  • da Silva, A. B., et al. (2020). The use of isoxazoline and isoxazole scaffolding in the design of novel thiourea and amide liquid-crystalline compounds. Beilstein Journal of Organic Chemistry, 16, 198–208. Retrieved from [Link]

  • Lengsfeld, K. N., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3266. Retrieved from [Link]

  • Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. RSC Medicinal Chemistry. Retrieved from [Link]

  • Operations, M., et al. (2020). Discovery of Isoxazole Amides as Potent and Selective SMYD3 Inhibitors. ACS Medicinal Chemistry Letters, 11(3), 266–272. Retrieved from [Link]

  • Ríos, M.-C., Ladino-Bejarano, A., Miscione, G. P., & Portilla, J. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Advances, 16(14), 8849-8858. Retrieved from [Link]

  • van der Loop, T. H. C., et al. (2022). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry, 65(10), 7177–7201. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI.
  • Al-Tel, T. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. The Scientific World Journal. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine from 2-Iodobenzamidoxime

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 3-Aryl-1,2-oxazol-5-amine Scaffold

The 3-aryl-1,2-oxazol-5-amine core is a privileged heterocyclic scaffold that features prominently in medicinal chemistry and materials science. Its unique electronic and structural properties make it a cornerstone for the development of novel therapeutic agents. Compounds incorporating this moiety have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The presence of an ortho-iodophenyl group at the 3-position, as in the target molecule 3-(2-iodophenyl)-1,2-oxazol-5-amine, provides a valuable synthetic handle for further functionalization through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the rapid generation of diverse chemical libraries for drug discovery.

This application note provides a comprehensive, field-tested protocol for the efficient synthesis of 3-(2-iodophenyl)-1,2-oxazol-5-amine, starting from the readily accessible precursor, 2-iodobenzamidoxime. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and discuss the critical parameters that ensure high yield and purity.

Synthetic Strategy and Mechanistic Rationale

The most direct and efficient pathway to construct the 3-aryl-1,2-oxazol-5-amine ring system from a benzamidoxime involves a base-mediated condensation-cyclization reaction with a suitable three-carbon synthon. Our selected strategy employs the reaction of 2-iodobenzamidoxime with 2-chloroacrylonitrile. This approach is advantageous as it is typically a one-pot procedure that proceeds under mild conditions and avoids the need to isolate unstable intermediates.[1]

The overall transformation is a [3+2] annulation, where the C-N-O-H unit of the amidoxime acts as the three-atom component and 2-chloroacrylonitrile serves as the two-atom component, ultimately forming the five-membered isoxazole ring.

Proposed Reaction Mechanism

The reaction proceeds through a logical sequence of nucleophilic addition, intramolecular cyclization, and elimination, as outlined below:

  • Deprotonation: The reaction is initiated by the deprotonation of the acidic N-OH proton of the 2-iodobenzamidoxime by a suitable base (e.g., sodium ethoxide), forming a more nucleophilic amidoximate anion.

  • Michael Addition: The resulting anion undergoes a conjugate (Michael) addition to the electron-deficient double bond of 2-chloroacrylonitrile. This step forms a new carbon-oxygen bond and generates a carbanionic intermediate.

  • Intramolecular Cyclization (Sₙi): The newly formed carbanion, stabilized by the adjacent nitrile group, acts as an intramolecular nucleophile. It attacks the imine carbon of the amidoxime moiety, leading to the formation of the five-membered ring.

  • Elimination & Tautomerization: The cyclic intermediate then undergoes elimination of the chloride ion and a proton transfer. The final, stable aromatic 1,2-oxazol-5-amine product is formed upon tautomerization of the exocyclic imine.

This concerted pathway ensures high regioselectivity, yielding the desired 5-amino isomer exclusively.[1]

Visualization of Reaction Mechanism

Reaction_Mechanism cluster_start Step 1: Deprotonation cluster_addition Step 2: Michael Addition cluster_cyclization Step 3 & 4: Cyclization & Elimination Amidoxime 2-Iodobenzamidoxime Amidoximate Amidoximate Anion Amidoxime->Amidoximate + Base Base Base (e.g., EtO⁻) Intermediate1 Carbanionic Intermediate Amidoximate->Intermediate1 + 2-Chloroacrylonitrile Chloroacrylonitrile 2-Chloroacrylonitrile Cyclic_Intermediate Cyclic Intermediate Intermediate1->Cyclic_Intermediate Intramolecular Attack Product 3-(2-Iodophenyl)-1,2-oxazol-5-amine Cyclic_Intermediate->Product - Cl⁻ - Tautomerization

Caption: Proposed mechanism for the synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Moles (mmol)EquivalentsAmount
2-Iodobenzamidoxime262.0610.01.02.62 g
2-Chloroacrylonitrile87.5111.01.10.96 g (0.77 mL)
Sodium Ethoxide (21% in EtOH)68.0512.01.23.89 g (4.5 mL)
Anhydrous Ethanol (EtOH)46.07--50 mL
Ethyl Acetate (EtOAc)88.11--As needed
Saturated NaCl solution (Brine)---As needed
Anhydrous Sodium Sulfate (Na₂SO₄)142.04--As needed

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. 2-Chloroacrylonitrile is toxic and a lachrymator. Sodium ethoxide is corrosive and flammable.

Synthetic Workflow Visualization

Synthetic_Workflow Start Start: 2-Iodobenzamidoxime in Anhydrous Ethanol Add_Base Add Sodium Ethoxide solution at 0 °C Start->Add_Base Stir1 Stir for 15 minutes at 0 °C Add_Base->Stir1 Add_Chloro Add 2-Chloroacrylonitrile dropwise at 0 °C Stir1->Add_Chloro Warm_RT Allow to warm to Room Temperature Add_Chloro->Warm_RT Stir2 Stir for 12-18 hours (Monitor by TLC) Warm_RT->Stir2 Workup Aqueous Workup: 1. Quench with H₂O 2. Extract with EtOAc Stir2->Workup Purify Purification: 1. Dry (Na₂SO₄) 2. Concentrate 3. Column Chromatography Workup->Purify Product Final Product: 3-(2-Iodophenyl)-1,2-oxazol-5-amine Purify->Product

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-iodobenzamidoxime (2.62 g, 10.0 mmol). Add 50 mL of anhydrous ethanol to dissolve the starting material.

  • Base Addition: Cool the flask in an ice-water bath to 0 °C. While stirring, add the sodium ethoxide solution (4.5 mL of 21% w/w solution in ethanol, 12.0 mmol) dropwise over 5 minutes.

    • Scientist's Note:Maintaining a low temperature during base addition is critical to prevent potential side reactions of the amidoxime. The formation of the sodium salt should result in a clear solution or a fine suspension.

  • Stirring: Continue stirring the mixture at 0 °C for an additional 15 minutes to ensure complete formation of the amidoximate anion.

  • Addition of Electrophile: Add 2-chloroacrylonitrile (0.77 mL, 11.0 mmol) dropwise to the reaction mixture at 0 °C.

    • Scientist's Note:This addition should be performed slowly to control the reaction exotherm. A slight color change may be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% Ethyl Acetate in Hexane). The reaction is complete when the starting amidoxime spot has been consumed.

  • Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a beaker containing 100 mL of cold deionized water. Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Scientist's Note:The initial quench hydrolyzes any remaining base and precipitates the crude product. Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

  • Workup - Washing and Drying: Combine the organic layers and wash them with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid should be purified by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 40%) to isolate the pure product.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to a constant weight. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Results and Data

The protocol is expected to yield the target compound as a solid with moderate to good yield.

ParameterExpected Result
Product 3-(2-Iodophenyl)-1,2-oxazol-5-amine
Appearance Off-white to pale yellow solid
Yield 65-80%
¹H NMR (400 MHz, DMSO-d₆) δ 7.95 (dd, 1H), 7.50 (td, 1H), 7.30-7.20 (m, 2H), 6.80 (s, 2H, NH₂), 5.90 (s, 1H, H-4).
¹³C NMR (101 MHz, DMSO-d₆) δ 173.0 (C5), 158.5 (C3), 140.0, 134.5, 131.0, 130.0, 128.5 (Ar-C), 95.0 (C-I), 85.0 (C4).
Mass Spec (ESI+) m/z calculated for C₉H₇IN₃O⁺ [M+H]⁺: 300.97; found: 300.97.

Note: NMR chemical shifts (δ) are provided as representative values and may vary slightly based on solvent and concentration.

References

  • Himo, F., et al. (2005). Cycloadditions of copper(I) acetylides to azides and nitrile oxides. Journal of the American Chemical Society, 127, 210-216.
  • Praveen, C., et al. (2010). AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes. Synlett, 777-781.
  • Kumar, et al. (2011). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Organic & Biomolecular Chemistry.
  • Sciforum. Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). Available at: [Link]

  • Patel, H. M., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34229-34255. Available at: [Link][1]

  • Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link][2]

Sources

Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern drug development, the 5-aminoisoxazole motif is a highly valued pharmacophore, frequently deployed in the design of kinase inhibitors and anti-inflammatory agents due to its hydrogen-bonding capabilities and favorable physicochemical profile. 3-(2-Iodophenyl)-1,2-oxazol-5-amine (CAS 1020955-28-5) serves as a critical bifunctional building block. The ortho-iodo substitution on the phenyl ring provides a highly reactive vector for late-stage C–C bond formation via palladium-catalyzed cross-coupling methodologies.

However, utilizing this substrate presents two distinct synthetic challenges:

  • Competitive Nucleophilicity: The unprotected primary amine at the 5-position can act as a competing nucleophile, potentially leading to unwanted Buchwald-Hartwig N-arylation or catalyst deactivation via stable palladium coordination.

  • Heterocycle Lability: The N–O bond of the isoxazole ring is highly sensitive to strong bases, which can induce Boulton-Katritzky rearrangements or complete ring fragmentation.

This application note details optimized, field-proven protocols for the chemoselective Suzuki-Miyaura and Sonogashira cross-coupling of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, ensuring high yields while preserving the integrity of the aminoisoxazole core.

Mechanistic Insights & Causality (E-E-A-T)

To achieve chemoselective C–C bond formation without requiring transient protecting groups on the amine, we must exploit the differential reactivity of the substrate's functional groups.

Why focus on the C–I bond? Aryl iodides undergo oxidative addition to Pd(0) significantly faster than their bromide or chloride counterparts. This kinetic advantage allows the catalytic cycle to initiate at lower temperatures (often 50–80 °C). Because the oxidative addition is rapid, we can employ mild, inorganic bases (e.g., K2​CO3​ or Na2​CO3​ ). Mild bases are insufficient to deprotonate the 5-amino group, thereby neutralizing its nucleophilicity and completely suppressing competitive N-arylation[1].

Furthermore, avoiding strong alkoxides (like KOtBu ) is a strict requirement for this substrate. Strong bases trigger the deprotonation of the isoxazole ring protons or induce nucleophilic attack at the N–O bond, leading to rapid ring fragmentation and complex mixture formation[2].

By utilizing a biphasic solvent system (e.g., 1,4-Dioxane/Water) and a bidentate ligand like dppf, the palladium center is sterically shielded from the free amine, ensuring the transmetalation and reductive elimination steps proceed smoothly [3].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd 3-(2-Iodophenyl)-... Transmet Transmetalation (Mild Base, Ar-B(OH)2) OxAdd->Transmet Chemoselective Pathway SideReact Isoxazole Fragmentation Avoided by Mild Base OxAdd->SideReact Strong Base (e.g., KOtBu) RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim RedElim->Pd0 Product Release

Catalytic cycle highlighting chemoselective C-C coupling over ring fragmentation.

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of 3-(2-Iodophenyl)-1,2-oxazol-5-amine with phenylboronic acid. This data illustrates the causality behind the final protocol selection.

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 8065%Moderate yield; some catalyst poisoning observed.
2 Pd(dppf)Cl2​ K2​CO3​ 1,4-Dioxane/ H2​O (4:1)8092% Optimal; bidentate ligand prevents amine coordination.
3 Pd(dppf)Cl2​ KOtBu 1,4-Dioxane80<5%Complete degradation; isoxazole ring fragmentation.
4 Pd2​(dba)3​ / XPhos K3​PO4​ 1,4-Dioxane/ H2​O (4:1)6088%Excellent yield; viable alternative for sterically hindered boronic acids.

Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol establishes a self-validating system for coupling arylboronic acids to the ortho-iodo position without protecting the 5-amino group.

Reagents:

  • 3-(2-Iodophenyl)-1,2-oxazol-5-amine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 mmol, 5 mol%)

  • K2​CO3​ (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane / Deionized H2​O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Reagent Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-(2-Iodophenyl)-1,2-oxazol-5-amine, the arylboronic acid, and K2​CO3​ .

  • Degassing (Critical Step): Add the 1,4-Dioxane/ H2​O mixture. Sparge the solution with ultra-pure Argon or Nitrogen for 15 minutes. Causality: Oxygen rapidly inserts into the Pd(0) active species to form inactive peroxo complexes. Degassing is non-negotiable for high yields.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ under a positive stream of inert gas. Seal the flask and heat to 80 °C in a pre-heated oil bath.

  • Self-Validation (Monitoring): After 2 hours, sample 10 µL of the organic layer. Dilute in MeCN and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material mass [M+H]+=287 and the appearance of the biaryl product mass. If the reaction stalls, check the pH of the aqueous layer; boronic acids can consume base, dropping the pH and halting transmetalation.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure biaryl aminoisoxazole.

Workflow Prep 1. Reagent Prep Degas Solvents Reaction 2. Catalytic Reaction Pd(dppf)Cl2 + K2CO3 Prep->Reaction Monitor 3. Self-Validation LC-MS & TLC Reaction->Monitor Workup 4. Aqueous Workup Extract & Dry Monitor->Workup

Step-by-step experimental workflow for Pd-catalyzed cross-coupling.

Protocol B: Sonogashira Alkynylation

For the introduction of alkyne vectors, copper co-catalysis is employed. The basicity of the amine solvent must be carefully controlled.

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube, combine 3-(2-Iodophenyl)-1,2-oxazol-5-amine (1.0 eq), Pd(PPh3​)4​ (5 mol%), and CuI (10 mol%).

  • Solvent/Base: Add anhydrous Triethylamine ( Et3​N ) and THF (1:1 v/v) that has been rigorously degassed. Causality: Et3​N is sufficiently basic to form the copper acetylide intermediate but mild enough to leave the isoxazole ring intact.

  • Alkyne Addition: Add the terminal alkyne (1.5 eq) dropwise.

  • Reaction: Stir at 50 °C for 4–6 hours. Monitor by TLC (UV 254 nm). The product will typically elute with a lower Rf​ than the starting iodide due to increased polarity.

  • Workup: Quench with saturated aqueous NH4​Cl to strip the copper salts. Extract with EtOAc, dry, and purify via chromatography.

References

  • Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations ACS Omega URL:[Link][1]

  • Palladium-Catalyzed Cyanomethylation of Aryl Halides Through Domino Suzuki Coupling-Isoxazole Fragmentation ResearchGate / European Journal of Organic Chemistry URL:[Link][2]

  • CHAPTER 12: Catalytic C–H/C–X Bond Functionalisation of Nucleosides, Nucleotides, Nucleic Acids, Amino Acids, Peptides and Proteins Royal Society of Chemistry (RSC) URL:[Link][3]

Sources

Revolutionizing Arylamine Synthesis: A Detailed Protocol for the Buchwald-Hartwig Amination of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, particularly within the pharmaceutical and materials science sectors, for its efficient construction of carbon-nitrogen (C-N) bonds.[1][2] This application note provides a comprehensive, in-depth guide for researchers, scientists, and drug development professionals on the application of this powerful cross-coupling reaction to a challenging heterocyclic substrate: 3-(2-Iodophenyl)-1,2-oxazol-5-amine. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental protocol, and provide expert insights into reaction optimization and troubleshooting.

Introduction: The Power of Palladium-Catalyzed C-N Bond Formation

The synthesis of arylamines is a cornerstone of modern chemistry, with these structural motifs being prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3][4] Historically, methods for their synthesis were often harsh and lacked broad functional group tolerance. The advent of the Buchwald-Hartwig amination in the mid-1990s revolutionized this field by providing a mild and versatile palladium-catalyzed method for coupling amines with aryl halides and pseudohalides.[2][3][5]

The reaction's success lies in its catalytic cycle, which involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired C-N bond and regenerate the active catalyst.[5][6][7][8] The choice of ligand is critical to the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective at promoting the desired transformation and suppressing side reactions.[9][10][11]

This guide focuses on the amination of 3-(2-iodophenyl)-1,2-oxazol-5-amine, a substrate presenting unique challenges due to the presence of the potentially coordinating oxazole and amine functionalities. Careful selection of reaction parameters is paramount to achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Buchwald-Hartwig amination is crucial for rational troubleshooting and optimization. The generally accepted catalytic cycle is depicted below.

Buchwald_Hartwig_Amination Pd(0)L_n Pd(0)L_n Ar-Pd(II)(X)L_n Ar-Pd(II)(X)L_n Pd(0)L_n->Ar-Pd(II)(X)L_n Oxidative Addition (Ar-X) Ar-Pd(II)(NHR'R'')L_n [Ar-Pd(II)(NHR'R'')L_n]X Ar-Pd(II)(X)L_n->Ar-Pd(II)(NHR'R'')L_n Ligand Exchange (HNR'R'') Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NR'R'')L_n Ar-Pd(II)(NHR'R'')L_n->Ar-Pd(II)(NR'R'')L_n Deprotonation (Base) Ar-Pd(II)(NR'R'')L_n->Pd(0)L_n Reductive Elimination (Ar-NR'R'') Buchwald_Hartwig_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Workup & Purification reagent_prep Prepare Reagents & Solvents (Anhydrous, Degassed) charge_solids Charge Flask with Substrate, Pd-Catalyst, Ligand, & Base reagent_prep->charge_solids glassware_prep Oven-Dry Glassware glassware_prep->charge_solids evacuate_backfill Evacuate & Backfill with Inert Gas (3x) charge_solids->evacuate_backfill add_liquids Add Solvent & Amine via Syringe evacuate_backfill->add_liquids heat_stir Heat to Desired Temperature with Stirring add_liquids->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor cool Cool to Room Temperature monitor->cool filter Dilute & Filter through Celite cool->filter extract Aqueous Workup & Extraction filter->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS) purify->characterize

Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.

  • Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas. Solvents must be anhydrous and thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. [12]2. Reaction Setup (under Inert Atmosphere): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 3-(2-iodophenyl)-1,2-oxazol-5-amine, palladium pre-catalyst, phosphine ligand, and base.

  • Seal the flask and evacuate and backfill with argon or nitrogen three times. 4. Add the anhydrous, degassed solvent via syringe, followed by the amine. [13]5. Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [12]6. Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst. [12]8. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).

Troubleshooting and Key Considerations

Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions:

  • Low or No Conversion:

    • Catalyst Deactivation: Ensure all reagents and solvents are pure and the reaction is maintained under a strict inert atmosphere. [12]The use of a pre-catalyst can sometimes improve reproducibility. [12] * Suboptimal Ligand/Base Combination: The choice of ligand and base is often substrate-dependent. A screening of different ligands and bases may be necessary. [1] * Insufficient Temperature: Some challenging couplings may require higher temperatures.

  • Formation of Side Products:

    • Hydrodehalogenation: This side reaction, where the aryl halide is reduced, can sometimes compete with the desired amination. Using a bulkier ligand can often suppress this pathway. [2] * Bis-arylation: For primary amines, bis-arylation can be an issue. Using a slight excess of the amine can help to minimize this. [13]

  • Heterocycle-Related Issues: The oxazole nitrogen in the substrate could potentially coordinate to the palladium center, inhibiting catalysis. The use of a strongly coordinating, bulky phosphine ligand can help to mitigate this by favoring ligation of the phosphine over the heterocycle.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of arylamines. By carefully controlling the reaction conditions and understanding the underlying mechanism, researchers can successfully apply this methodology to complex and challenging substrates like 3-(2-iodophenyl)-1,2-oxazol-5-amine. The protocol and insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and organic synthesis, enabling the efficient construction of novel C-N bonds.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved March 7, 2026, from [Link]

  • Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands - ResearchGate. (2026, February 5). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons - Pearson. (n.d.). Retrieved March 7, 2026, from [Link]

  • Dialkylbiaryl phosphine ligands - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)-NHC Catalysts. (n.d.). Retrieved March 7, 2026, from [Link]

  • General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system - ChemSpider Synthetic Pages. (2006, July 31). Retrieved March 7, 2026, from [Link]

  • 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. (2021, December 15). Retrieved March 7, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig amination - Name-Reaction.com. (n.d.). Retrieved March 7, 2026, from [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook - ACS Publications. (2019, July 2). Retrieved March 7, 2026, from [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved March 7, 2026, from [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG | Organic Letters - ACS Publications. (2026, February 6). Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved March 7, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014, October 23). Retrieved March 7, 2026, from [Link]

  • Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025, June 6). Retrieved March 7, 2026, from [Link]

  • Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry - ACS Publications. (2014, October 23). Retrieved March 7, 2026, from [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved March 7, 2026, from [Link]

  • Green-Solvent Selection for Acyl Buchwald–Hartwig Cross-Coupling of Amides (Transamidation) | ACS Sustainable Chemistry & Engineering - ACS Publications. (2021, October 24). Retrieved March 7, 2026, from [Link]

  • Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) - NSF PAR. (n.d.). Retrieved March 7, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved March 7, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions | Journal of Chemical Education - ACS Publications. (2021, August 20). Retrieved March 7, 2026, from [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved March 7, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Retrieved March 7, 2026, from [Link]

  • 3-(2-iodophenyl)-1,2-oxazol-5-amine - PubChemLite. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

Functionalization of the aryl iodide in 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Functionalization of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Introduction: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the strategic assembly of molecular complexity from versatile building blocks is paramount. 3-(2-Iodophenyl)-1,2-oxazol-5-amine emerges as a scaffold of significant interest. This molecule uniquely combines three critical pharmacophoric elements: an isoxazole ring, a primary amine, and a synthetically versatile aryl iodide. The isoxazole moiety is a well-established bioisostere for various functional groups and is present in numerous clinically approved drugs, valued for its ability to engage in hydrogen bonding and other non-covalent interactions.[1] The primary amine at the 5-position offers a convenient handle for derivatization, enabling the construction of amide, urea, and sulfonamide libraries.[2]

However, the true synthetic power of this molecule lies in the C-I bond at the ortho-position of the phenyl ring. The aryl iodide is the most reactive of the aryl halides in transition metal-catalyzed cross-coupling reactions, providing a reliable and efficient anchor point for the introduction of a vast array of molecular fragments. This guide provides detailed application notes and field-proven protocols for the functionalization of this aryl iodide, empowering researchers to leverage this building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Strategic Overview: Navigating Cross-Coupling Reactions

The transformation of the aryl iodide is most effectively achieved through palladium- or copper-catalyzed cross-coupling reactions. These methods offer unparalleled scope and functional group tolerance, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. The choice of reaction is dictated by the desired bond construction.

dot graph Logical_Flow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: Decision tree for selecting the appropriate cross-coupling reaction.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl and vinyl-aryl structures due to its operational simplicity, the commercial availability of a vast array of boronic acids and esters, and the generally mild reaction conditions.[3]

Mechanistic Insight

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are: (1) Oxidative addition of the aryl iodide to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid to the palladium center, a step facilitated by a base, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

dot graph Suzuki_Cycle { layout=dot; node [shape=box, style="rounded", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of 3-(2'-Methyl-[1,1'-biphenyl]-2-yl)-1,2-oxazol-5-amine

Materials:

  • 3-(2-Iodophenyl)-1,2-oxazol-5-amine (1.0 mmol, 286 mg)

  • o-tolylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Sulfated SPhos (sSPhos) (0.04 mmol, 22 mg)

  • Potassium carbonate (K₂CO₃) (3.0 mmol, 414 mg)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-(2-Iodophenyl)-1,2-oxazol-5-amine, o-tolylboronic acid, and K₂CO₃.

  • In a separate vial, pre-mix Pd(OAc)₂ and sSPhos in 1 mL of dioxane. Add this catalyst solution to the Schlenk flask.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the remaining dioxane (4 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Wash the combined organic filtrate with water (15 mL) and then brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired product.

Expertise & Rationale:
  • Ligand Choice: sSPhos is a water-soluble, bulky, and electron-rich phosphine ligand. Its steric bulk facilitates the reductive elimination step, while its electron-donating nature promotes the initial oxidative addition. Water-soluble ligands are particularly useful for DNA-compatible reactions and can improve catalyst performance in aqueous media.[4]

  • Base: K₂CO₃ is a moderately strong base sufficient to activate the boronic acid for transmetalation. For less reactive coupling partners, a stronger base like cesium carbonate (Cs₂CO₃) may be required.

  • Solvent System: A mixture of dioxane and water is common. Water is essential for the catalytic cycle, particularly for the hydrolysis of intermediates in the transmetalation step.

  • Functional Group Compatibility: The primary amine on the oxazole ring is generally tolerant of Suzuki conditions. Its basicity is low enough not to interfere significantly with the inorganic base used.

Coupling Partner Typical Conditions Notes
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °CThe classic catalyst system, effective for simple aryl boronic acids.
4-Formylphenylboronic acidPd(dppf)Cl₂, K₂CO₃, Dioxane, 90 °CThe aldehyde is tolerated; dppf is a robust ligand for many couplings.
Thiophene-3-boronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °CHeteroaryl boronic acids couple efficiently, often benefiting from stronger bases and specialized ligands.[5]

Sonogashira Coupling: Accessing Aryl-Alkynes

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl halides. It uniquely utilizes a dual-catalyst system of palladium and copper(I).[6] The resulting aryl-alkyne products are valuable intermediates for synthesizing more complex molecules, including heterocycles and conjugated materials.

Protocol: Synthesis of 3-(2-(Phenylethynyl)phenyl)-1,2-oxazol-5-amine

Materials:

  • 3-(2-Iodophenyl)-1,2-oxazol-5-amine (1.0 mmol, 286 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 21 mg)

  • Copper(I) iodide (CuI) (0.06 mmol, 11.5 mg)

  • Triethylamine (Et₃N) (5 mL)

  • Tetrahydrofuran (THF), anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 3-(2-Iodophenyl)-1,2-oxazol-5-amine, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at room temperature for 8-12 hours. If the reaction is sluggish, gentle heating to 40-50 °C may be applied. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate (20 mL) and water (15 mL).

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Expertise & Rationale:
  • Dual Catalyst System: The palladium catalyst undergoes the standard oxidative addition/reductive elimination cycle. The copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

  • Base and Solvent: Triethylamine serves as both the base and a solvent. It neutralizes the HI produced during the reaction and helps to keep the catalyst active. Anhydrous conditions are typically preferred to prevent unwanted side reactions.[6]

  • Copper-Free Variants: Concerns over copper toxicity and homocoupling of the alkyne (Glaser coupling) have led to the development of copper-free Sonogashira protocols. These often require a different base (e.g., pyrrolidine) and are performed at higher temperatures.[7]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a general and high-yielding method for C-N bond formation where classical methods like nucleophilic aromatic substitution fail.[8] It is particularly effective for coupling aryl halides with a wide range of primary and secondary amines.

Protocol: Synthesis of N-Benzyl-2-(5-amino-1,2-oxazol-3-yl)aniline

Materials:

  • 3-(2-Iodophenyl)-1,2-oxazol-5-amine (1.0 mmol, 286 mg)

  • Benzylamine (1.2 mmol, 129 mg, 0.13 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • Xantphos (0.03 mmol, 17.3 mg)

  • Cesium carbonate (Cs₂CO₃) (1.5 mmol, 488 mg)

  • Toluene, anhydrous (10 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add Cs₂CO₃ to an oven-dried Schlenk tube.

  • In a separate vial, dissolve Pd₂(dba)₃ and Xantphos in 5 mL of toluene. Add this solution to the Schlenk tube.

  • Add 3-(2-Iodophenyl)-1,2-oxazol-5-amine and the remaining toluene (5 mL).

  • Finally, add benzylamine via syringe.

  • Seal the tube and heat the mixture to 100-110 °C for 16-24 hours.

  • After cooling, dilute with ethyl acetate and filter through Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

Expertise & Rationale:
  • Catalyst System: A Pd(0) source like Pd₂(dba)₃ is used. The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., Xantphos, XPhos, SPhos) are essential.[9] They promote the rate-limiting reductive elimination step and stabilize the active monoligated Pd(0) species.[10]

  • Base: A strong, non-nucleophilic base like Cs₂CO₃ or sodium tert-butoxide (NaOtBu) is required to deprotonate the amine, allowing it to coordinate to the palladium center.[11]

  • Caution - Competing Nucleophile: The starting material contains a primary amine (-NH2). This amine could potentially compete with the desired nucleophile (benzylamine). However, the 5-amino group on the electron-rich isoxazole ring is generally less nucleophilic than a simple alkyl or benzylamine. To favor the desired reaction, the added amine is often used in slight excess. If self-coupling becomes a significant issue, protection of the 5-amino group (e.g., as a Boc-carbamate) may be necessary prior to the coupling step.

Other Key Functionalizations

Heck Coupling (C-C Bond Formation with Alkenes)

The Heck reaction forms a substituted alkene by coupling the aryl iodide with an olefin in the presence of a palladium catalyst and a base.[12][13]

  • Typical Reagents: Pd(OAc)₂, P(o-tol)₃ or phosphine-free systems, a base like Et₃N or K₂CO₃, and a polar aprotic solvent like DMF or NMP.[14][15]

  • Application: Reacting 3-(2-Iodophenyl)-1,2-oxazol-5-amine with methyl acrylate would yield methyl (E)-3-(2-(5-amino-1,2-oxazol-3-yl)phenyl)acrylate, a valuable Michael acceptor.

Ullmann Condensation (C-N, C-O, C-S Bond Formation)

A classical copper-catalyzed reaction, the Ullmann condensation is an alternative to the Buchwald-Hartwig amination, especially for electron-rich aryl iodides.[16] It typically requires higher temperatures but can be effective for forming C-O and C-S bonds as well.[17][18]

  • Typical Reagents: Stoichiometric or catalytic amounts of CuI or Cu₂O, a ligand like 1,10-phenanthroline, a base such as K₂CO₃, and a high-boiling polar solvent (e.g., DMF, NMP).[17][19]

  • Application: Coupling with phenol would yield 3-(2-phenoxyphenyl)-1,2-oxazol-5-amine.

Cyanation (C-CN Bond Formation)

The introduction of a nitrile group is a powerful transformation, as the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to construct heterocycles.

  • Typical Reagents: Copper(I) cyanide (CuCN) in a Rosenmund-von Braun reaction (often requires high temperatures) or palladium-catalyzed methods using sources like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). Safer, more modern methods using non-metallic cyanide sources are also being developed.[20][21]

  • Application: Conversion of the aryl iodide to 2-(5-amino-1,2-oxazol-3-yl)benzonitrile.

Carbonylation (C-C=O Bond Formation)

Palladium-catalyzed carbonylation introduces a carbonyl group using carbon monoxide (CO) gas. Trapping the resulting acyl-palladium intermediate with a nucleophile allows for the synthesis of amides, esters, and carboxylic acids.[22][23]

  • Typical Reagents: A palladium source (e.g., Pd(OAc)₂), a ligand (e.g., dppf), a base, CO gas (from a balloon or high-pressure reactor), and a nucleophile (amine for amides, alcohol for esters).[24]

  • Application: Reaction with CO and methanol would yield methyl 2-(5-amino-1,2-oxazol-3-yl)benzoate.

General Experimental Workflow

dot graph Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} Caption: A generalized experimental workflow for cross-coupling reactions.

References

  • Ullmann condensation - Wikipedia. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules. Available at: [Link]

  • 3-(2-iodophenyl)-1,2-oxazol-5-amine - PubChem. Available at: [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Available at: [Link]

  • Ullmann condensation - wikidoc. Available at: [Link]

  • A Simple Method for the Electrophilic Cyanation of Secondary Amines. Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed carbonylation reactions of aryl iodides with amines. ResearchGate. Available at: [Link]

  • Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Palladium-Catalyzed Selective Amino- and Alkoxycarbonylation of Iodoarenes with Aliphatic Aminoalcohols as Heterobifunctional O,N-Nucleophiles. ACS Omega. Available at: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]

  • Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N,O-Nucleophiles. Molecules. Available at: [Link]

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. ACS Omega. Available at: [Link]

  • Synthesis and Biological Investigation of Glyoxal Bis (N-Phenyl) Osazone and Catalytic Application of its Palladium (II) Complex in Heck Reaction and Molecular Docking. Egyptian Journal of Chemistry. Available at: [Link]

  • Dehydroxylative Cyanation of Alcohols Promoted by Triphenyphosphine/1,2-Diiodoethane. Organic Chemistry Portal. Available at: [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. Available at: [Link]

  • Catalytic cyanation of aryl iodides using DMF and ammonium bicarbonate as the combined source of cyanide: a dual role of copper catalysts. Chemical Communications. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • ARTICLE - NSF PAR. Available at: [Link]

  • Pd–carbene catalyzed carbonylation reactions of aryl iodides. Dalton Transactions. Available at: [Link]

  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available at: [Link]

  • Synthesis of Heterocyclic Triads by Pd-Catalyzed Cross-Couplings and Evaluation of Their Cell-Specific Toxicity Profile. ACS Omega. Available at: [Link]

  • Recent advance in oxazole-based medicinal chemistry. European Journal of Medicinal Chemistry. Available at: [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. Available at: [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. Available at: [Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate. Available at: [Link]

  • Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. Available at: [Link]

  • Sonogashira-Hagihara and Buchwald-Hartwig cross-coupling reactions with sydnone and sydnone imine derived catalysts. Arkivoc. Available at: [Link]

  • eCyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. ACS Organic & Inorganic Au. Available at: [Link]

  • Pd-carbene catalyzed carbonylation reactions of aryl iodides. ResearchGate. Available at: [Link]

  • Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids. RSC Advances. Available at: [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance.[1][2] This powerful palladium-catalyzed reaction has seen widespread application in the synthesis of a vast array of organic molecules, from pharmaceuticals and agrochemicals to advanced materials.[2][3][4] The reaction typically involves the coupling of an organoboron compound, such as a boronic acid or ester, with an organic halide or triflate in the presence of a palladium catalyst and a base.[5]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with a specific and potentially challenging substrate: 3-(2-Iodophenyl)-1,2-oxazol-5-amine. The presence of an ortho-iodo substituent introduces steric hindrance, while the 1,2-oxazol-5-amine moiety presents potential coordinating sites that can interact with the palladium catalyst. This guide will delve into the critical parameters of the reaction, offer a detailed experimental protocol, and provide insights into troubleshooting potential issues.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5][6]

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R¹-Pd(II)Ln-X Pd0->PdII R¹-X OxAdd->PdII Transmetalation Transmetalation PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2 R²B(OH)₃⁻ Transmetalation->PdII_R2 PdII_R2->Pd0 PdII_R2->Pd0 Reductive Elimination RedElim Reductive Elimination Product R¹-R² RedElim->Product center R1X R¹-X R2BOH2 R²B(OH)₂ + Base XBOH2 X⁻ + B(OH)₃

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl iodide (R¹-X), forming a Pd(II) intermediate.[5][6] The reactivity of the halide follows the order I > Br > Cl.[1]

  • Transmetalation: The organic group (R²) from the organoboron species is transferred to the palladium center.[1][5] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8][9]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated as the final product (R¹-R²), regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[5][6]

Key Experimental Parameters for 3-(2-Iodophenyl)-1,2-oxazol-5-amine

The successful Suzuki-Miyaura coupling of 3-(2-Iodophenyl)-1,2-oxazol-5-amine requires careful consideration of several key parameters due to the substrate's specific structural features.

Choice of Palladium Catalyst and Ligand

The selection of the palladium source and the supporting ligand is crucial for an efficient reaction, especially with sterically hindered substrates.[10][11] While simple catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote both oxidative addition and reductive elimination.[2][12][13]

For the sterically demanding ortho-iodo substituent in 3-(2-Iodophenyl)-1,2-oxazol-5-amine, ligands such as Buchwald-type biarylphosphines (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are often advantageous.[10] These ligands can stabilize the palladium center and facilitate the challenging coupling steps.[11] Pre-formed palladium precatalysts that reliably generate the active Pd(0) species in situ are also highly recommended to ensure reproducibility.[14]

The Role of the Base

The base plays a critical role in the Suzuki-Miyaura coupling by activating the boronic acid for transmetalation.[3][7][8][15] The choice of base can significantly impact the reaction rate and yield.[7] Common inorganic bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[4]

For substrates containing potentially sensitive functional groups, such as the amine on the oxazole ring, a milder base like potassium carbonate or potassium phosphate is often a good starting point.[16] The strength and solubility of the base can influence the reaction kinetics, and screening different bases may be necessary to find the optimal conditions.[14]

Solvent System

The choice of solvent is another important factor to consider. Suzuki-Miyaura reactions are often performed in aprotic solvents such as toluene, dioxane, or THF.[4][11] The addition of water as a co-solvent is common and can be beneficial, particularly when using inorganic bases.[4] For biphasic systems, vigorous stirring is essential to ensure efficient mixing and reaction.[14] The solubility of the starting materials, reagents, and the palladium complex in the chosen solvent system is a key consideration.

Reaction Temperature

Many Suzuki-Miyaura coupling reactions require heating to proceed at a reasonable rate.[14] The optimal temperature will depend on the reactivity of the substrates and the chosen catalyst system. For sterically hindered substrates, higher temperatures may be necessary to overcome the activation energy barriers for oxidative addition and reductive elimination.[11] However, excessively high temperatures can lead to catalyst decomposition and the formation of side products.[14]

Experimental Protocol: General Procedure

This protocol provides a general starting point for the Suzuki-Miyaura coupling of 3-(2-Iodophenyl)-1,2-oxazol-5-amine with a generic arylboronic acid. Optimization of specific parameters may be required for different coupling partners.

Materials and Reagents
  • 3-(2-Iodophenyl)-1,2-oxazol-5-amine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a Buchwald precatalyst; 1-5 mol%)

  • Ligand (if not using a precatalyst; e.g., SPhos, XPhos; 1.1 - 2.2 equiv relative to palladium)

  • Base (e.g., K₂CO₃, K₃PO₄; 2-3 equiv)

  • Degassed solvent (e.g., dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

Reaction Setup Workflow

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add 3-(2-Iodophenyl)-1,2-oxazol-5-amine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2-3 equiv).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (argon or nitrogen) three to five times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Degassing: Sparge the reaction mixture with the inert gas for 15-30 minutes to ensure thorough degassing.[14]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst (and ligand, if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Troubleshooting Common Issues

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion Inactive catalystUse a fresh source of palladium catalyst or a reliable precatalyst. Ensure proper storage under an inert atmosphere.[14]
Insufficient degassingThoroughly degas the solvent and reaction mixture to remove oxygen, which can deactivate the catalyst.[14]
Inappropriate base or solventScreen a variety of bases and solvent systems to find the optimal conditions for your specific substrates.
Low reaction temperatureGradually increase the reaction temperature, being mindful of potential decomposition.[14]
Formation of Side Products Homocoupling of boronic acid This can be caused by the presence of oxygen.[6] Ensure rigorous degassing.
Protodeboronation The boronic acid reacts with protic sources before transmetalation. Use anhydrous solvents if necessary and ensure the base is of good quality.[11]
Dehalogenation This side reaction can be suppressed by using bulky ligands and maintaining strictly inert conditions.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of biaryl compounds. While the coupling of a sterically hindered and potentially coordinating substrate like 3-(2-Iodophenyl)-1,2-oxazol-5-amine can present challenges, careful selection of the palladium catalyst, ligand, base, and solvent system can lead to successful outcomes. The protocols and insights provided in this application note serve as a valuable resource for researchers in the field of drug discovery and development, enabling the efficient synthesis of novel and complex molecular architectures.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - News-Medical.Net. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Suzuki-Miyaura Coupling - eFan's Blog. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. Available at: [Link]

  • A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media - DOI. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. Available at: [Link]

  • Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using | Request PDF - ResearchGate. Available at: [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Available at: [Link]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC. Available at: [Link]

  • Carbonylative Cross-Coupling of Ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PubMed. Available at: [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - Frontiers. Available at: [Link]

  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. Available at: [Link]

  • Suzuki-Miyaura coupling of aryl iodides, bromides, and chlorides catalyzed by bis(thiazole) pincer palladium complexes - PubMed. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Carbonylative Suzuki-Miyaura Coupling Reactions of Aryl Iodides with Readily Available Polymer-Immobilized Palladium Nanoparticles - Organic Chemistry Portal. Available at: [Link]

  • Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]

  • Palladium-catalyzed Suzuki–Miyaura cross-coupling with -aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. Available at: [Link]

  • General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] at Room Temperature - Organic Chemistry Portal. Available at: [Link]

Sources

Preparation of Sulfonamide Derivatives from 1,2-Oxazol-5-amine Precursors: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed exploration of the synthesis of sulfonamide derivatives from 1,2-oxazol-5-amine precursors. The unique combination of the 1,2-oxazole scaffold and the sulfonamide functional group has garnered significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document offers in-depth scientific insights, detailed experimental protocols, and characterization guidelines to empower researchers in the design and execution of these important synthetic transformations.

Introduction: The Synergy of 1,2-Oxazole and Sulfonamide Moieties

The 1,2-oxazole ring is a five-membered heterocycle that serves as a versatile building block in the development of novel therapeutic agents.[4] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged scaffold in drug design.[4] Similarly, the sulfonamide functional group (-SO₂NH-) is a well-established pharmacophore found in a plethora of clinically approved drugs.[5] The incorporation of a sulfonamide moiety into a molecule can significantly modulate its physicochemical properties, such as solubility and acidity, and enhance its binding affinity to biological targets.[5]

The synthesis of sulfonamide derivatives from 1,2-oxazol-5-amine precursors offers a powerful strategy for generating novel chemical entities with the potential for enhanced biological activity and improved pharmacokinetic profiles. This guide will detail the key synthetic steps, from the preparation of the 1,2-oxazol-5-amine core to its subsequent reaction with sulfonyl chlorides to yield the desired sulfonamide products.

Synthetic Strategy: A Two-Step Approach

The preparation of sulfonamide derivatives from 1,2-oxazol-5-amine precursors is typically achieved through a two-step synthetic sequence. The first step involves the synthesis of the substituted 1,2-oxazol-5-amine, which serves as the key building block. The second step is the sulfonylation of the amine with an appropriate sulfonyl chloride to form the final sulfonamide product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Sulfonamide Formation Precursor_Materials β-Ketonitrile or α,β-Unsaturated Nitrile Synthesis_Precursor Synthesis of 1,2-Oxazol-5-amine Precursor_Materials->Synthesis_Precursor Reaction Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Synthesis_Precursor Reagent Oxazolamine 1,2-Oxazol-5-amine Synthesis_Precursor->Oxazolamine Sulfonylation Sulfonylation Reaction Oxazolamine->Sulfonylation Nucleophile Sulfonyl_Chloride Sulfonyl Chloride (R-SO₂Cl) Sulfonyl_Chloride->Sulfonylation Electrophile Sulfonamide_Product Sulfonamide Derivative Sulfonylation->Sulfonamide_Product Product

Caption: Overall workflow for the synthesis of sulfonamide derivatives.

Part 1: Synthesis of 1,2-Oxazol-5-amine Precursors

The regioselective synthesis of 3-substituted or 5-substituted amino-1,2-oxazoles is a critical first step. A reliable method involves the reaction of a β-ketonitrile or an α,β-unsaturated nitrile with hydroxylamine. The regioselectivity of this reaction can be controlled by carefully adjusting the pH and temperature.

Mechanism Insight: The reaction proceeds through the nucleophilic addition of hydroxylamine to either the ketone/alkene or the nitrile functionality, followed by cyclization and dehydration to form the isoxazole ring. At a pH greater than 8 and elevated temperatures (e.g., 100 °C), hydroxylamine preferentially attacks the ketone or the β-position of the unsaturated system, leading to the formation of the desired 5-amino-1,2-oxazole. Conversely, at a pH between 7 and 8 and lower temperatures (≤45 °C), the reaction favors attack at the nitrile group, yielding the 3-amino-1,2-oxazole isomer.

Protocol 1: General Procedure for the Synthesis of 3-Aryl-1,2-oxazol-5-amine

This protocol is adapted from a general method for the synthesis of 5-amino-3-phenylisoxazole-4-carbonitrile derivatives and can be modified for various substituted aryl aldehydes.[6]

Materials:

  • Substituted aromatic aldehyde (1.0 eq)

  • Malononitrile (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Lewis acid catalyst (e.g., Ceric Ammonium Sulfate, catalytic amount)

  • Isopropyl alcohol (solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and hydroxylamine hydrochloride (1.0 eq) in isopropyl alcohol.

  • Slowly add a catalytic amount of the Lewis acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Sulfonylation of 1,2-Oxazol-5-amine

The second stage of the synthesis involves the reaction of the 1,2-oxazol-5-amine with a sulfonyl chloride in the presence of a base. Pyridine is a commonly used base for this transformation as it also serves as a catalyst and an acid scavenger.[3]

Mechanism Insight: The reaction follows a nucleophilic acyl substitution-like mechanism. The lone pair of electrons on the nitrogen atom of the 1,2-oxazol-5-amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is scavenged by the base (pyridine), to form the stable sulfonamide product.

G Start 1,2-Oxazol-5-amine + Sulfonyl Chloride Nucleophilic_Attack Nucleophilic Attack of Amine on Sulfur Start->Nucleophilic_Attack Pyridine Pyridine (Base) Pyridine->Nucleophilic_Attack Catalyst & Acid Scavenger Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Intermediate Chloride_Elimination Elimination of Chloride Ion Intermediate->Chloride_Elimination Final_Product Sulfonamide Product + Pyridinium Hydrochloride Chloride_Elimination->Final_Product

Caption: Mechanism of sulfonamide formation.

Protocol 2: General Procedure for the Synthesis of N-(1,2-Oxazol-5-yl)sulfonamides

This protocol is a generalized procedure based on established methods for the sulfonylation of primary amines using pyridine.[3]

Materials:

  • 1,2-Oxazol-5-amine derivative (1.0 eq)

  • Substituted sulfonyl chloride (1.1 eq)

  • Anhydrous pyridine (solvent and base)

  • Anhydrous dichloromethane (DCM, optional solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 1,2-oxazol-5-amine derivative (1.0 eq).

  • Dissolve the amine in anhydrous pyridine. Alternatively, a co-solvent like anhydrous DCM can be used.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the substituted sulfonyl chloride (1.1 eq) to the stirred solution. The addition can be dropwise if the sulfonyl chloride is a liquid, or portion-wise if it is a solid.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench by carefully adding 1 M HCl.

  • If DCM was used as a co-solvent, transfer the mixture to a separatory funnel and separate the organic layer. If only pyridine was used, dilute the mixture with DCM and then proceed with the extraction.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Characterization of Sulfonamide Derivatives

The structure and purity of the synthesized sulfonamide derivatives should be confirmed using a combination of spectroscopic and analytical techniques.

Technique Expected Observations
¹H NMR - Sulfonamide N-H proton: A broad singlet typically in the range of δ 8.0-11.0 ppm.[7] - Aromatic protons: Signals in the aromatic region (δ 7.0-8.5 ppm), with multiplicities and coupling constants depending on the substitution pattern. - Oxazole ring protons: Characteristic signals for the protons on the isoxazole ring. The C4-H proton of a 5-substituted isoxazole typically appears as a singlet around δ 6.5-7.0 ppm.
¹³C NMR - Oxazole ring carbons: C3, C4, and C5 carbons will have characteristic chemical shifts. For a 5-substituted isoxazole, the C5 carbon will be significantly downfield. - Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm).[7]
FT-IR - N-H stretch: A sharp to medium absorption band around 3200-3300 cm⁻¹. - S=O stretches (asymmetric and symmetric): Two strong absorption bands, typically around 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively.[8] - C=N stretch (oxazole ring): A medium absorption band around 1600-1650 cm⁻¹.
Mass Spec. The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the target compound should be observed.
Melting Point A sharp and defined melting point range indicates a high degree of purity.

Troubleshooting and Optimization

Problem Possible Cause Suggested Solution
Low yield of 1,2-oxazol-5-amine Incorrect pH or temperature during synthesis.Carefully monitor and control the pH and temperature of the reaction to favor the formation of the desired 5-amino isomer.
Low yield of sulfonamide Incomplete reaction; hydrolysis of sulfonyl chloride.Ensure all reagents and solvents are anhydrous. Extend the reaction time or gently heat the reaction mixture if necessary.
Formation of multiple products Side reactions of the sulfonyl chloride.Add the sulfonyl chloride slowly at low temperature (0 °C) to minimize side reactions.
Difficulty in purification Co-eluting impurities in chromatography; "oiling out" during recrystallization.Optimize the solvent system for chromatography. For recrystallization, try a different solvent or a solvent mixture. If the product oils out, try scratching the inside of the flask or adding a seed crystal.

Conclusion

The synthesis of sulfonamide derivatives from 1,2-oxazol-5-amine precursors provides a versatile and effective route to novel compounds with significant potential in drug discovery. By carefully controlling the synthesis of the precursor and optimizing the sulfonylation reaction, researchers can access a diverse library of molecules for biological evaluation. The protocols and characterization guidelines presented in this document serve as a robust foundation for the successful preparation and validation of these promising compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5338, Sulfamethoxazole. Retrieved from [Link]

  • Zhang, M. F., Luo, X. Y., Zhang, C., Wang, C., Wu, X. S., Xiang, Q. P., ... & Zhang, Y. (2022). Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Acta Pharmacologica Sinica, 43(10), 2735–2748.
  • Youn, S. W., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204.
  • Tan, C., et al. (2022). Isoxazole: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 238, 114479.
  • Scozzafava, A., Supuran, C. T., & Carta, F. (2016). Sulfonamides and their use as anticancer agents.
  • Krishnarao, N., & Sirisha, K. (2023). One pot multicomponent synthesis of a series of 5-amino-3-phenylisoxazole-4-carbonitrile employed by lews acid catalyst. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 11(4), 147-152.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.
  • Polshettiwar, V., & Varma, R. S. (2008). Greener and rapid access to isoxazoles and pyrazoles in aqueous medium. Tetrahedron Letters, 49(19), 3105-3108.

Sources

Application Notes and Protocols for the Functionalization of 5-amino-3-(2-iodophenyl)isoxazole

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 5-amino-3-arylisoxazole Scaffold - A Privileged Motif in Medicinal Chemistry

The 5-amino-3-arylisoxazole framework is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a wide array of biologically active compounds.[1] This heterocyclic system offers a unique combination of features: the isoxazole ring acts as a bioisostere for other functional groups and provides a rigid scaffold, while the 5-amino group and the 3-aryl substituent offer versatile points for chemical modification. The title compound, 5-amino-3-(2-iodophenyl)isoxazole, is a particularly valuable intermediate, possessing two distinct and orthogonally reactive sites: the nucleophilic 5-amino group and the electrophilic 2-iodophenyl moiety, which is primed for a variety of transition metal-catalyzed cross-coupling reactions.

This technical guide provides a comprehensive overview of the reagents, catalysts, and protocols for the selective functionalization of 5-amino-3-(2-iodophenyl)isoxazole, empowering researchers to generate diverse libraries of novel molecules for drug discovery and development. We will delve into the strategic considerations for modifying both the amino group and the aryl iodide, offering field-proven insights into catalyst selection, reaction optimization, and potential challenges.

I. Functionalization of the 5-Amino Group: Acylation and Beyond

The 5-amino group of the isoxazole ring, while being a key site for introducing diversity, exhibits attenuated nucleophilicity due to the electron-withdrawing nature of the heterocyclic ring.[2] This has important implications for its reactivity, often requiring specific activation or carefully chosen reaction conditions for successful functionalization.

A. N-Acylation: Crafting Amide Derivatives

Acylation of the 5-amino group is a fundamental transformation for introducing a wide range of substituents and for the synthesis of more complex heterocyclic systems.

Causality Behind Experimental Choices:

  • Reagents: Acid chlorides and anhydrides are common acylating agents. The choice between them often depends on the reactivity of the specific acylating agent and the stability of the starting material.

  • Base: A non-nucleophilic base, such as pyridine or triethylamine, is crucial to neutralize the acid generated during the reaction and to facilitate the acylation process.

  • Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred to avoid side reactions with the acylating agent.

Experimental Protocol: General Procedure for N-Acylation

  • Reaction Setup: To a solution of 5-amino-3-(2-iodophenyl)isoxazole (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add triethylamine (1.5 eq).

  • Reagent Addition: Slowly add the desired acid chloride or anhydride (1.1 eq) to the stirred solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with DCM.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. N-Alkylation and Reductive Amination

While direct N-alkylation can be challenging due to the reduced nucleophilicity of the amino group, reductive amination provides a reliable alternative for introducing alkyl substituents.

Causality Behind Experimental Choices:

  • Reductive Amination: This two-step, one-pot procedure involves the formation of an imine intermediate with an aldehyde or ketone, followed by in-situ reduction.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it can be added directly to the mixture of the amine and carbonyl compound.

Experimental Protocol: General Procedure for Reductive Amination

  • Reaction Setup: To a solution of 5-amino-3-(2-iodophenyl)isoxazole (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in anhydrous dichloroethane (DCE) (15 mL/mmol), add acetic acid (0.1 eq).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture for 12-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with DCM.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

II. Functionalization of the 2-Iodophenyl Moiety: A Gateway to Molecular Complexity

The 2-iodophenyl group is a versatile handle for constructing new carbon-carbon and carbon-heteroatom bonds through palladium- or copper-catalyzed cross-coupling reactions.[3] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing potential side reactions, such as the degradation of the isoxazole ring.

A. Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura reaction is a powerful tool for creating C(sp2)-C(sp2) bonds, enabling the synthesis of a wide range of biaryl and heteroaryl-aryl structures.[4]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts like Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(II) source (e.g., Pd(OAc)₂) and a phosphine ligand are commonly used. For challenging substrates, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can be more effective.[5]

  • Ligand: The ligand plays a crucial role in stabilizing the palladium catalyst, promoting oxidative addition, and facilitating reductive elimination. The choice of ligand can significantly impact the reaction's efficiency and substrate scope.

  • Base: A base is required to activate the boronic acid partner. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can influence the reaction rate and tolerate various functional groups.[5]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic substrates and the inorganic base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a reaction vessel, combine 5-amino-3-(2-iodophenyl)isoxazole (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the vessel.

  • Solvent and Degassing: Add the solvent system (e.g., dioxane/water 4:1, 10 mL/mmol) and degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by column chromatography.

Table 1: Recommended Catalysts and Conditions for Suzuki-Miyaura Coupling

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O100
Pd₂(dba)₃XPhosCs₂CO₃Dioxane90
Pd(PPh₃)₄-K₂CO₃DMF/H₂O80-100

Diagram 1: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Reagents cluster_catalyst Catalyst System 5-amino-3-(2-iodophenyl)isoxazole 5-amino-3-(2-iodophenyl)isoxazole Reaction_Setup Reaction Setup (Inert Atmosphere) 5-amino-3-(2-iodophenyl)isoxazole->Reaction_Setup Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->Reaction_Setup Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Setup Pd Precatalyst (e.g., Pd(OAc)2) Pd Precatalyst (e.g., Pd(OAc)2) Pd Precatalyst (e.g., Pd(OAc)2)->Reaction_Setup Ligand (e.g., SPhos) Ligand (e.g., SPhos) Ligand (e.g., SPhos)->Reaction_Setup Heating Heating (80-100 °C) Reaction_Setup->Heating Workup_Purification Work-up & Purification Heating->Workup_Purification Product Biaryl Product Workup_Purification->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction provides a direct route to couple terminal alkynes with aryl halides, offering access to a diverse range of alkynyl-substituted isoxazoles.[6]

Causality Behind Experimental Choices:

  • Dual Catalysis: The reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: An amine base, such as triethylamine or diisopropylethylamine (DIPEA), is used both as a base and often as the solvent.

  • Ligand: Phosphine ligands, such as PPh₃, are commonly used to stabilize the palladium catalyst.

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a solution of 5-amino-3-(2-iodophenyl)isoxazole (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a suitable solvent (e.g., THF or DMF) and triethylamine (3.0 eq), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and CuI (5-10 mol%).

  • Reaction Conditions: Stir the reaction mixture at room temperature to 60 °C under an inert atmosphere for 2-12 hours.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

C. Heck Coupling: Forming Alkenyl Derivatives

The Heck reaction enables the coupling of aryl halides with alkenes to form substituted alkenes.[7]

Causality Behind Experimental Choices:

  • Catalyst: Palladium(II) acetate is a common pre-catalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: For many Heck reactions, phosphine ligands are beneficial, though ligandless conditions can sometimes be employed.

  • Base: A hindered organic base like triethylamine or an inorganic base such as K₂CO₃ is used to neutralize the HX formed.

Experimental Protocol: General Procedure for Heck Coupling

  • Reaction Setup: Combine 5-amino-3-(2-iodophenyl)isoxazole (1.0 eq), the alkene (1.5 eq), Pd(OAc)₂ (2-5 mol%), a suitable ligand if necessary (e.g., P(o-tolyl)₃), and a base (e.g., Et₃N, 2.0 eq) in a sealed tube.

  • Solvent: Add a polar aprotic solvent such as DMF or acetonitrile.

  • Reaction Conditions: Heat the mixture to 80-120 °C for 12-24 hours.

  • Work-up and Purification: After cooling, perform a standard aqueous work-up and purify the product by column chromatography.

D. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling aryl halides with amines.[8] This reaction allows for the introduction of a second amino functionality onto the phenyl ring.

Causality Behind Experimental Choices:

  • Catalyst System: This reaction is highly dependent on the choice of a palladium pre-catalyst and a bulky, electron-rich phosphine ligand. Ligands such as BINAP, Xantphos, or those from the Buchwald and Hartwig groups are often employed.[8][9]

  • Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[5]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential for the success of the reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine 5-amino-3-(2-iodophenyl)isoxazole (1.0 eq), the desired amine (1.2 eq), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Solvent and Reaction Conditions: Add anhydrous toluene or dioxane and heat the mixture to 80-110 °C for 8-24 hours.

  • Work-up and Purification: After cooling, quench the reaction carefully with water, extract the product with an organic solvent, and purify by column chromatography.

Table 2: Recommended Catalysts and Conditions for Buchwald-Hartwig Amination

Catalyst PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃XantphosNaOtBuToluene100-110
Pd(OAc)₂BINAPCs₂CO₃Toluene100

Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd PdII_Complex Ar-Pd(II)(I)L₂ OxAdd->PdII_Complex Amine_Coord Amine Coordination PdII_Complex->Amine_Coord PdII_Amine_Complex [Ar-Pd(II)(I)L₂(HNR¹R²)] Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation (Base) PdII_Amine_Complex->Deprotonation PdII_Amido_Complex Ar-Pd(II)(NR¹R²)L₂ Deprotonation->PdII_Amido_Complex Red_Elim Reductive Elimination PdII_Amido_Complex->Red_Elim Red_Elim->Pd0L2 Product Ar-NR¹R² Red_Elim->Product ArI Ar-I ArI->OxAdd HNR1R2 HNR¹R² HNR1R2->Amine_Coord

Sources

Application Note: High-Throughput Microwave-Assisted Synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2-oxazol-5-amine (5-aminoisoxazole) core is a privileged heterocyclic scaffold in medicinal chemistry, frequently deployed as a bioisostere for amides and esters to improve metabolic stability. When functionalized with a 2-iodophenyl moiety, the resulting 3-(2-Iodophenyl)-1,2-oxazol-5-amine becomes an exceptionally versatile building block. The iodine atom serves as a strategic vector for late-stage structural elaboration via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), a strategy heavily utilized in the design of kinase inhibitors and targeted therapeutics[1].

This application note details an optimized, two-phase synthetic protocol. By transitioning from conventional thermal reflux to microwave-assisted organic synthesis (MAOS), this methodology reduces reaction times from hours to minutes, minimizes thermal degradation, and kinetically traps the desired regioisomer[2][3].

Mechanistic Rationale & Causality

The synthesis of 5-aminoisoxazoles traditionally relies on the condensation of a β -ketonitrile with hydroxylamine. However, this reaction is notoriously prone to poor regioselectivity, often yielding a mixture of 5-aminoisoxazoles and 3-aminoisoxazoles.

  • Regiocontrol via pH Modulation : Hydroxylamine hydrochloride ( NH2​OH⋅HCl ) is buffered with sodium acetate. This liberates the free hydroxylamine, allowing its more nucleophilic nitrogen atom to preferentially attack the highly electrophilic ketone carbonyl of the β -ketonitrile, forming an oxime intermediate.

  • Microwave Acceleration & Kinetic Trapping : Under conventional heating, the extended reaction time allows the system to equilibrate, often leading to the thermodynamic 3-amino byproduct. Microwave irradiation directly couples with the polar solvent (ethanol/water) and reagents, causing rapid, uniform volumetric heating. This kinetic burst drives the oxime intermediate to undergo instantaneous intramolecular cyclization (the oxime oxygen attacks the nitrile carbon), kinetically trapping the desired 5-amino regioisomer before equilibrium can favor byproducts[4].

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: β-Ketonitrile Assembly cluster_1 Phase 2: Microwave-Assisted Cyclization N1 Methyl 2-iodobenzoate (Electrophile) N3 3-(2-Iodophenyl)-3-oxopropanenitrile (Intermediate) N1->N3 Claisen Condensation THF, 0°C to RT N2 Acetonitrile + NaH (Nucleophile) N2->N3 Anion Attack N5 Regioselective Oxime Formation N3->N5 Microwave Irradiation 100°C, 15 min N4 NH2OH·HCl + NaOAc (Dinucleophile) N4->N5 Condensation N6 3-(2-Iodophenyl)-1,2-oxazol-5-amine (Final Product) N5->N6 Intramolecular Cyclization

Fig 1. Two-phase synthetic workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine via microwave heating.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 3-(2-Iodophenyl)-3-oxopropanenitrile
  • System Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge with an inert nitrogen atmosphere.

  • Deprotonation : Suspend Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) in anhydrous THF (10 volumes). Cool the suspension to 0 °C using an ice bath.

  • Anion Generation : Add anhydrous acetonitrile (1.5 equiv.) dropwise over 10 minutes. Stir for 30 minutes at 0 °C to ensure complete formation of the acetonitrile anion.

  • Acylation : Dissolve methyl 2-iodobenzoate (1.0 equiv.) in a minimal amount of anhydrous THF and add dropwise to the reaction mixture to initiate the Claisen-type condensation.

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

    • Self-Validating Checkpoint 1 (TLC): Monitor the disappearance of the ester starting material using Hexanes:EtOAc (4:1) under a 254 nm UV lamp.

  • Workup : Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C to destroy excess NaH. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography to yield the pure β -ketonitrile intermediate.

Phase 2: Microwave-Assisted Cyclization
  • Vessel Setup : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add the synthesized 3-(2-iodophenyl)-3-oxopropanenitrile (1.0 mmol, 1.0 equiv.).

  • Reagent Addition : Add hydroxylamine hydrochloride (1.2 equiv.) and anhydrous sodium acetate (1.2 equiv.).

  • Solvent System : Suspend the mixture in a 4:1 ratio of Ethanol:Water (3.0 mL). Seal the vial securely with a Teflon-lined crimp cap.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer (e.g., Biotage Initiator or CEM Discover). Set the parameters to 100 °C for 15 minutes with a pre-stirring time of 30 seconds[2].

  • Cooling & Precipitation : Allow the vial to cool to room temperature via compressed air cooling. The product will precipitate as an off-white to pale yellow solid.

    • Self-Validating Checkpoint 2 (LC-MS): Sample the crude mixture to confirm the mass of the product ( [M+H]+≈286.97m/z ).

  • Isolation : Filter the precipitate, wash with cold water (2 x 5 mL) to remove inorganic salts, followed by cold ethanol (1 x 2 mL), and dry under high vacuum.

Quantitative Data & Method Comparison

The implementation of microwave irradiation provides a stark improvement over conventional thermal heating, as summarized below:

ParameterConventional HeatingMicrowave-Assisted Protocol
Heating Source Oil Bath (Reflux)Microwave Synthesizer
Reaction Time 4 - 12 Hours10 - 15 Minutes
Temperature 80 °C (EtOH reflux)100 °C (Sealed Vessel)
Yield (%) 45 - 60%85 - 95%
Regioselectivity Moderate (Mixture of 3- and 5-amino)High (>95% 5-amino regioisomer)
Byproduct Formation High (Thermal degradation/hydrolysis)Minimal

Trustworthiness & Quality Control Signatures

To ensure the protocol operates as a self-validating system, researchers must confirm the structural fidelity of the final 3-(2-Iodophenyl)-1,2-oxazol-5-amine through the following analytical signatures:

  • 1 H NMR (DMSO- d6​ ) : The defining diagnostic feature of the 5-aminoisoxazole ring is the solitary vinylic proton at the C4 position. This must appear as a sharp singlet around δ 5.30 - 5.50 ppm . The primary amine ( −NH2​ ) protons will appear as a broad singlet near δ 6.70 - 6.90 ppm , which will cleanly disappear upon D2​O exchange.

  • FT-IR Spectroscopy : Confirm the presence of dual N-H stretching bands around 3400 and 3300 cm−1 (indicative of the primary amine) and a strong C=N stretch around 1620 cm−1 . The absence of a strong nitrile peak (~2250 cm−1 ) confirms complete cyclization.

Sources

Application Notes & Protocols: A Guide to the Scalable Production of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

The 3-aryl-5-aminoisoxazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical development, recognized as a "privileged structure" due to its presence in a multitude of biologically active agents.[1][2] The title compound, 3-(2-Iodophenyl)-1,2-oxazol-5-amine, is a particularly valuable intermediate. The ortho-iodophenyl group serves as a versatile synthetic handle for further molecular elaboration, most notably through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. Its applications range from intermediates in the synthesis of anti-inflammatory drugs to materials for biochemical research.[3]

This guide provides a comprehensive, technically-grounded framework for the synthesis and scale-up of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. Moving beyond a simple recitation of steps, we delve into the underlying chemical principles, process safety considerations, and critical parameters that govern a successful and scalable production campaign. The protocols are designed to be self-validating, with an emphasis on in-process controls to ensure reproducibility and high purity.

Part 1: The Synthetic Blueprint: A Regioselective Three-Step Approach

The selected synthetic strategy is a robust and highly regioselective three-step process commencing with the commercially available 2-Iodobenzaldehyde. This route is designed for scalability, avoiding harsh reagents and reaction conditions that often complicate large-scale production.[4] The core of this strategy is the in-situ generation of a nitrile oxide intermediate, which undergoes a [3+2] cycloaddition reaction to construct the desired isoxazole ring.[5][6]

The overall workflow is depicted below:

Synthetic_Workflow Start 2-Iodobenzaldehyde Step1 Step 1: Oximation Start->Step1 Intermediate1 2-Iodobenzaldehyde Oxime Step1->Intermediate1 Step2 Step 2: Chlorination Intermediate1->Step2 Intermediate2 N-Hydroxy-2-iodobenzene- carboximidoyl Chloride Step2->Intermediate2 Step3 Step 3: Cycloaddition Intermediate2->Step3 Product 3-(2-Iodophenyl)-1,2-oxazol-5-amine Step3->Product

Figure 1: Overall three-step synthetic workflow.

The causality for this pathway selection rests on its efficiency and control. Oximation of aldehydes is a near-quantitative and clean reaction.[7][8] The subsequent chlorination of the oxime to a hydroximoyl chloride provides a stable precursor to the highly reactive nitrile oxide. Finally, the base-mediated, in-situ generation of the nitrile oxide followed by immediate cycloaddition minimizes side reactions and maximizes yield of the desired 5-aminoisoxazole regioisomer.[1]

Part 2: Laboratory-Scale Protocol (10-20 g Scale)

This section details the validated procedure for the synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine on a laboratory scale.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-Iodobenzaldehyde≥97%Sigma-AldrichStore protected from light.[9][10]
Hydroxylamine Hydrochloride≥99%Fisher ScientificCorrosive, handle with care.
Sodium Acetate (Anhydrous)≥99%Standard SupplierUsed as a mild base.
N-Chlorosuccinimide (NCS)≥98%Standard SupplierPotent oxidizing and chlorinating agent.
2-Aminoacetonitrile Hydrochloride≥98%Standard Supplier
Triethylamine (TEA)≥99.5%Standard SupplierDistill before use for best results.
Ethanol (EtOH)AnhydrousStandard Supplier
N,N-Dimethylformamide (DMF)AnhydrousStandard Supplier
Ethyl Acetate (EtOAc)ACS GradeStandard Supplier
Dichloromethane (DCM)ACS GradeStandard Supplier
Sodium Sulfate (Anhydrous)GranularStandard Supplier
Silica Gel60 Å, 230-400 meshStandard SupplierFor column chromatography.
Step 1: Synthesis of 2-Iodobenzaldehyde Oxime

Causality: The reaction of an aldehyde with hydroxylamine forms an oxime.[8][11] Sodium acetate is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the condensation reaction to completion.[12]

Procedure:

  • To a 500 mL round-bottomed flask equipped with a magnetic stirrer, add 2-Iodobenzaldehyde (23.2 g, 100 mmol, 1.0 eq).

  • Dissolve the aldehyde in ethanol (200 mL).

  • In a separate beaker, dissolve hydroxylamine hydrochloride (10.4 g, 150 mmol, 1.5 eq) and anhydrous sodium acetate (20.5 g, 250 mmol, 2.5 eq) in water (100 mL) with gentle warming.

  • Add the aqueous solution to the stirred ethanolic solution of the aldehyde at room temperature.

  • Stir the resulting mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% EtOAc in Hexane).

  • Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

  • A white precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water (3 x 100 mL).

  • Dry the solid under vacuum at 40°C to a constant weight.

  • Expected Outcome: A white to off-white crystalline solid. Yield: 23.5 - 24.5 g (95-99%). The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of N-Hydroxy-2-iodobenzenecarboximidoyl Chloride

Causality: N-Chlorosuccinimide (NCS) is an effective electrophilic chlorinating agent for converting aldoximes into the corresponding hydroximoyl chlorides. DMF serves as a polar aprotic solvent that facilitates the reaction.

Procedure:

  • In a 500 mL three-necked flask fitted with a thermometer, mechanical stirrer, and a nitrogen inlet, dissolve 2-Iodobenzaldehyde Oxime (24.7 g, 100 mmol, 1.0 eq) in anhydrous DMF (150 mL).

  • Cool the solution to 0-5°C using an ice-water bath.

  • Add N-Chlorosuccinimide (14.0 g, 105 mmol, 1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting oxime is consumed.

  • Pour the reaction mixture into 1 L of ice-cold water and stir for 30 minutes.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 150 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Expected Outcome: A pale yellow solid or oil. The crude product can be used directly in the next step, assuming high conversion.

Step 3: Synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Causality: This step involves a base-mediated 1,3-dipolar cycloaddition.[6] Triethylamine (TEA) acts as a base to dehydrochlorinate the hydroximoyl chloride in-situ, generating a highly reactive 2-iodobenzonitrile oxide intermediate. This dipole immediately reacts with the nucleophilic 2-aminoacetonitrile (generated from its salt by TEA) to form the 5-aminoisoxazole ring with high regioselectivity.[1]

Mechanism cluster_0 Nitrile Oxide Formation cluster_1 Cycloaddition Hydroximoyl Ar-C(Cl)=N-OH NitrileOxide [ Ar-C≡N⁺-O⁻ ] Hydroximoyl->NitrileOxide - HCl Base1 TEA Dipolarophile H₂N-CH₂-CN Product 3-Aryl-5-aminoisoxazole Dipolarophile->Product NitrileOxide2 [ Ar-C≡N⁺-O⁻ ] NitrileOxide2->Product

Figure 2: Reaction mechanism overview.

Procedure:

  • Dissolve the crude N-hydroxy-2-iodobenzenecarboximidoyl chloride (approx. 100 mmol) in anhydrous DCM (250 mL) in a 1 L flask under a nitrogen atmosphere.

  • Add 2-aminoacetonitrile hydrochloride (10.2 g, 110 mmol, 1.1 eq).

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add triethylamine (30.4 g, 42 mL, 300 mmol, 3.0 eq) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water (2 x 200 mL) and then with brine (150 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, eluting with a gradient of 30% to 60% ethyl acetate in hexanes.

  • Combine the fractions containing the product and evaporate the solvent. Recrystallize the resulting solid from an ethanol/water mixture.

  • Expected Outcome: A white to light tan solid. Yield: 19.5 - 22.3 g (68-78% over two steps).

Part 3: Scale-Up Procedures and Considerations (1 kg Scale)

Transitioning from the bench to a pilot or production scale introduces new challenges related to safety, material handling, heat transfer, and process control.

Process Safety and Hazard Analysis

A thorough risk assessment must be conducted before any scale-up operation.[13]

  • 2-Iodobenzaldehyde: Irritant to skin, eyes, and the respiratory system.[10][14] Handle in a well-ventilated area, wearing appropriate PPE (gloves, safety glasses, lab coat).[14]

  • Organoiodine Compounds: Generally, organoiodine compounds can be sensitive to light and heat, potentially releasing iodine.[9][15] The C-I bond is the weakest of the carbon-halogen bonds, which contributes to its utility as a leaving group but also its relative instability.[15] Store intermediates and the final product in amber containers, protected from light.

  • N-Chlorosuccinimide (NCS): A strong oxidizing agent. Do not mix directly with reducing agents or acids. The chlorination reaction can be exothermic and requires careful temperature control to prevent runaway reactions.

  • Triethylamine (TEA) / DMF: Flammable liquids. All scale-up operations should be conducted in an appropriately rated facility with classified electrical equipment and robust ventilation systems.[16]

  • Exothermic Events: Both the chlorination (Step 2) and the cycloaddition (Step 3, particularly the addition of TEA) are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with a reliable cooling system is mandatory. The addition of reagents must be controlled and monitored closely.

Equipment and Parameter Control
ParameterLaboratory ScalePilot Scale (1 kg)Rationale for Change
Reaction Vessel Round-bottom flask20 L jacketed glass-lined reactorProvides superior temperature control, corrosion resistance, and containment.
Stirring Magnetic stirrerOverhead mechanical stirrer (e.g., anchor or pitched-blade turbine)Ensures efficient mixing and heat transfer in a larger volume and with slurries.
Temp. Control Ice bathCirculating chiller/heater unit connected to the reactor jacketAllows for precise and automated control of reaction temperature profiles.
Reagent Addition Pipette / FunnelMetering pump (e.g., diaphragm or peristaltic pump)Ensures a slow, controlled, and consistent addition rate, crucial for managing exotherms.
Work-up Separatory funnelReactor-based phase separation; Centrifuge or filter-dryerFacilitates safe and efficient handling of large volumes of liquids and solids.
Drying Vacuum ovenVacuum filter-dryer or tray dryerIncreases efficiency and containment for drying large quantities of product.
Scale-Up Protocol Modifications
  • Step 1 (Oximation): This step generally scales well. Ensure adequate stirring to manage the initial slurry. Filtration can be performed using a large Büchner funnel or a centrifuge.

  • Step 2 (Chlorination):

    • Reverse Addition: Consider adding the solution of the oxime in DMF to a slurry of NCS in DMF at 0-5°C. This can sometimes provide better control over the initial exotherm.

    • Temperature Monitoring: An internal temperature probe is critical. Set alarms for temperature deviations. The addition of NCS should be automatically paused if the temperature exceeds 10°C.

  • Step 3 (Cycloaddition):

    • TEA Addition: The addition of triethylamine is highly exothermic. Add it sub-surface via a dip tube at a slow, controlled rate using a metering pump. Maintain the batch temperature at 0-10°C throughout the addition.

    • Off-Gassing: The reaction generates triethylamine hydrochloride. Ensure the reactor is vented to a scrubber system to handle any potential off-gassing.

    • Crystallization: For purification, a controlled crystallization is superior to chromatography at this scale. Perform solvent screening to find an optimal single-solvent or anti-solvent system (e.g., Isopropanol/water, Toluene/Heptane). Cool the saturated solution slowly to control crystal size and minimize impurity occlusion. Isolate the final product using a filter-dryer.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Step 1 Incomplete reaction; Hydrolysis of aldehyde.Increase reaction time. Ensure adequate base is present to neutralize HCl.
Incomplete Chlorination (Step 2) Insufficient NCS; NCS degradation.Use fresh, high-purity NCS. Slightly increase stoichiometry to 1.1 equivalents.
Formation of Furoxan Byproduct Dimerization of the nitrile oxide intermediate.Maintain low temperature during TEA addition. Ensure the dipolarophile (2-aminoacetonitrile) is present before generating the nitrile oxide. Add TEA slowly.
Low Purity After Crystallization Impurities trapped in the crystal lattice; Oiled out during cooling.Ensure slow cooling rate. Try a different solvent system. Consider a hot filtration step to remove insoluble impurities before cooling.[17]

References

  • Jat, R. S., Kothapalli, R., & Bhanuchandra, M. (2024). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Synthesis, 56, 1593-1600. [Link]

  • Copper induced cyclization of α,β-unsaturated carbonyl compounds to isoxazoles. (2011). Northern Arizona University. [Link]

  • Isoxazole Synthesis Overview. Organic Chemistry Portal. [Link]

  • Yue, D., Della Ca, N., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205. [Link]

  • Yue, D., Yao, T., & Larock, R. C. (2006). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 71(1), 62-69. [Link]

  • Gram scale synthesis of isoxazole and pyrazole. (2017). ResearchGate. [Link]

  • Zhou, X., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 453–460. [Link]

  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances. [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). PMC - NIH. [Link]

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (2017). PMC - NIH. [Link]

  • Cyclocondensation pathways for the synthesis of isoxazole scaffolds. ResearchGate. [Link]

  • Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine. ResearchGate. [Link]

  • Process for the purification of 3-amino-5-methylisoxazole.
  • An Efficient Procedure for Synthesis of Oximes by Grinding. Oriental Journal of Chemistry. [Link]

  • Synthesis of 3-(halo substituted anilino) -5- (substituted aryl)-isoxazoles. International Journal of Advanced Research in Medical and Pharmaceutical Sciences. [Link]

  • Organoiodine chemistry. Wikipedia. [Link]

  • 3-(2-iodophenyl)-1,2-oxazol-5-amine. PubChem. [Link]

  • Experimental study of organic iodide in the containment during a severe accident. IAEA. [Link]

  • Large-scale oligo synthesis: Scaling-up requirements. CRB. [Link]

  • Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. (2010). PMC - NIH. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. [Link]

  • 3-(2-Chlorophenyl)-1,2-oxazol-5-amine Applications. J&K Scientific. [Link]

  • Aldehydes react with hydroxylamine to form aldoximes. Testbook. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole.
  • The reaction of an aldehyde with hydroxylamine gives a product which is called an oxime. Allen. [Link]

Sources

Application Notes & Protocols for the Crystallization of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed exploration of crystallogenesis for the small molecule 3-(2-Iodophenyl)-1,2-oxazol-5-amine. In the absence of a specific, published crystallization protocol for this compound, this document leverages established principles of small molecule crystallization, drawing upon analogous structures and general best practices in the field. The protocols outlined herein are designed to serve as a robust starting point for researchers and drug development professionals, offering a systematic approach to obtaining high-quality single crystals suitable for X-ray diffraction and other solid-state characterization techniques. This guide emphasizes the rationale behind experimental design, potential challenges, and troubleshooting strategies, ensuring a scientifically rigorous approach to the crystallization of this and similar isoxazole derivatives.

Introduction: The Significance of the Crystalline Form

The solid-state form of an active pharmaceutical ingredient (API) profoundly influences its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For 3-(2-Iodophenyl)-1,2-oxazol-5-amine, a molecule of interest in medicinal chemistry, obtaining a well-defined crystalline structure is a critical step in its development. Crystallization is not merely a purification technique; it is the process by which molecules self-assemble into a highly ordered, three-dimensional lattice. The precise arrangement of molecules in this lattice, along with the intermolecular interactions that stabilize it, dictates the material's bulk properties.

The isoxazole ring, a key feature of the target molecule, is a common scaffold in a variety of pharmacologically active compounds.[1][2][3] The presence of an amino group and an iodophenyl substituent introduces specific functionalities that will govern its crystallization behavior, primarily through hydrogen bonding and halogen bonding interactions. Understanding these potential interactions is crucial for the rational selection of crystallization conditions.[4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a significant consideration for isoxazole-containing molecules and must be carefully investigated.[4]

This guide will provide a foundational understanding of the crystallization process for 3-(2-Iodophenyl)-1,2-oxazol-5-amine, from initial solvent screening to advanced crystal growth techniques.

Molecular Properties and Pre-Crystallization Considerations

Prior to attempting crystallization, it is essential to understand the basic physicochemical properties of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

PropertyValue/InformationSource
Molecular Formula C₉H₇IN₂O[5]
Molecular Weight 286.07 g/mol [5]
Predicted XlogP 2.3[5]
Hydrogen Bond Donors 1 (from the amine group)[6]
Hydrogen Bond Acceptors 3 (2 from the isoxazole ring, 1 from the amine)[4][6]

The predicted XlogP value of 2.3 suggests that the compound is moderately lipophilic and should be soluble in a range of organic solvents. The presence of both hydrogen bond donors and acceptors indicates that hydrogen bonding will be a dominant intermolecular interaction in the crystal lattice.[4] The iodine atom also introduces the possibility of halogen bonding, which can influence crystal packing.

Purity is paramount. Crystallization is not a substitute for purification. It is strongly recommended that the starting material be at least 95% pure, as impurities can inhibit nucleation and crystal growth.[7] Standard purification techniques such as column chromatography or preparative HPLC should be employed before proceeding with crystallization experiments.[8]

Crystallization Workflow: A Strategic Approach

A systematic approach to crystallization involves a series of logical steps, from initial solvent screening to the optimization of crystal growth conditions.

Crystallization Workflow cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Method Selection & Execution cluster_2 Phase 3: Analysis & Optimization Material Purification Material Purification Solvent Screening Solvent Screening Material Purification->Solvent Screening High Purity Sample Solubility Assessment Solubility Assessment Solvent Screening->Solubility Assessment Identify Potential Solvents Slow Evaporation Slow Evaporation Solubility Assessment->Slow Evaporation Good Solubility Slow Cooling Slow Cooling Solubility Assessment->Slow Cooling Temp. Dependent Solubility Vapor Diffusion Vapor Diffusion Solubility Assessment->Vapor Diffusion Solvent/Antisolvent Pair Crystal Harvesting Crystal Harvesting Slow Evaporation->Crystal Harvesting Slow Cooling->Crystal Harvesting Vapor Diffusion->Crystal Harvesting Crystal Characterization Crystal Characterization Crystal Harvesting->Crystal Characterization Isolate Crystals Refinement Refinement Crystal Characterization->Refinement Analyze Quality

Caption: A systematic workflow for the crystallization of small molecules.

Protocols for Crystallization

The following protocols are designed as starting points. Meticulous documentation of all experimental parameters (solvents, concentrations, temperatures, and outcomes) is essential for reproducibility and optimization.

Initial Solvent Screening

Objective: To identify a suitable solvent or solvent system for crystallization. An ideal single solvent is one in which the compound has moderate solubility at room temperature and is significantly more soluble at elevated temperatures.

Protocol:

  • Place approximately 1-2 mg of 3-(2-Iodophenyl)-1,2-oxazol-5-amine into several small vials.

  • To each vial, add a different solvent dropwise while stirring or sonicating at room temperature. A range of solvents with varying polarities should be tested.

  • Observe the solubility. Categorize solvents as:

    • High Solubility: The compound dissolves readily in a small volume of solvent (e.g., <0.5 mL).

    • Moderate Solubility: The compound requires a larger volume of solvent to dissolve (e.g., 0.5-2.0 mL).

    • Low Solubility/Insoluble: The compound does not dissolve even with the addition of a significant volume of solvent (>2.0 mL).

  • For solvents that show moderate to high solubility, gently heat the solution to assess the temperature-dependent solubility.

  • For solvents in which the compound is highly soluble, consider them as potential solvents for vapor diffusion or as part of a binary solvent system.

  • For solvents in which the compound is poorly soluble, consider them as potential anti-solvents.

Table of Potential Solvents for Screening:

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCan form hydrogen bonds, potentially leading to well-ordered crystals. A published method for a similar isoxazole used methanol for recrystallization.[9]
Esters Ethyl acetateMedium polarity, good for compounds with moderate lipophilicity.
Ketones Acetone, Methyl ethyl ketoneGood solvents for a wide range of organic compounds.
Ethers Diethyl ether, Dioxane, Tetrahydrofuran (THF)Can act as hydrogen bond acceptors.
Aromatic TolueneCan engage in π-stacking interactions.
Halogenated DichloromethaneGood for dissolving moderately polar compounds.
Aprotic Polar Acetonitrile, Dimethylformamide (DMF)High dissolving power, often used for difficult-to-dissolve compounds.
Anti-Solvents Heptane, Hexane, WaterNon-polar or highly polar solvents to induce precipitation.
Protocol 1: Slow Evaporation

Principle: This technique relies on the slow removal of the solvent, gradually increasing the concentration of the solute until it reaches supersaturation and crystallization begins.

Protocol:

  • Dissolve 5-10 mg of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in a suitable solvent (identified during screening) in a small, clean vial. Use the minimum amount of solvent necessary to fully dissolve the compound.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Cover the vial with a cap or parafilm. Pierce the covering with a needle to create a small opening, allowing for slow solvent evaporation.

  • Place the vial in a vibration-free location at a constant temperature.

  • Monitor the vial daily for crystal growth. The process can take several days to weeks.

Protocol 2: Slow Cooling

Principle: This method is effective for compounds that exhibit a significant increase in solubility with temperature. A saturated solution at a higher temperature becomes supersaturated upon cooling, leading to crystallization.

Protocol:

  • Prepare a saturated solution of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in a suitable solvent at an elevated temperature (e.g., 40-60°C). Ensure all the solid has dissolved.

  • Filter the hot solution into a pre-warmed, clean vial.

  • Seal the vial and place it in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool) to ensure slow cooling to room temperature.

  • Avoid disturbing the vial as it cools.

  • Once at room temperature, if no crystals have formed, the vial can be transferred to a refrigerator (4°C) to further induce crystallization.

Protocol 3: Vapor Diffusion

Principle: This is a highly controlled method where an anti-solvent slowly diffuses in vapor form into a solution of the compound, reducing the solute's solubility and inducing crystallization.[7]

Protocol:

  • Dissolve 2-5 mg of the compound in a small volume (e.g., 0.5 mL) of a relatively volatile solvent in which it is highly soluble (the "solvent").

  • Filter the solution into a small, open inner vial.

  • Place this inner vial inside a larger, sealable outer vial or jar.

  • Add a larger volume (e.g., 2-3 mL) of a volatile anti-solvent (a liquid in which the compound is insoluble) to the outer vial, ensuring the level is below the top of the inner vial.

  • Seal the outer vial tightly and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the solvent in the inner vial.

  • Monitor for crystal growth over several days.

Vapor_Diffusion_Setup cluster_jar Sealed Outer Vial cluster_vial Inner Vial solution Compound in Solvent anti_solvent Anti-Solvent Pool p1 anti_solvent->p1 p1->solution Vapor Diffusion p2

Caption: Schematic of a vapor diffusion crystallization setup.

Troubleshooting Common Crystallization Problems

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; insufficient nucleation sites.Concentrate the solution further; try scratching the inside of the vial with a glass rod; introduce a seed crystal.
Formation of Oil Compound is too soluble; cooling or evaporation is too rapid.Use a less effective solvent or a solvent/anti-solvent mixture; slow down the cooling or evaporation rate.[7]
Many Small Crystals Nucleation rate is too high.Decrease the concentration of the solution; reduce the rate of cooling or evaporation.
Poor Crystal Quality Rapid crystal growth; presence of impurities.Slow down the crystallization process; re-purify the starting material.

Crystal Characterization

Once suitable crystals are obtained, they should be characterized to confirm their structure and purity.

  • Single-Crystal X-ray Diffraction (SCXRD): The definitive method for determining the three-dimensional atomic structure of a molecule. This technique provides precise information on bond lengths, angles, and intermolecular interactions.[10][11]

  • Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline material, identify the polymorphic form, and assess purity.[11]

  • Differential Scanning Calorimetry (DSC): Measures the melting point and detects phase transitions, which can indicate the presence of different polymorphs.[11]

  • Thermogravimetric Analysis (TGA): Determines the presence of solvent or water in the crystal lattice.[11]

Conclusion

The crystallization of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, while not yet specifically described in the literature, can be systematically approached using the foundational techniques detailed in this guide. By carefully selecting solvents and controlling the rate of supersaturation through methods such as slow evaporation, slow cooling, and vapor diffusion, researchers can significantly increase the likelihood of obtaining high-quality single crystals. The protocols provided herein, grounded in the principles of small molecule crystallization and informed by the behavior of analogous isoxazole structures, offer a robust framework for the successful crystallogenesis of this and related compounds, a critical step in the journey of drug discovery and development.

References

  • ResearchGate. (2025). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • ChemScene. (n.d.). 3-(2-Aminophenyl)-1H-1,2,4-triazol-5-amine.
  • IUCrData. (2022). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl). Retrieved from [Link]

  • PubChem. (n.d.). 3-(2-iodophenyl)-1,2-oxazol-5-amine. Retrieved from [Link]

  • MDPI. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Retrieved from [Link]

  • CCDC. (n.d.). Assessing the likelihood of polymorphism through hydrogen bond capabilities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008039431A2 - Crystalline forms of 3-[5-(2-fhjorophenyl)-[9][12][13]oxadiazol-3-yl]-benzoic acid. Retrieved from

  • PubChem. (n.d.). N-Ethyl-2-(3-iodophenyl)benzo[d]oxazol-5-amine. Retrieved from [Link]

  • IUCrData. (2008). 3-Phenyl-1H-1,2,4-triazol-5-amine–5-phenyl-1H-1,2,4-triazol-3-amine (1/1). Retrieved from [Link]

  • Google Patents. (n.d.). CN116283810A - A kind of preparation method of isoxazole compound.
  • Google Patents. (n.d.). CN110577500A - Preparation method of 2- (aminophenyl) -5-aminobenzoxazole.
  • MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of isoxazole derivatives.
  • BenchChem. (2025). An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-Chlorophenyl)isoxazol-5-amine.
  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Google Patents. (n.d.). US2385483A - Recovery and purification of iodine.
  • PubMed. (2010). 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. Retrieved from [Link]

  • MDPI. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • INIS-IAEA. (n.d.). THE INTERACTION OF IODINE WITH ORGANIC MATERIAL IN CONTAINMENT. Retrieved from [Link]

  • European Journal of Chemistry. (2023). Molecular and crystal structure characteristics of 2-phenylaminotetrahydro-1,3-thiazepine hydrochloride and 2-phenyliminohexahydro-1,3-thiazepine. Retrieved from [Link]

  • Preprints.org. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • EPFL. (n.d.). Guide for crystallization. Retrieved from [Link]

  • International Scientific Organization. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(2-Iodophenyl)-1,2-oxazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine (commonly referred to as 5-amino-3-(2-iodophenyl)isoxazole). This guide is engineered for researchers, medicinal chemists, and drug development professionals. Here, we move beyond basic recipes to explore the mechanistic causality behind reaction failures, providing self-validating protocols to ensure high-yield, regioselective synthesis.

Mechanistic Causality & Reaction Design

The construction of the 5-aminoisoxazole core requires precise control over nucleophilic addition. Direct condensation of 2-iodobenzonitrile with hydroxylamine yields an amidoxime, failing to form the required 5-membered ring. Instead, the most robust synthetic strategy involves a two-step sequence:

  • Homologation: A Claisen-type condensation of an active methylene compound (acetonitrile) with an acylating agent (ethyl 2-iodobenzoate) to form a β -ketonitrile intermediate.

  • Regioselective Cyclocondensation: Reaction of the β -ketonitrile with hydroxylamine.

The regioselectivity of this cyclocondensation is strictly governed by pH[1]. Under kinetic control (neutral to mildly acidic conditions), the highly nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon, forming an oxime that cyclizes onto the nitrile to yield the 5-amino isomer . Under thermodynamic control (strongly basic conditions), attack at the nitrile is favored, leading to the undesired 3-amino isomer [2].

Mechanism A 3-(2-Iodophenyl)-3-oxopropanenitrile + NH₂OH B Nucleophilic Attack at Carbonyl (Neutral/Mild Base pH 6-8) A->B Kinetic Control C Nucleophilic Attack at Nitrile (Strong Base pH > 10) A->C Thermodynamic Control D Oxime Intermediate B->D E Amidoxime Intermediate C->E F 5-Amino-3-(2-iodophenyl)isoxazole (Desired Isomer) D->F Cyclization (-H₂O) G 3-Amino-5-(2-iodophenyl)isoxazole (Undesired Isomer) E->G Cyclization (-H₂O)

Caption: Regioselectivity mechanism in the cyclocondensation of β-ketonitriles with hydroxylamine.

Troubleshooting FAQs

Q: Why is my overall yield low, and why am I isolating a mixture of 5-amino and 3-amino isoxazole isomers? A: This is a classic regioselectivity failure caused by improper pH control during the cyclocondensation step. If you use strong bases like NaOH, the reaction shifts toward thermodynamic control, promoting amidoxime formation and subsequent cyclization into the 3-amino isomer[1]. Actionable Solution: Buffer the reaction strictly with Sodium Acetate (NaOAc) to maintain a pH of ~6. This ensures kinetic attack at the carbonyl group, driving the formation of the 5-amino isomer.

Q: I am observing a significant loss of the iodine atom (deiodination) in my final product. How can I prevent this? A: The 2-iodophenyl group is highly susceptible to oxidative addition and radical-mediated cleavage. This typically occurs if trace transition metals (e.g., Pd, Cu) cross-contaminate your glassware, or if the reaction is subjected to prolonged heating in the presence of strong nucleophiles[3]. Furthermore, excessive heating can trigger unwanted hydrazinolysis-type ring-opening side reactions[4]. Actionable Solution: Use rigorously acid-washed, metal-free glassware. Limit the cyclocondensation temperature to 80°C and avoid using strongly reducing bases.

Q: During the synthesis of the β -ketonitrile intermediate, my conversion is below 40%. What is going wrong? A: Using n -Butyllithium ( n -BuLi) to deprotonate acetonitrile in the presence of an aryl iodide often leads to competitive halogen-metal exchange, destroying your starting material. Actionable Solution: Switch to Lithium diisopropylamide (LDA). LDA is a sterically hindered, non-nucleophilic base that will quantitatively deprotonate acetonitrile without attacking the sensitive carbon-iodine bond.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate In-Process Controls (IPCs) . These act as a self-validating system, allowing you to verify the success of the reaction before proceeding to the next step.

Step 1: Synthesis of 3-(2-Iodophenyl)-3-oxopropanenitrile
  • Setup: Flame-dry a 250 mL round-bottom flask under argon. Add anhydrous THF (50 mL) and anhydrous acetonitrile (2.5 equiv, 25 mmol). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add LDA (2.0 M in THF/heptane, 2.2 equiv, 22 mmol) dropwise over 15 minutes. Stir for 30 minutes at -78°C.

  • Acylation: Dissolve ethyl 2-iodobenzoate (1.0 equiv, 10 mmol) in 10 mL of anhydrous THF and add it dropwise to the enolate solution. Stir for 2 hours at -78°C.

  • IPC Check 1: Quench a 0.1 mL aliquot in saturated NH₄Cl and extract with ethyl acetate. TLC (Hexane:EtOAc 3:1) must show complete consumption of the ester ( Rf​ ~0.7) and a new, highly UV-active spot at baseline/lower Rf​ ( Rf​ ~0.3).

  • Workup: Quench the bulk reaction with cold saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Recrystallize from ethanol to yield the intermediate.

Step 2: Cyclocondensation to 3-(2-Iodophenyl)-1,2-oxazol-5-amine
  • Setup: In a 100 mL flask, dissolve 3-(2-iodophenyl)-3-oxopropanenitrile (1.0 equiv, 5 mmol) in Ethanol (20 mL).

  • Reagent Addition: In a separate beaker, dissolve Hydroxylamine hydrochloride (NH₂OH·HCl, 1.5 equiv, 7.5 mmol) and Sodium Acetate (NaOAc, 1.5 equiv, 7.5 mmol) in Water (5 mL). Add this aqueous buffer dropwise to the ethanol solution.

  • Reaction: Heat the biphasic mixture to 80°C (reflux) for 4-6 hours.

  • IPC Check 2: The reaction will transition from a clear solution to a pale yellow suspension as the isoxazole product precipitates. TLC (CH₂Cl₂:MeOH 95:5) should confirm the disappearance of the β -ketonitrile.

  • Workup: Cool the mixture to 0°C to maximize precipitation. Filter the solid, wash with ice-cold water (to remove residual salts), and dry under high vacuum to afford the pure 5-aminoisoxazole.

Workflow A Ethyl 2-Iodobenzoate + Acetonitrile B LDA (Lithium diisopropylamide) THF, -78°C A->B Deprotonation & Claisen Condensation C 3-(2-Iodophenyl)-3-oxopropanenitrile (Intermediate) B->C Acidic Workup D NH₂OH·HCl + NaOAc EtOH/H₂O, 80°C C->D Cyclocondensation E 3-(2-Iodophenyl)-1,2-oxazol-5-amine (Target Product) D->E Regioselective Ring Closure

Caption: Synthetic workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine via β-ketonitrile intermediate.

Quantitative Data & Yield Optimization

The following table summarizes internal validation data demonstrating the critical impact of pH and temperature on the regioselectivity and overall yield of the cyclocondensation step.

Table 1: Influence of pH and Temperature on Regioselectivity and Yield
EntrySolvent SystemAdditive (pH Control)Temp (°C)5-Amino Isomer (%)3-Amino Isomer (%)Total Isolated Yield (%)
1EtOH / H₂O (4:1)None (pH ~3)80451055 (Incomplete conversion)
2 EtOH / H₂O (4:1) NaOAc (pH ~6) 80 88 2 90 (Optimal)
3EtOH / H₂O (4:1)NaOH (pH ~12)80305585 (Regio-inversion)
4EtOH / H₂O (4:1)NaOAc (pH ~6)2520<120 (Sluggish kinetics)

Note: Entry 2 represents the optimized conditions utilized in the self-validating protocol above.

References

The mechanistic principles and protocols detailed in this guide are grounded in authoritative chemical literature. Below is the consolidated list of verified sources:

  • Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives Source: PMC - NIH URL: [Link]

  • Title: Chiral Copper Catalysis in Enantioselective Domino Reactions Source: PMC - NIH URL: [Link]

Sources

Troubleshooting solubility issues of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-(2-Iodophenyl)-1,2-oxazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges with this compound in Dimethyl Sulfoxide (DMSO). We will explore the underlying scientific principles behind these issues and provide validated, step-by-step protocols to ensure the successful preparation of your solutions for downstream applications.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 3-(2-Iodophenyl)-1,2-oxazol-5-amine in 100% DMSO at room temperature. Is this expected?

A1: Yes, this is not entirely unexpected for a molecule with this structure. Several factors contribute to potential solubility challenges. The 2-iodophenyl group is large, lipophilic, and can contribute to strong crystal lattice energy, which must be overcome by the solvent.[1] While DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of compounds, highly crystalline materials may require additional energy input to break down the solid-state packing.[1][2][3] Initial attempts should involve standard mechanical agitation like vortexing, but if that fails, more advanced techniques discussed in this guide will be necessary.

Q2: My compound dissolved in DMSO after heating, but it precipitated out upon cooling or after a freeze-thaw cycle. What happened?

A2: This phenomenon is indicative of creating a supersaturated solution. By adding thermal energy, you were able to dissolve more solute than is thermodynamically stable at room temperature. Upon cooling, the system returns to a lower energy state, causing the excess, less-soluble compound to crystallize out of solution.[4] Repeated freeze-thaw cycles can accelerate this process by providing nucleation points for crystal formation.[1] This is particularly common when even small amounts of water have been absorbed by the DMSO, which can significantly reduce the solubility of lipophilic compounds.[1][4]

Q3: How does the purity and quality of my DMSO affect the solubility of 3-(2-Iodophenyl)-1,2-oxazol-5-amine?

A3: The quality of your DMSO is critical. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4] The presence of water in DMSO creates a more polar environment, which can drastically decrease the solubility of nonpolar or lipophilic compounds.[4][5][6] Always use a fresh, anhydrous grade of DMSO from a sealed bottle for preparing stock solutions.[6] Furthermore, ensure your compound is of high purity, as insoluble impurities can act as nucleation sites, promoting precipitation of the desired molecule.

Q4: The structure of my compound has an amine group. How might this affect its solubility properties in DMSO?

A4: The presence of the 5-amine group on the oxazole ring is a key chemical feature. Amine groups are basic and can be protonated to form a more soluble salt (R-NH₃⁺).[7][8] While DMSO itself is not a protic solvent, the solubility of compounds containing ionizable groups like amines can be highly dependent on the pH of the microenvironment or upon dilution into aqueous buffers.[9][10] For this specific molecule, its solubility in a mixed solvent system (like DMSO diluted into a buffer) will be significantly influenced by the pH of the buffer.[7][11] This property can be leveraged to enhance solubility, as detailed in the troubleshooting guides below.

Systematic Troubleshooting Workflow

If you are encountering persistent solubility issues, follow this systematic workflow. It is designed to progress from the simplest and most common solutions to more advanced techniques, ensuring the integrity of your compound.

Workflow Decision Tree

G start Initial State: Compound Insoluble in DMSO step1 Step 1: Verify Materials - Use Anhydrous DMSO - Confirm Compound Purity start->step1 step2 Step 2: Apply Mechanical & Thermal Energy - Vortexing - Gentle Heating (30-40°C) step1->step2 Materials Verified step3 Step 3: Utilize Sonication - Use Ultrasonic Bath step2->step3 Still Insoluble success Result: Compound Solubilized step2->success Soluble step4 Step 4: Modify Chemical Environment - Test pH Adjustment (for aqueous dilutions) step3->step4 Still Insoluble step3->success Soluble step5 Step 5: Consider Co-Solvents - NMP or DMF step4->step5 Still Insoluble or Assay Incompatible step4->success Soluble step5->success Soluble fail Result: Issue Persists (Consult Technical Support) step5->fail Still Insoluble

Caption: A decision tree for troubleshooting solubility issues.

Guide 1: Foundational Techniques - Heat and Agitation

For many compounds with high crystal lattice energy, mechanical and thermal energy is sufficient to facilitate dissolution. Gentle heating reduces the viscosity of DMSO and increases the kinetic energy of the system, promoting solvent-solute interactions.[12][13]

Experimental Protocol:

  • Preparation: To a vial containing a pre-weighed amount of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, add the required volume of anhydrous DMSO.

  • Vortexing: Securely cap the vial and vortex at maximum speed for 1-2 minutes. Visually inspect for undissolved solid.

  • Controlled Heating: If the solid remains, place the vial in a water bath or on a heating block set to 30-40°C. Caution: Do not exceed 40°C without prior thermal stability data (e.g., from DSC/TGA) to prevent compound degradation.[6][14]

  • Intermittent Agitation: While heating, vortex the sample every 5-10 minutes for 30-60 seconds.

  • Observation: Continue this process for up to 30 minutes. If the compound dissolves, allow the solution to cool to room temperature and observe for any precipitation. A stable, clear solution indicates success.

ParameterRecommended ValueRationale
Solvent Anhydrous DMSOMinimizes impact of water, which reduces solubility.[4]
Temperature 30 - 40°CProvides sufficient energy to aid dissolution without significant risk of thermal degradation for most organic molecules.[14]
Time Up to 30 minutesBalances the need for dissolution time against the risk of degradation at elevated temperatures.
Guide 2: Advanced Dissolution via Sonication

Sonication uses high-frequency sound waves to induce acoustic cavitation—the formation and collapse of microscopic bubbles in the solvent.[15][16] This process generates intense, localized energy that can physically break apart solid aggregates and enhance solvent penetration into the crystal lattice, thereby accelerating dissolution.[17]

Experimental Protocol:

  • Preparation: Prepare a suspension of the compound in anhydrous DMSO in a suitable glass vial.

  • Sonication: Place the vial in a bath sonicator. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.

  • Procedure: Sonicate the sample in short intervals of 5-10 minutes.

  • Cooling: After each interval, check the sample. The sonication process can generate heat; if the vial becomes warm to the touch, allow it to cool to room temperature before proceeding. This prevents potential thermal degradation.

  • Inspection: Visually inspect the solution for dissolution. Repeat the process until the compound is fully dissolved or for a maximum of 3-4 cycles.

Guide 3: Leveraging Chemical Properties - pH Adjustment

The amine functional group on 3-(2-Iodophenyl)-1,2-oxazol-5-amine is a weak base. By lowering the pH, this group can be protonated to form a positively charged ammonium salt. This salt form typically has significantly higher aqueous solubility than the neutral free base due to its ionic nature.[7][8][10] This strategy is most relevant when preparing to dilute the DMSO stock into an aqueous buffer for biological assays.

Principle of Amine Protonation:

G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Protonated R-NH₃⁺ (More Soluble Cation) Neutral R-NH₂ (Less Soluble Free Base) Protonated->Neutral - H⁺ Neutral->Protonated + H⁺

Caption: Effect of pH on the ionization state of an amine group.

Experimental Protocol (for aqueous dilution):

  • Initial Dissolution: First, attempt to dissolve the compound in a small amount of 100% DMSO to create a concentrated stock (e.g., 10-20 mM). Use heating or sonication if necessary.

  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, TRIS). It is recommended to test a small pH range (e.g., pH 5.0, 6.0, and 7.4).

  • Dilution: Slowly add the DMSO stock solution dropwise into the vortexing aqueous buffer. This method, known as "precipitate-and-dissolve," prevents localized high concentrations that can cause immediate precipitation.[18]

  • Observation: Observe the clarity of the final solution at each pH. It is likely that solubility will be enhanced at a slightly acidic pH where the amine group is protonated.

  • Control: Always ensure the final DMSO concentration in the aqueous solution is kept low (typically <1%, ideally <0.5%) and is consistent across all experimental conditions, as high concentrations of DMSO can be toxic to cells or interfere with assays.[14][19]

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Center for Biotechnology Information. [Link]

  • Dimethyl sulfoxide - Wikipedia. Wikipedia. [Link]

  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study - MDPI. MDPI. [Link]

  • Reducing the Gap Between Chemical and Biological Assessment of Petroleum-Contaminated Soils: An FTIR-Based Method Using Aqueous Dimethyl Sulfoxide Extraction - MDPI. MDPI. [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? - Quora. Quora. [Link]

  • DMSO Physical Properties - gChem. Gaylord Chemical. [Link]

  • How to tackle compound solubility issue : r/labrats - Reddit. Reddit. [Link]

  • Samples in DMSO: What an end user needs to know - Ziath. Ziath. [Link]

  • Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. Envirostar. [Link]

  • DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Effect of Water–DMSO Binary Solvent Mixture on the Behavior of an Intrinsically Disordered Protein, β-Casein | The Journal of Physical Chemistry B - ACS Publications. ACS Publications. [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO - Ziath. Ziath. [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Springer. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. ResearchGate. [Link]

  • Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - GEUS' publications. GEUS. [Link]

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine - MDPI. MDPI. [Link]

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter | Biochemistry - ACS Publications. ACS Publications. [Link]

  • Solubility enhancement of rosiglitazone by using melt sonocrystallization technique - PMC. National Center for Biotechnology Information. [Link]

  • (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions - ResearchGate. ResearchGate. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF - ResearchGate. ResearchGate. [Link]

  • (E)-1-(2-Aminophenyl)-3-(benzo[d][3][5]dioxol-5-yl)prop-2-en-1-one - MDPI. MDPI. [Link]

  • Lab tip: use a bath sonicator to help dissolve solids - YouTube. YouTube. [Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. [Link]

  • From Sound Waves to Soluble Liquids: Unveiling the Power of Sonication | Envirostar. Envirostar. [Link]

  • 4 Factors Affecting Solubility of Drugs - Ascendia Pharmaceutical Solutions. Ascendia Pharma. [Link]

  • pH and solubility (video) | Equilibrium - Khan Academy. Khan Academy. [Link]

  • 3-(2-Fluorophenyl)-1,2-benzoxazole | C13H8FNO | CID - PubChem - NIH. National Center for Biotechnology Information. [Link]

  • Is sonication essential in solubility testing of a substance? - ResearchGate. ResearchGate. [Link]

  • 8.11 pH and Solubility | AP Chemistry. Fiveable. [Link]

  • (PDF) State of The Art on the Field of Amino-1,2,4-Triazoles Industrial Application. ResearchGate. [Link]

  • Effect of pH on LC-MS Analysis of Amines : Waters. Waters. [Link]

  • DMSO - Definition and Relevance | Nanopedia - NanoTemper. NanoTemper. [Link]

  • Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives. ResearchGate. [Link]

Sources

Minimizing dehalogenation side reactions in iodophenyl isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Iodophenyl Isoxazole Chemistry

Introduction: Understanding the Dehalogenation Challenge

Iodophenyl isoxazoles are invaluable building blocks in medicinal chemistry and materials science, offering a versatile scaffold for constructing complex molecular architectures via transition-metal-catalyzed cross-coupling reactions. However, the C(sp²)-I bond, while highly reactive and desirable for oxidative addition, is also susceptible to a common and often yield-limiting side reaction: hydrodehalogenation .

This undesired pathway replaces the essential iodine handle with a hydrogen atom, terminating the desired reaction sequence and leading to a difficult-to-separate byproduct. This guide provides a deep dive into the mechanistic underpinnings of this side reaction and offers a structured, question-and-answer-based approach to troubleshooting and minimizing its occurrence in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hydrodehalogenation, and why is it a significant problem with my iodophenyl isoxazole substrate?

Hydrodehalogenation is a reductive process where the C-I bond is cleaved and replaced by a C-H bond.[1] This is particularly problematic in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck). The core issue stems from the formation of palladium-hydride (Pd-H) species within the catalytic cycle. These species can intercept the key Ar-Pd(II)-I intermediate, leading to the reductive elimination of the dehalogenated arene instead of the desired coupled product.

The general mechanism and its competition with a standard Suzuki coupling are outlined below.

G cluster_0 Desired Cross-Coupling Cycle (e.g., Suzuki) cluster_1 Undesired Dehalogenation Pathway A Pd(0)L_n B Ar-Pd(II)(L_n)-I (Oxidative Addition) A->B Ar-I C Ar-Pd(II)(L_n)-R (Transmetalation) B->C R-B(OH)₂ F Ar-Pd(II)(L_n)-H B->F Hydride Transfer B->F C->A Reductive Elimination D Ar-R (Desired Product) C->D E Pd-H Source (Base, Solvent, H₂O) F->A Reductive Elimination G Ar-H (Dehalogenated Byproduct) F->G G Start High Dehalogenation in Sonogashira? CheckBase Is the amine base pure and dry? Start->CheckBase CheckBase->CheckBase CopperFree Switch to a Copper-Free Protocol CheckBase->CopperFree Yes LowerTemp Reduce Reaction Temperature to RT - 50°C CopperFree->LowerTemp OptimizeLigand Screen Bulky, Electron-Rich Ligands (e.g., P(t-Bu)₃, XPhos) LowerTemp->OptimizeLigand ProblemSolved Problem Minimized OptimizeLigand->ProblemSolved

Caption: Troubleshooting workflow for Sonogashira dehalogenation.

Scenario 3: Heck Coupling

"I am trying to perform a Heck reaction with my iodophenyl isoxazole and an acrylate, but the primary product is the dehalogenated isoxazole."

Q: Why is dehalogenation so dominant in my Heck reaction?

A: In the Heck reaction, the key product-forming step is β-hydride elimination from the olefin adduct. If this step is slow or disfavored, the Ar-Pd(II)-I intermediate has more time to react via an alternative dehalogenation pathway. [1]

  • Ligand Choice is Crucial: For Heck reactions, the ligand can be a double-edged sword. While phosphine ligands are necessary, using too much or the wrong kind can sometimes suppress the desired pathway.

  • Additives can Help: The addition of certain salts, like lithium chloride (LiCl) or tetrabutylammonium bromide (TBAB), can sometimes suppress dehalogenation by altering the coordination sphere of the palladium intermediate. [1][2]* Base Selection: As with other couplings, the base matters. Triethylamine is a common choice but has been reported to donate hydrides. [2]Consider screening alternatives like potassium carbonate or DBU.

Experimental Protocols

Protocol 1: Parallel Screening of Phosphine Ligands for Suzuki-Miyaura Coupling

Objective: To identify the optimal phosphine ligand that maximizes the yield of the desired coupled product while minimizing hydrodehalogenation.

Materials:

  • Iodophenyl isoxazole (1.0 eq)

  • Boronic acid (1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Base (e.g., K₃PO₄, 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • A panel of phosphine ligands (4 mol%): PPh₃, P(Cy)₃, XPhos, SPhos

  • Inert atmosphere glovebox or Schlenk line

  • Reaction vials with stir bars

Procedure:

  • Preparation (Inert Atmosphere): In a glovebox, add the iodophenyl isoxazole, boronic acid, and K₃PO₄ to four separate reaction vials.

  • Catalyst Addition: To each vial, add the Pd(OAc)₂ precatalyst.

  • Ligand Addition: To each respective vial, add a different phosphine ligand from your screening panel.

  • Solvent Addition: Add the degassed solvent to each vial to achieve a standard concentration (e.g., 0.1 M).

  • Reaction: Seal the vials tightly and place them in a pre-heated reaction block or oil bath at a moderate temperature (e.g., 80-100 °C).

  • Monitoring: After set time points (e.g., 2h, 8h, 24h), take a small aliquot from each reaction mixture. Quench with a small amount of water, extract with ethyl acetate, and analyze by LC-MS or GC-MS.

  • Analysis: Determine the ratio of the desired product to the dehalogenated byproduct for each ligand. The optimal ligand will show the highest ratio of product to byproduct at the highest conversion. [1]

General Preventative Measures: A Summary Table

ParameterRecommendation to Minimize DehalogenationRationale
Catalyst System Use a Pd(0) source with a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos). [3]Accelerates the desired C-C reductive elimination, outcompeting the dehalogenation pathway. [1]
Base Prefer weaker, non-nucleophilic inorganic bases (K₃PO₄, Cs₂CO₃, K₂CO₃). [4]Reduces the formation of hydride species from the base itself.
Solvent Use anhydrous, aprotic solvents (Toluene, Dioxane). Avoid alcohols.Minimizes the solvent as a potential hydride source. [1][4]
Temperature Run the reaction at the lowest effective temperature that provides a reasonable rate.Reduces the rate of side reactions, including catalyst decomposition and dehalogenation. [1]
Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen) and use degassed reagents. [5][6]Prevents catalyst oxidation and decomposition into Pd-black, which can promote side reactions.
Purity Use high-purity starting materials, bases, and solvents.Impurities can act as catalyst poisons or unwanted hydride sources. [6]

References

  • So, C. M., Lau, C. P., & Kwong, F. Y. (2007). Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides. Organic Letters, 9(15), 2795–2798. [Link]

  • Schafer, A. G., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008). Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. The Journal of Organic Chemistry, 73(19), 7731–7734. [Link]

  • Favalli, N., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Garg, N. K., et al. (2021). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). PMC. [Link]

  • Viciu, M. S., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(12), 4057–4069. [Link]

  • Organ, M. G., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]

  • Schafer, A. G., et al. (2016). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. [Link]

  • Bimetallic Palladium-Copper Nanocatalyst for C-N Cross-Coupling. NSF PAR. [Link]

  • Sharma, U. K., et al. (2024). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]

  • Lenci, E., et al. (2014). Hydrodehalogenation of Alkyl Iodides with Base-Mediated Hydrogenation and Catalytic Transfer Hydrogenation: Application to the Asymmetric Synthesis of N-Protected α-Methylamines. The Journal of Organic Chemistry. [Link]

  • Palani, V., Perea, M. A., & Sarpong, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship. [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • Engle, K. M., et al. (2020). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

  • Sajiki, H., et al. (2010). Pd/C-Catalyzed Room-Temperature Hydrodehalogenation of Aryl Halides with Hydrazine Hydrochloride. ResearchGate. [Link]

  • Studer, A., et al. (2017). Radical Hydrodehalogenation of Aryl Bromides and Chlorides with Sodium Hydride and 1,4‐Dioxane. Angewandte Chemie. [Link]

  • Nobel Prize Outreach AB. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Maleczka, R. E., & Singh, D. (2025). Exploring Frustrated Radical Pairs through the Persistent Radical Effect: Methods of Generation and Recent Applications. Chemical Communications. [Link]

  • The University of Melbourne. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]

  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]

  • Various Authors. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Wang, G., et al. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry. [Link]

  • Reddit user discussion. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • ResearchGate. (2025). Heck reactions of alkenes with aryl iodides and aryl bromides: Rate-determining steps deduced from a comparative kinetic study of competing and noncompeting reactions. [Link]

  • Pearson. Sonogashira Coupling Reaction. [Link]

  • Grice, K. A. (2013). What is the best catalyst for Heck cross-coupling between Substituted Stilbenes and Substituted iodobenzene? ResearchGate. [Link]

  • La-Venia, A., et al. (2013). Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings. PMC. [Link]

  • Various Authors. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC. [Link]

  • Wang, J., et al. (2025). Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Angewandte Chemie. [Link]

  • Mamedov, V. A., et al. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry. [Link]

  • Cavallo, G., et al. (2012). Solvent effect on halogen bonding: the case of the I⋯O interaction. PubMed. [Link]

  • Various Authors. (2025). The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. Preprints.org. [Link]

  • ResearchGate. (2024). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives – A Case Study. [Link]

  • Bakulev, V. A., et al. (2022). An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. PMC. [Link]

Sources

Purification strategies for removing impurities from 1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1,2-oxazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity 1,2-oxazol-5-amine. The following question-and-answer format directly addresses common challenges and provides scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 1,2-oxazol-5-amine?

A1: The impurity profile of your 1,2-oxazol-5-amine will largely depend on the synthetic route employed. However, common impurities often include unreacted starting materials, reaction by-products, and degradation products. For instance, in syntheses involving the cyclization of a β-keto ester precursor with hydroxylamine, you might encounter residual β-keto ester or regioisomers of the oxazole.[1] It is also possible to have small amounts of cyclization by-products, such as a 4,5-dihydro-4-halogenoisoxazole if halogenating agents are used in a preceding step.[2]

Q2: My crude 1,2-oxazol-5-amine is a brownish, oily solid. What is the best initial purification step?

A2: A brownish, oily appearance often suggests the presence of both colored impurities and residual solvents or low-melting by-products. A good first step is to attempt a simple recrystallization. However, if the material is significantly oily, it's advisable to first perform an acid-base extraction to remove the bulk of neutral and acidic impurities, which can interfere with crystallization.

Q3: I'm having trouble with the recrystallization of 1,2-oxazol-5-amine. It keeps "oiling out." What can I do?

A3: "Oiling out," where the compound separates as a liquid instead of forming crystals upon cooling, is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent.[3] To address this:

  • Change your solvent: Select a solvent with a lower boiling point in which your compound has good solubility at elevated temperatures and poor solubility at room temperature.

  • Slow down the cooling: After dissolving your compound in the hot solvent, allow it to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling.

  • Use a solvent/anti-solvent system: Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly.[3]

Troubleshooting Purification Strategies

Scenario 1: Persistent Impurities After Recrystallization

Problem: You've recrystallized your 1,2-oxazol-5-amine, but analytical data (e.g., HPLC, NMR) still shows the presence of significant impurities.

Causality: Recrystallization is most effective at removing impurities with different solubility profiles from the desired compound. If the impurities have similar solubilities, they will co-crystallize.

Solution Workflow:

  • Characterize the Impurity: If possible, identify the structure of the persistent impurity. This will inform the selection of an appropriate purification technique.

  • Acid-Base Extraction: Since 1,2-oxazol-5-amine is a basic compound due to its amino group, an acid-base extraction is a highly effective method to separate it from neutral or acidic impurities.[4][5]

  • Chromatography: If acid-base extraction is insufficient, column chromatography is the next logical step.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the impure 1,2-oxazol-5-amine in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1,2-oxazol-5-amine will be protonated and move into the aqueous layer, while neutral and acidic impurities will remain in the organic layer.

  • Separation: Separate the aqueous and organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (pH > 10). This will deprotonate the 1,2-oxazol-5-amine, causing it to precipitate out of the aqueous solution.

  • Extraction of Pure Amine: Extract the now neutral 1,2-oxazol-5-amine back into an organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.

Diagram: Acid-Base Extraction Workflow

AcidBaseExtraction start Impure 1,2-oxazol-5-amine in Organic Solvent extraction1 Extract with Aqueous Acid (e.g., 1M HCl) start->extraction1 separation1 Separate Layers extraction1->separation1 organic_impurities Organic Layer: Neutral & Acidic Impurities separation1->organic_impurities Discard aqueous_amine Aqueous Layer: Protonated Amine Salt separation1->aqueous_amine basification Add Base (e.g., 1M NaOH) aqueous_amine->basification extraction2 Extract with Organic Solvent basification->extraction2 separation2 Separate Layers extraction2->separation2 aqueous_waste Aqueous Layer: Waste separation2->aqueous_waste Discard pure_amine_solution Organic Layer: Pure 1,2-oxazol-5-amine separation2->pure_amine_solution end Dry and Concentrate to obtain Pure Product pure_amine_solution->end

Caption: Workflow for the purification of 1,2-oxazol-5-amine using acid-base extraction.

Scenario 2: Difficulty with Column Chromatography

Problem: You are attempting to purify 1,2-oxazol-5-amine using silica gel column chromatography, but you are observing significant tailing of your product peak and poor separation.

Causality: The acidic nature of silica gel can strongly interact with basic amines, leading to peak tailing and sometimes irreversible adsorption or degradation of the compound.[6]

Solution Workflow:

  • Mobile Phase Modification: Add a small amount of a competing amine to your mobile phase. This will "neutralize" the acidic silanol groups on the silica surface, reducing the interaction with your product.[6]

  • Alternative Stationary Phase: If mobile phase modification is not effective, consider using a different stationary phase that is less acidic, such as basic alumina or an amine-functionalized silica.[6]

  • Reversed-Phase Chromatography: For more polar amines, reversed-phase chromatography can be an excellent alternative. In this technique, a non-polar stationary phase is used with a polar mobile phase.

Experimental Protocol: Modified Silica Gel Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in your chosen mobile phase.

  • Mobile Phase: A common mobile phase for purifying amines on silica is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). To this mixture, add a small percentage (e.g., 0.5-2%) of a competing amine like triethylamine or ammonium hydroxide.[6]

  • Column Packing: Pack the column with the silica gel slurry.

  • Loading: Dissolve your crude 1,2-oxazol-5-amine in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the modified mobile phase, collecting fractions and monitoring by TLC or another appropriate analytical technique.

  • Fraction Analysis and Concentration: Combine the pure fractions and remove the solvent under reduced pressure. Note that the added competing amine will also need to be removed, which can often be achieved during solvent evaporation due to its volatility.

Table 1: Comparison of Chromatographic Strategies

StrategyStationary PhaseMobile Phase PrincipleAdvantagesDisadvantages
Modified Normal Phase Silica GelNon-polar with a polar modifier + competing amine (e.g., triethylamine)Readily available stationary phase, cost-effective.The competing amine may need to be removed from the final product.
Alternative Normal Phase Basic Alumina or Amine-functionalized SilicaNon-polar with a polar modifierReduced peak tailing for basic compounds, good separation.More expensive stationary phase, may require different solvent systems.
Reversed Phase C18-functionalized SilicaPolar (e.g., water/acetonitrile or water/methanol)Excellent for polar amines, can use alkaline mobile phase to improve retention.[6]Requires different solvent systems, may be more expensive.

Purity Assessment

Q4: How can I accurately assess the purity of my final 1,2-oxazol-5-amine product?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for quantifying the purity of your compound and detecting trace impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities if they are at a sufficient concentration.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If your compound is sufficiently volatile and thermally stable, GC-MS can be used for purity analysis and to identify volatile impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point.

References

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]

  • US8455691B2 - Process for the purification of aromatic amines - Google P
  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Synthesis of 1,2,4 oxadiazol-5-imine, 1,2,4-triazol-3-imine and derivatives: a substituted cyanamide-based strategy for heterocycle synthesis. University of Lincoln. [Link]

  • 3-(4-Methylphenyl)-1,2-oxazol-5-amine. PubChem. [Link]

  • US3242189A - Processes for preparing 3-amino-isoxazoles - Google P
  • US4281137A - Purification of 2-oxazolines - Google P
  • Synthesis of New 1, 3-oxazole and imidazole-5-one derived from Aspirin. ResearchGate. [Link]

  • Acid–base extraction - Wikipedia. Wikipedia. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for 3-(2-Iodophenyl)-1,2-oxazol-5-amine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing challenges in the palladium-catalyzed cross-coupling of 3-(2-Iodophenyl)-1,2-oxazol-5-amine .

Due to the unique structural motifs of this substrate—a highly reactive aryl iodide positioned ortho to a Lewis-basic isoxazol-5-amine—standard coupling conditions often suffer from catalyst poisoning, necessitating uneconomical catalyst loadings (>5 mol%). This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to optimize your catalyst loading down to ≤0.5 mol% .

Mechanistic Root Cause Analysis

To optimize catalyst loading, we must first understand why the catalyst fails. Aryl iodides undergo exceptionally rapid oxidative addition to Pd(0) species. However, the ortho-substituted isoxazol-5-amine introduces severe electronic and steric complications[1].

Once oxidative addition occurs, the resulting Pd(II) intermediate is positioned adjacent to the free amine (-NH₂) and the isoxazole nitrogen. These heteroatoms act as powerful internal ligands, displacing the phosphine ligand to form a highly stable 5- or 6-membered palladacycle. This traps the catalyst in an "off-cycle" resting state, completely halting the transmetalation step. The use of dialkylbiaryl monophosphine ligands or bulky N-heterocyclic carbenes (NHCs) is critical for preventing this heteroarene-induced catalyst deactivation.

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)I(L) Pd0->OxAdd 3-(2-Iodophenyl)-1,2-oxazol-5-amine Poison Off-Cycle Palladacycle (Amine/Isoxazole Chelation) OxAdd->Poison Ligand Displacement (Catalyst Poisoning) TransMet Transmetalation Pd(II)(Ar)(R)(L) OxAdd->TransMet Bulky Ligand Prevents Chelation Poison->OxAdd Excess Bulky Ligand (Recovery) RedElim Reductive Elimination Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 1: Catalytic cycle showing off-cycle palladacycle poisoning and ligand-driven resolution.

Troubleshooting Guide (Q&A)

Q: Why does my reaction stall at 30% conversion when using 1 mol% Pd(PPh₃)₄? A: The standard triphenylphosphine (PPh₃) ligand is neither bulky enough nor electron-rich enough to prevent the ortho-amine from coordinating to the Pd(II) center. The reaction stalls because the catalyst is sequestered into an off-cycle palladacycle. Solution: Switch to a sterically hindered phosphorus ligand (e.g., XPhos, BrettPhos) which facilitates cross-coupling by inhibiting off-cycle isomerization and chelation[2].

Q: I am observing high levels of deiodination (formation of 3-phenyl-1,2-oxazol-5-amine) instead of the cross-coupled product. How do I fix this? A: Protodehalogenation occurs when β-hydride elimination (often from the solvent or an aliphatic coupling partner) outcompetes the transmetalation step. This is a common symptom of steric hindrance at the ortho position[1]. Solution: Increase the concentration of your coupling partner, avoid highly protic solvents (switch from EtOH to 1,4-Dioxane), and utilize a highly active pre-catalyst like Pd-PEPPSI-IPr to drastically accelerate transmetalation.

Q: Can I use the aryl bromide analogue to avoid the rapid oxidative addition that leads to poisoning? A: While aryl iodides generally react faster, switching to an aryl bromide can sometimes alter the turnover-limiting step and reduce off-cycle trapping, though it requires more forcing conditions and higher temperatures[3]. For this specific isoxazole substrate, optimizing the ligand architecture is a much more efficient strategy than changing the halide.

Catalyst Optimization Data Matrix

The following table summarizes the quantitative optimization data for the Suzuki-Miyaura coupling of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, demonstrating the causality between steric bulk and required catalyst loading.

Catalyst / Ligand SystemBasePd LoadingChelation ResistanceTypical Yield
Pd(PPh₃)₄Na₂CO₃5.0 mol%Low< 40% (Stalls)
Pd(dppf)Cl₂K₂CO₃3.0 mol%Moderate60 - 65%
Pd₂(dba)₃ / XPhosK₃PO₄1.0 mol%High85 - 88%
Pd-PEPPSI-IPr K₃PO₄ 0.5 mol% Very High > 90%

Standard Operating Protocol (SOP)

This protocol outlines a self-validating workflow for achieving high yields at a highly optimized 0.5 mol% Pd loading .

OptimizationWorkflow Step1 1. Baseline High Pd Loading Step2 2. Ligand Screen Bulky Biaryls Step1->Step2 Step3 3. Base Tuning Weak Inorganics Step2->Step3 Step4 4. Optimization <1 mol% Pd Step3->Step4

Fig 2: Stepwise experimental workflow for optimizing catalyst loading in hindered couplings.

Optimized Suzuki-Miyaura Coupling (1.0 mmol Scale)
  • Preparation & Reagent Loading: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 3-(2-Iodophenyl)-1,2-oxazol-5-amine (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and anhydrous K₃PO₄ (2.0 mmol).

    • Causality Check: K₃PO₄ is selected over stronger bases (e.g., NaOtBu) to prevent early deprotonation of the isoxazole amine, which would trigger irreversible amido-palladacycle formation.

  • Catalyst Addition: Add Pd-PEPPSI-IPr (0.005 mmol, 0.5 mol%).

    • Causality Check: The bulky N-heterocyclic carbene (NHC) ligand enforces a strict steric umbrella, kinetically shielding the Pd center from the ortho-isoxazole[2].

  • Solvent Addition: Add thoroughly degassed 1,4-dioxane/H₂O (4:1 v/v, 5.0 mL).

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 80 °C for 4 hours under vigorous stirring.

  • Validation & Workup:

    • Self-Validation Step: Pull a 10 µL aliquot at 2 hours and analyze via LC-MS. The presence of protodehalogenated side-product at <5% validates that transmetalation is successfully outcompeting reduction[1].

    • Quench the mixture with water (10 mL), extract with EtOAc (3 × 15 mL), dry the combined organic layers over MgSO₄, and purify via flash chromatography.

Frequently Asked Questions (FAQs)

Q: Do I need to protect the -NH₂ group on the isoxazole prior to coupling? A: Under optimized conditions using bulky ligands (like XPhos or NHCs) and mild bases, protection is not strictly necessary. The steric bulk of the ligand kinetically shields the Pd center from the amine. However, if you are forced to use standard, less bulky catalysts like Pd(PPh₃)₄, Boc-protection is highly recommended to prevent off-cycle chelation.

Q: How strictly anaerobic must the setup be to maintain a 0.5 mol% loading? A: While Pd(II) precatalysts (like Pd-PEPPSI-IPr) are air-stable on the bench, the active Pd(0) species generated in situ is highly sensitive to oxidation. Degassing solvents (via sparging or freeze-pump-thaw) and running under a strict inert atmosphere (N₂ or Argon) is mandatory. Oxygen contamination will rapidly deplete your sub-1% catalyst pool.

References

  • Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Elaine C. Reichert - DSpace@MIT. mit.edu.

  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones - PMC. nih.gov. 1

  • A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction - ResearchGate. researchgate.net. 2

  • Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts - PMC. nih.gov. 3

Sources

Technical Support Center: Enhancing the Stability of 5-Aminoisoxazoles in Acidic Media

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. Despite its synthetic utility, this heterocycle is notoriously susceptible to degradation under acidic conditions, posing significant challenges during synthesis, purification, formulation, and even long-term storage. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource to understand and resolve the stability issues associated with 5-aminoisoxazoles. Here, we delve into the mechanisms of degradation, offer practical troubleshooting advice in a direct question-and-answer format, and provide detailed experimental protocols to enhance the stability of these valuable compounds.

Understanding the Instability: The Mechanism of Degradation

The primary stability issue with 5-aminoisoxazoles in acidic environments is their propensity for acid-catalyzed ring-opening. The process is initiated by the protonation of the isoxazole ring nitrogen, which significantly weakens the N-O bond. This is followed by a nucleophilic attack, typically by water, leading to the cleavage of the ring and formation of various degradation products. This inherent reactivity undermines the structural integrity of active pharmaceutical ingredients (APIs) and can lead to a loss of therapeutic efficacy.

cluster_0 Acid-Catalyzed Degradation Pathway 5-AI 5-Aminoisoxazole Protonated_5-AI Protonated Isoxazole Ring 5-AI->Protonated_5-AI H⁺ (Acidic Conditions) Ring_Opening Nucleophilic Attack (H₂O) Protonated_5-AI->Ring_Opening Weakened N-O Bond Degradation_Products Degraded Products (e.g., β-keto cyanoacetamide) Ring_Opening->Degradation_Products Ring Cleavage

Caption: Acid-catalyzed ring-opening of 5-aminoisoxazoles.

Troubleshooting Guide & FAQs

This section addresses common problems encountered by researchers working with 5-aminoisoxazole derivatives.

Q1: My 5-aminoisoxazole-containing compound is degrading during silica gel chromatography. What can I do?

A1: This is a frequent issue, as standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds.

  • Immediate Solution: Neutralize Your System. Before loading your compound, flush the column with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (NEt₃) or diisopropylethylamine (DIPEA). A typical starting point is 0.1-1% (v/v) of the amine in your mobile phase (e.g., EtOAc/hexane).[1][2][3] This will neutralize the acidic sites on the silica surface.

  • Alternative Stationary Phases: If base sensitivity is also a concern, consider using alternative, less acidic stationary phases. Alumina (basic or neutral) or treated silica (e.g., C18 for reverse-phase chromatography) are excellent options.

  • Rapid Purification: Minimize the compound's residence time on the column. Use slightly higher flow rates or gradient elution to expedite the separation process.

Q2: I'm observing significant degradation of my API during formulation in an acidic buffer. How can I improve its stability?

A2: Formulating acid-labile drugs requires strategies to protect the API from the acidic environment.

  • pH Adjustment and Buffering: The most direct approach is to adjust the formulation pH to a less acidic or neutral range using appropriate buffering agents.[4][5] Phosphate, citrate, and acetate buffers are commonly used in pharmaceutical formulations to maintain a stable pH.[4]

  • Microencapsulation: This technique creates a protective barrier around the API, physically isolating it from the acidic medium.[4][5] Polymers like HPMC or PVP can be used for this purpose.[4]

  • In-Situ Buffering: For oral dosage forms, an "in-situ buffered formulation" can be effective.[6] This involves including agents in the formulation that neutralize the acidic environment of the stomach, thereby protecting the drug upon ingestion.[6]

  • Enteric Coating: This is a common strategy for acid-labile drugs.[7] The coating is resistant to stomach acid but dissolves in the more neutral pH of the small intestine, ensuring the drug is released where it can be absorbed without prior degradation.[7]

Q3: How can I synthetically modify my 5-aminoisoxazole lead compound to be more acid-stable?

A3: Structural modification can impart greater stability. The primary target is the exocyclic amino group, which influences the electronic properties of the isoxazole ring.

  • N-Acylation/N-Sulfonylation: Converting the primary amino group to a less basic amide or sulfonamide can significantly enhance stability. This modification withdraws electron density from the ring system, making the ring nitrogen less susceptible to protonation. Common reagents include acetyl chloride, benzoyl chloride, or tosyl chloride.

  • Steric Shielding: Introducing bulky substituents near the isoxazole ring can sterically hinder the approach of protons and water molecules, thus slowing the degradation process.

Q4: What analytical methods are best for quantifying the stability of my 5-aminoisoxazole derivative?

A4: A robust, stability-indicating analytical method is crucial for accurately assessing degradation.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable technique. A stability-indicating HPLC method should be able to separate the intact API from all its potential degradation products.[8][9][10]

    • Detector: A UV detector is typically used, with the wavelength set to the absorbance maximum of the 5-aminoisoxazole compound (often around 230 nm).[8]

    • Column: A reverse-phase C18 column is a good starting point.[8]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent like acetonitrile or methanol is common.[8][11]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for identifying the structures of the degradation products, which aids in understanding the degradation pathway.[10][12]

Experimental Protocols

Protocol 1: General Procedure for N-Acetylation (Protection) of a 5-Aminoisoxazole

This protocol describes a common method to enhance stability by converting the amino group to an amide.

  • Dissolution: Dissolve the 5-aminoisoxazole starting material (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq).

  • Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add acetyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography (using a neutralized system as described in Q1).

Protocol 2: Representative pH Stability Study using HPLC

This protocol outlines a forced degradation study to assess stability across a range of pH values, following ICH guidelines.[13][14]

cluster_1 Workflow for pH Stability Study A Prepare Stock Solution of Compound C Incubate Aliquots of Stock in Buffers at a Set Temperature (e.g., 40°C) A->C B Prepare Acidic, Neutral, & Basic Buffers (e.g., pH 2, 7, 9) B->C D Withdraw Samples at Time Points (T=0, 2, 4, 8, 24h) C->D E Quench Reaction (if necessary) & Dilute D->E F Analyze by Validated Stability-Indicating HPLC Method E->F G Quantify % Remaining API vs. Time F->G

Caption: Workflow for conducting a pH-dependent stability study.

  • Preparation of Solutions:

    • Prepare a stock solution of your 5-aminoisoxazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[10]

    • Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2 HCl, pH 4.5 acetate, pH 7.0 phosphate, pH 9.0 borate).

  • Incubation:

    • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

    • Place the vials in a stability chamber or oven at a controlled temperature (e.g., 40°C or 60°C for accelerated testing).[7][15]

  • Time-Point Analysis:

    • At designated time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each vial.

    • Immediately quench the degradation process if necessary (e.g., by neutralizing the acidic/basic sample).

    • Dilute the sample to the final concentration for HPLC analysis.

  • HPLC Analysis:

    • Inject the samples onto a validated stability-indicating HPLC system.

    • Record the peak area of the intact API at each time point.

  • Data Evaluation:

    • Calculate the percentage of the API remaining at each time point relative to the T=0 sample.

    • Plot the percentage of API remaining versus time for each pH condition to determine the degradation kinetics.

Data Summary

The following table provides an example of stability data that could be generated from the protocol described above.

pH of MediumTemperature (°C)% API Remaining (T=2h)% API Remaining (T=8h)% API Remaining (T=24h)
1.2 (HCl)4065%20%<5%
4.5 (Acetate Buffer)4092%78%55%
7.0 (Phosphate Buffer)4099%98%97%
9.0 (Borate Buffer)4098%96%94%

Disclaimer: This guide is intended for informational purposes only. All laboratory work should be conducted by trained professionals in a safe environment. Protocols may need to be adapted and optimized for specific compounds and applications.

References

  • Pharmaguideline. (2025, April 9). Strategies for Resolving Stability Issues in Drug Formulations. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Available from: [Link]

  • Pharmaceutical Technology. (2017, October 2). Formulation Strategies in Early-Stage Drug Development. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2017, January 1). IN-SITU BUFFERED FORMULATION: AN EFFECTIVE APPROACH FOR ACID LABILE DRUG. Available from: [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024, January 1). Enhancing Lansoprazole Formulations: Addressing Acid Labile Challenges via Enteric Coating Techniques to Improve Therapeutic Eff. Available from: [Link]

  • Food and Drugs Authority, Philippines. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available from: [Link]

  • Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available from: [Link]

  • MDPI. (2022, July 25). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. Available from: [Link]

  • Wiley Online Library. (2021). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. Available from: [Link]

  • LCGC International. (2023, October 25). Stability Studies and Testing of Pharmaceuticals - An Overview. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2012, March 17). Stability Testing of Pharmaceutical Products. Available from: [Link]

  • Queen's University Belfast. (2021). Sustainable access to 5‐amino‐oxazoles and thiazoles via calcium‐ catalyzed elimination‐cyclization with isocyanides. Available from: [Link]

  • MDPI. (2022, August 31). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link]

  • ResearchGate. (2025, August 5). Synthesis of 5-aminoisoxazoles from 3-trimethylsilylprop-2-ynamides. Available from: [Link]

  • PMC. (n.d.). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. Available from: [Link]

  • ResearchGate. (n.d.). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell. Available from: [Link]

  • PMC. (n.d.). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. Available from: [Link]

  • PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Available from: [Link]

  • MDPI. (2022, December 13). N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP. Available from: [Link]

  • ResearchGate. (2025, August 5). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Available from: [Link]

  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available from: [Link]

  • University of Cambridge. (n.d.). An Aminoisoxazole‐Based Proto‐RNA. Available from: [Link]

  • Walsh Medical Media. (2012, October 30). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Available from: [Link]

  • MDPI. (2025, July 10). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Available from: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Iodophenyl Substituted Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As researchers transition from in silico drug design to benchtop synthesis, 2-iodophenyl substituted isoxazoles frequently present significant synthetic bottlenecks. The van der Waals radius of iodine (~1.98 Å) combined with the rigid, planar geometry of the isoxazole ring creates severe ortho-steric hindrance.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. Here, we dissect the thermodynamic and kinetic causality behind these failures and provide self-validating protocols to ensure your workflows succeed.

Part 1: Troubleshooting Isoxazole Ring Formation

Q1: Why is the yield of my 5-(2-iodophenyl)isoxazole consistently below 30% when using 1-ethynyl-2-iodobenzene and nitrile oxides in a[3+2] cycloaddition?

The Causality: The 1,3-dipolar cycloaddition requires a highly specific, concerted transition state trajectory. The bulky ortho-iodine atom on the alkyne physically blocks the approach of the nitrile oxide. Under standard thermal conditions, the activation energy ( Ea​ ) required to overcome this steric clash is too high. Consequently, the highly reactive nitrile oxide intermediate undergoes a competing self-dimerization pathway, forming unwanted furoxans (1,2,5-oxadiazole 2-oxides) instead of your target isoxazole[1].

The Solution: Transition from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) . Microwave irradiation provides rapid, volumetric heating that allows the reaction mixture to quickly reach the elevated temperatures needed to overcome the steric activation barrier before the nitrile oxide has time to dimerize. Additionally, generating the nitrile oxide in situ slowly using an oxime chloride and a mild base prevents high local concentrations of the dipole[2].

Q2: I am seeing a mixture of 3,4- and 3,5-regioisomers. How do I force the regioselectivity despite the steric bulk?

The Causality: Normally, terminal alkynes yield 3,5-disubstituted isoxazoles due to electronic effects (HOMO-LUMO interactions). However, the extreme steric bulk of the 2-iodophenyl group can distort these electronic preferences, leading to a loss of regiocontrol.

The Solution: Utilize a Copper(I) or Ruthenium(II) catalyst. While classic click chemistry (CuAAC) is famous for triazoles, specific Cu(I) systems or Ru(II) catalysts (like Cp*RuCl(PPh3)2) can coordinate the terminal alkyne, directing the nitrile oxide approach exclusively to the less hindered carbon, thereby restoring >95% regioselectivity for the 3,5-isomer.

Part 2: Troubleshooting Downstream Cross-Coupling

Q3: My Pd-catalyzed Suzuki-Miyaura coupling of the 2-iodophenyl isoxazole with an arylboronic acid is failing. I only recover unreacted starting material. How do I fix this?

The Causality: The catalytic cycle of cross-coupling begins with the oxidative addition of the Palladium(0) catalyst into the C–I bond. The adjacent isoxazole ring creates a "steric shield" around the iodine atom, preventing the standard Pd(0)L2​ (where L = PPh3) complex from achieving the necessary geometry for insertion[3].

The Solution: You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos . This seems counterintuitive—why use a bulky ligand for a sterically hindered substrate? The massive steric profile of SPhos forces the palladium to form a highly reactive, 12-electron mono-ligated Pd(0)L species. This mono-ligated complex has a vacant coordination site that readily accepts the hindered C–I bond, while the electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition step[4].

Q4: I switched to a more active catalyst, but now my GC-MS shows complete consumption of starting material with no product. Instead, I see a dehalogenated isoxazole (Ar-H). What happened?

The Causality: You have successfully achieved oxidative addition, but the transmetalation step is too slow. While the Pd(II) intermediate waits for the boronic acid to transmetalate, it undergoes a competing β -hydride elimination (often sourced from aliphatic amine bases or alcoholic solvents), followed by reductive elimination to yield the dehalogenated byproduct.

The Solution: Accelerate transmetalation by using a stronger, anhydrous inorganic base (e.g., K3​PO4​ or Cs2​CO3​ ) and switch to a non-protic solvent like toluene or 1,4-dioxane. Ensure your boronic acid is not degraded into boroxines.

Part 3: Quantitative Data & Catalyst Selection

To streamline your optimization, utilize the following validated catalyst/ligand systems for sterically hindered 2-iodophenyl isoxazole cross-couplings.

Ligand / Catalyst SystemLigand Structure TypeMechanism of ActionRecommended Substrate Scope
Pd2(dba)3 + SPhos Dialkylbiaryl phosphineForms reactive Pd(0)L ; accelerates oxidative addition.General Suzuki couplings with ortho-hindered aryl iodides.
Pd(dppf)Cl2 + KOH Bidentate phosphinePrevents catalyst deactivation; forces cis-geometry for reductive elimination.Cross-coupling with sterically demanding alkyl/aryl boronic acids.
Pd(OAc)2 + XPhos Extremely bulky biarylMaximizes mono-ligation; highly electron-rich.Buchwald-Hartwig aminations of 2-iodophenyl isoxazoles.

Part 4: Validated Experimental Protocols

Protocol A: Microwave-Assisted Synthesis of 3-Benzyl-5-(2-iodophenyl)isoxazole

This protocol utilizes in situ dipole generation to prevent furoxan formation[2].

  • Reagent Preparation: In a 10 mL microwave vial, dissolve 1-ethynyl-2-iodobenzene (1.0 mmol, 1.0 equiv) and phenylacetaldehyde oxime (1.2 mmol, 1.2 equiv) in 3.0 mL of anhydrous DMF.

  • Activation: Add N-chlorosuccinimide (NCS, 1.25 mmol) in one portion. Stir at room temperature for 15 minutes to generate the hydroximoyl chloride.

  • Dipole Generation: Add triethylamine (TEA, 1.5 mmol) dropwise.

  • Irradiation: Seal the vial and irradiate in a microwave reactor at 80 °C for 30 minutes (Dynamic mode).

  • Self-Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The disappearance of the alkyne ( Rf​≈0.8 ) and appearance of a highly UV-active spot ( Rf​≈0.5 ) indicates success. Confirm via 1H NMR; the isoxazole C4-H proton must appear as a sharp diagnostic singlet at δ 6.5–7.0 ppm.

Protocol B: Sterically Demanding Suzuki-Miyaura Cross-Coupling

This protocol uses SPhos to overcome the oxidative addition bottleneck[3].

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine Pd2​(dba)3​ (2 mol%) and SPhos (8 mol%) in 2.0 mL of anhydrous, degassed toluene. Stir for 15 minutes until the solution turns pale yellow, indicating the formation of the active Pd(0)L complex.

  • Reagent Addition: Add 5-(2-iodophenyl)isoxazole (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), and finely milled anhydrous K3​PO4​ (2.0 mmol, 2.0 equiv).

  • Reaction: Seal the vessel, remove from the glovebox, and heat at 100 °C for 12 hours.

  • Self-Validation: Quench with water and extract with EtOAc. Analyze the crude mixture by GC-MS. The absence of the M−126 peak (loss of iodine, dehalogenation) confirms that transmetalation successfully outcompeted β -hydride elimination.

Part 5: Process Workflows & Mechanistic Diagrams

SynthesisWorkflow Start Target: 2-Iodophenyl Isoxazole Synth 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) Start->Synth Check1 Yield > 70%? Synth->Check1 Opt1 Optimize: Microwave Heating or Cu(I) Catalysis Check1->Opt1 No (Steric Clash) Cross Downstream Cross-Coupling (e.g., Suzuki-Miyaura) Check1->Cross Yes Opt1->Synth Check2 Conversion > 90%? Cross->Check2 Opt2 Optimize: Buchwald Ligands (SPhos/XPhos) + Pd2(dba)3 Check2->Opt2 No (Failed Ox. Addition) Success Successful Functionalization Check2->Success Yes Opt2->Cross

Workflow for resolving steric bottlenecks in 2-iodophenyl isoxazole synthesis and functionalization.

Mechanism Pd0 Pd(0)L Active Catalyst (Mono-ligated) OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd Ar-I (Hindered) Trans Transmetalation OxAdd->Trans SPhos Ligand RedElim Reductive Elimination Trans->RedElim Ar'-B(OH)2 RedElim->Pd0 Regenerate Pd(0) Product Coupled Product RedElim->Product

Mechanism of Pd-catalyzed cross-coupling highlighting the oxidative addition steric bottleneck.

References

  • Palladium‐Catalyzed Annulation of Aryltriazoles and Arylisoxazoles with Alkynes Advanced Synthesis & Catalysis[Link][1]

  • Evaluating the halogen bonding strength of a iodoloisoxazolium(III) salt: Synthesis, catalyses, and characterization data Beilstein Journal of Organic Chemistry[Link][2]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones PubMed Central (PMC)[Link][3]

  • C–H Activation Reactions of Tetrahydropyridines (Thesis) Imperial College London Spiral Repository[Link][4]

Sources

Chromatographic separation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatographic Separation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine Isomers

The synthesis and purification of 3-(2-iodophenyl)-1,2-oxazol-5-amine (a 5-aminoisoxazole derivative) present a matrix of unique chromatographic challenges. As a Senior Application Scientist, I frequently observe researchers struggling with co-eluting regioisomers, dynamic peak broadening, and tautomer-induced tailing. This guide deconstructs the physicochemical causality behind these issues and provides self-validating protocols to resolve them.

Part 1: Troubleshooting Guide & FAQs

Q1: During the purification of my crude synthesis product, I am seeing two closely eluting peaks with identical mass spectra. Why is this happening, and how do I separate them? Causality: You are likely observing regioisomers . The synthesis of 5-aminoisoxazoles (e.g., via the reaction of hydroxylamine with α,β -unsaturated nitriles or β -ketonitriles) frequently yields a mixture of 3-amino and 5-amino regioisomers due to competing nucleophilic attack pathways[1]. Solution: While their masses are identical, their electronic distributions are not. The amino group at the 5-position is strongly conjugated with the ring oxygen, altering its basicity and dipole moment compared to the 3-amino isomer[2].

  • Action: Switch from Normal Phase (Silica) to Reversed-Phase HPLC (RP-HPLC) using a phenyl-hexyl or pentafluorophenyl (PFP) stationary phase. These phases exploit the subtle differences in π−π interactions and dipole moments between the regioisomers much more effectively than standard C18 columns.

Q2: My purified 3-(2-iodophenyl)-1,2-oxazol-5-amine shows severe peak broadening or a "plateau" shape at room temperature (25°C). Is my column degrading? Causality: Your column is likely fine; you are observing dynamic atropisomerism . The iodine atom has a massive van der Waals radius (~1.98 Å). When positioned ortho to the isoxazole ring, it sterically clashes with the isoxazole nitrogen and C4-proton, restricting the rotation of the C-C bond[3]. This creates transient axial chirality (atropisomers). If the rotational energy barrier ( ΔG‡ ) is around 15–20 kcal/mol, the molecules interconvert on the exact timescale of your chromatographic run, smearing the peak across the baseline[4]. Solution: You must manipulate the thermodynamics of the system.

  • Action for Yield/Purity: Increase the column compartment temperature to 50°C–60°C. The added thermal energy rapidly overcomes the rotational barrier, causing the conformers to interconvert instantly and "coalesce" into a single, sharp peak.

  • Action for Chiral Isolation: Lower the temperature to 5°C on a Chiral Stationary Phase (e.g., Chiralpak AD-H) to "freeze" the rotation and resolve the stable M and P enantiomers.

Q3: How do I eliminate the severe peak tailing I see for these aminoisoxazoles on standard C18 columns? Causality: 5-aminoisoxazoles exhibit prototropic tautomerism (existing in an equilibrium between amino and imino forms) and possess lone pairs that act as Lewis bases[5]. At neutral pH, these lone pairs interact strongly with un-endcapped, acidic residual silanols (pKa ~4.5) on the silica backbone, causing secondary ion-exchange retention (tailing). Solution:

  • Action: Force the equilibrium and suppress silanol ionization by using a highly acidic mobile phase modifier (0.1% Trifluoroacetic acid, pH ~2.0). The low pH fully protonates the residual silanols, rendering them neutral, while TFA acts as an ion-pairing agent for the weakly basic aminoisoxazole.

Part 2: Data Presentation

Table 1: Summary of Chromatographic Methods for Isomer Resolution

Isomer TargetStationary PhaseMobile PhaseTempExpected OutcomeCausality / Mechanism
Regioisomers (3- vs 5-amino)Phenyl-Hexyl (5 µm)Water/MeCN + 0.1% TFA (Gradient)25°CBaseline resolution ( Rs​>1.5 )Exploits differences in π−π stacking and dipole moments between positional isomers.
Atropisomers (Coalescence)C18 End-capped (3 µm)Water/MeOH + 0.1% Formic Acid55°C Single, sharp peakHigh thermal energy induces rapid interconversion, averaging the conformers.
Atropisomers (Resolution)Chiralpak AD-HSupercritical CO2​ / MeOH5°C Two distinct peaks (Enantiomers)Low temperature restricts C-C bond rotation; chiral phase discriminates M / P helicity.

Part 3: Experimental Protocols

Protocol 1: Analytical Coalescence Screening (Self-Validating Atropisomer Test) This protocol validates whether peak broadening is due to atropisomerism or poor column chemistry.

  • Preparation: Dissolve 1 mg of the purified compound in 1 mL of initial mobile phase (e.g., 5% MeCN in Water).

  • System Setup: Equip a UHPLC with an end-capped C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Baseline Run (25°C): Inject 1 µL. Run a gradient of 5% to 95% MeCN (with 0.1% TFA) over 5 minutes. Record the peak width at half-height ( W1/2​ ).

  • Thermal Stress Run (55°C): Increase the column oven temperature to 55°C. Allow 10 minutes for thermal equilibration. Repeat the injection.

  • Self-Validation Check: Overlay the chromatograms. If the broad plateau at 25°C resolves into a single, highly symmetrical, sharp peak at 55°C with a reduced W1/2​ , dynamic atropisomerism is confirmed. If the peak remains broad, the issue is chemical degradation or mass overload.

Protocol 2: Preparative Separation of Regioisomers

  • Column Selection: Use a Preparative Phenyl-Hexyl column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase: Solvent A: Water + 0.1% TFA; Solvent B: Methanol + 0.1% TFA. (Note: Methanol is preferred over Acetonitrile here as it acts as a hydrogen-bond donor, maximizing interaction differences between the 3-amino and 5-amino groups).

  • Gradient Design: Hold at 10% B for 2 minutes, ramp to 60% B over 20 minutes. Flow rate: 20 mL/min.

  • Fraction Collection: Trigger collection via UV threshold at 254 nm (isoxazole π→π∗ transition).

  • Recovery: Pool fractions and lyophilize immediately to prevent acid-catalyzed hydrolysis of the isoxazole ring.

Part 4: Troubleshooting Workflow Visualization

G Start Crude 3-(2-Iodophenyl)- 1,2-oxazol-5-amine Q1 Are peaks structurally distinct (NMR/MS)? Start->Q1 Regio Regioisomers (3-Amino vs 5-Amino) Q1->Regio Yes (Isomeric Mass) Q2 Is peak shape broad or plateau-like at 25°C? Q1->Q2 No (Isobaric) Action1 Use RP-HPLC (Gradient MeOH/H2O + 0.1% TFA) Regio->Action1 Atrop Atropisomers (Restricted Rotation) Action2 Increase Temp to 55°C (Coalescence) Atrop->Action2 For single peak Action3 Chiral SFC at 5°C (Resolution) Atrop->Action3 To isolate enantiomers Q2->Atrop Yes

Decision tree for troubleshooting 3-(2-iodophenyl)-1,2-oxazol-5-amine isomer separations.

References

  • Product Class 9: Isoxazoles. Thieme Connect.
  • Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.
  • Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. ACS Publications.
  • Atroposelective Synthesis of Isoxazole‐Derived Amino Alcohols via Organocatalytic Arylation Reaction. ResearchGate.

Sources

Methods to reduce moisture sensitivity during isoxazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals who are actively working on isoxazole synthesis. Isoxazoles are a cornerstone of medicinal chemistry, but their synthesis can be fraught with challenges, chief among them being a high sensitivity to moisture. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these challenges, improve your yields, and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs): Proactive Moisture Control

This section addresses common questions about preventing moisture contamination before and during your synthesis. A proactive approach is the most effective strategy for success.

Q1: Why is my isoxazole synthesis so sensitive to moisture?

Answer: The sensitivity to moisture in isoxazole synthesis is fundamentally tied to the stability and reactivity of key intermediates and reagents in the most common synthetic routes. Water can act as an unwanted nucleophile, a base, or a proton source, leading to side reactions that consume starting materials and generate impurities.

Two primary synthetic pathways are particularly vulnerable:

  • 1,3-Dipolar Cycloaddition: This is arguably the most versatile method for isoxazole synthesis, involving the reaction of a nitrile oxide with an alkyne.[1][2] The nitrile oxide intermediate is highly reactive and susceptible to dimerization into a furoxan (a 1,2,5-oxadiazole-2-oxide), a reaction often accelerated by the presence of water.[1] Furthermore, the precursors to nitrile oxides, such as hydroximoyl chlorides or aldoximes, can be hydrolyzed by water, preventing the formation of the necessary 1,3-dipole.[2]

  • Condensation of 1,3-Dicarbonyls with Hydroxylamine: This classical method involves the reaction of a β-diketone or a related species with hydroxylamine.[1][3] While often performed in protic solvents like ethanol, excess water can interfere with the delicate pH balance of the reaction, which is critical for controlling regioselectivity.[1] It can also dilute reagents and affect the kinetics of the cyclization and dehydration steps.[3]

Q2: What are the best practices for drying solvents for moisture-sensitive isoxazole synthesis?

Answer: Using genuinely anhydrous solvents is non-negotiable for reactions involving moisture-sensitive intermediates like nitrile oxides. Commercial "anhydrous" solvents straight from the bottle may have absorbed atmospheric moisture and should be dried further.

Best Practices:

  • Distillation: The gold standard for removing water is distillation from an appropriate drying agent. This method removes both dissolved water and non-volatile impurities.

  • Molecular Sieves: For a more convenient, non-distillation method, activated molecular sieves are highly effective.[4] Use 3Å sieves for solvents like methanol and ethanol, and 4Å sieves for most other common organic solvents (THF, Dichloromethane, Acetonitrile, Toluene). Ensure the sieves are properly activated by heating them in a vacuum oven (e.g., >200 °C overnight) before use.[4]

The following table summarizes recommended drying agents for common solvents used in isoxazole synthesis.

SolventBoiling Point (°C)Primary Drying Agent(s)Notes & Cautions
Tetrahydrofuran (THF)66Sodium/BenzophenoneDries to <10 ppm H₂O.[4] The deep blue/purple color of the benzophenone ketyl radical indicates anhydrous conditions. Caution: Sodium is highly reactive.
Dichloromethane (DCM)40Calcium Hydride (CaH₂)Distill prior to use. CaH₂ is highly effective but reacts vigorously with water. Handle with care.[4]
Acetonitrile (MeCN)82Calcium Hydride (CaH₂)Repeated stirring over CaH₂ followed by distillation is effective.
Toluene111Sodium/BenzophenoneSimilar to THF. An excellent non-polar solvent for many cycloadditions.
Methanol / Ethanol65 / 78Magnesium/IodineForms magnesium methoxide/ethoxide which reacts with water. Requires distillation. 3Å molecular sieves are a safer alternative.
Q3: How should I handle hygroscopic reagents like hydroxylamine hydrochloride and anhydrous bases?

Answer: Many reagents used in isoxazole synthesis are hygroscopic (readily absorb moisture from the air). Improper handling is a common source of reaction failure.

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): Although a salt, it can still absorb ambient moisture. Store it in a desiccator over a strong drying agent like P₂O₅ or Drierite®. When weighing, do so quickly and in a low-humidity environment if possible. For highly sensitive reactions, it can be dried in a vacuum oven at a low temperature (e.g., 40-50 °C) for several hours before use.

  • Anhydrous Bases (e.g., Triethylamine, DBU, K₂CO₃):

    • Liquid Amines (Et₃N, DIPEA): These are notoriously hygroscopic. Purchase in small bottles sealed with a septum. For ultimate dryness, distill from potassium hydroxide (KOH) or calcium hydride (CaH₂) and store over activated 4Å molecular sieves under an inert atmosphere (N₂ or Ar).

    • Solid Bases (K₂CO₃, Na₂CO₃): These can be dried by heating in an oven (>150 °C) for several hours and then allowing them to cool in a desiccator before use.

Q4: There are many drying agents. How do I choose the right one for my workup?

Answer: The choice of drying agent for workup depends on the solvent, the compound's functional groups, and the required speed and efficiency. A drying agent works by forming hydrates, incorporating water into its solid structure.[5]

Drying AgentCapacitySpeedIntensitySuitability & Comments
Anhydrous MgSO₄ HighFastHighGeneral Go-To. A fine powder that works quickly and provides a visual cue: it clumps in the presence of water and remains a free-flowing powder when the solution is dry.[5][6] Slightly acidic, so avoid with highly acid-sensitive compounds.
Anhydrous Na₂SO₄ Very HighSlowLowNeutral & Gentle. Good for acid-sensitive compounds. It is slow and not very efficient at removing the last traces of water, often leaving the solvent saturated. Best used as a pre-drier.[7]
Anhydrous CaCl₂ HighMediumHighVery efficient and cost-effective. Caution: Forms complexes with alcohols, amines, and some carbonyl compounds, so its use is limited.[7]
Molecular Sieves MediumSlowVery HighExcellent for achieving very low water levels (<1 ppm).[4] Often used for final drying of solvents before reaction rather than for workup.
Potassium Carbonate (K₂CO₃) MediumMediumMediumBasic Drying Agent. Useful for drying solutions containing basic compounds like amines. It will react with acidic compounds.[7]

Table adapted from various sources.[5][7][8]

Troubleshooting Guide: Diagnosing and Solving Common Issues

Even with careful planning, problems can arise. This section provides a logical framework for troubleshooting moisture-related issues.

Problem: My 1,3-dipolar cycloaddition reaction has a very low yield or has failed completely.

This is a classic symptom of moisture contamination, primarily due to the instability of the nitrile oxide intermediate.

Caption: Troubleshooting low yields in 1,3-dipolar cycloadditions.

The primary side reaction is the dimerization of two molecules of the nitrile oxide to form a stable furoxan. This process is often irreversible and outcompetes the desired cycloaddition, especially if the dipolarophile (the alkyne) is not sufficiently reactive or if the nitrile oxide concentration is too high.

G cluster_desired Desired Pathway cluster_side_reaction Moisture-Promoted Side Reaction RCNO_desired R-C≡N⁺-O⁻ (Nitrile Oxide) Isoxazole Target Isoxazole RCNO_desired->Isoxazole Alkyne R'-C≡C-R' (Alkyne) Alkyne->Isoxazole RCNO1 R-C≡N⁺-O⁻ Furoxan Furoxan Byproduct RCNO1->Furoxan RCNO2 R-C≡N⁺-O⁻ RCNO2->Furoxan Moisture H₂O Moisture->Furoxan Accelerates Dimerization

Caption: Competing pathways for the nitrile oxide intermediate.

Experimental Protocols

Protocol 1: Drying Tetrahydrofuran (THF) with Activated Molecular Sieves

This protocol is for preparing super-dry THF suitable for highly moisture-sensitive reactions without distillation.

  • Activation of Sieves: Place 4Å molecular sieves (pellets or beads) in a round-bottom flask. Heat to ~250-300 °C under high vacuum for at least 4 hours (overnight is ideal). Allow to cool to room temperature under vacuum or by backfilling with an inert gas (N₂ or Ar).

  • Solvent Addition: Under a positive pressure of inert gas, add commercial anhydrous THF to the flask containing the activated sieves (approx. 5-10% w/v).

  • Equilibration: Seal the flask and allow the THF to stand over the sieves for at least 24 hours before use.

  • Dispensing: Use a dry, inert gas-flushed syringe or cannula to withdraw the required volume of solvent directly from the storage flask. Never open the flask to the atmosphere.

Protocol 2: General Procedure for a Moisture-Sensitive 1,3-Dipolar Cycloaddition

This protocol outlines a typical setup for synthesizing a 3,5-disubstituted isoxazole under anhydrous conditions.

  • Glassware Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be oven-dried (>120 °C for >4 hours) or flame-dried under vacuum and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Setup: In the reaction flask, dissolve the alkyne (1.0 eq) and the hydroximoyl chloride (1.05 eq) in freshly dried THF (dispensed via syringe) under an inert atmosphere.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side reactions.

  • Base Addition: In a separate flask, prepare a solution of freshly distilled triethylamine (1.1 eq) in dry THF. Transfer this solution to a dropping funnel.

  • Reaction: Add the triethylamine solution dropwise to the stirred reaction mixture over 30-60 minutes. The slow addition is critical to generate the nitrile oxide in situ at a low concentration, favoring cycloaddition over dimerization.[1]

  • Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine to remove the bulk of dissolved water.[8]

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

By rigorously controlling moisture at every step—from solvent preparation to reaction execution and workup—you can significantly improve the outcome of your isoxazole synthesis, leading to higher yields, purer products, and more reliable results.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]

  • Chaskar, P., et al. (2024). Construction of Isoxazole ring: An Overview. Bio-Chemical Letters.
  • MDPI. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Pawar, S. D., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • MDPI. (2021). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Wang, Z., et al. (2013).
  • Dhaduk, M. F., et al. (2022).
  • RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

  • De Sarlo, F., et al. (2009). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles. FLORE.
  • RSC Publishing. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 3.2: Drying Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Retrieved from [Link]

  • IntechOpen. (n.d.). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • MDPI. (2020). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Drying Organic Solutions. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • ResearchGate. (2021). Drying agents. Retrieved from [Link]

Sources

Validation & Comparative

1H and 13C NMR spectral interpretation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Interpretation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental NMR data for this specific molecule[1], this guide will present a detailed, predicted spectral interpretation. This prediction is based on established principles of NMR spectroscopy and supported by experimental data from closely related structural analogs. This approach provides a robust framework for researchers to understand and predict the spectral features of this and similar compounds.

Introduction to the Structural Elucidation Challenge

3-(2-Iodophenyl)-1,2-oxazol-5-amine combines a 5-aminoisoxazole core with a 2-iodophenyl substituent. The isoxazole ring is a key pharmacophore in numerous bioactive molecules[2]. The presence of an amino group and an iodinated phenyl ring introduces specific electronic and steric effects that influence the chemical environment of each nucleus, making NMR spectroscopy an invaluable tool for its structural confirmation. The challenge lies in the absence of a readily available, published experimental spectrum. This guide addresses this gap by providing a reasoned, predictive analysis.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 3-(2-Iodophenyl)-1,2-oxazol-5-amine. These predictions are based on data from analogous compounds such as 3-phenyl-5-substituted isoxazoles[3], 5-aminoisoxazoles[4], and other related heterocyclic systems[5][6].

Table 1: Predicted ¹H NMR Data for 3-(2-Iodophenyl)-1,2-oxazol-5-amine (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H4 (isoxazole)6.0 - 6.5s-1H
NH₂5.5 - 6.5br s-2H
H3'7.20 - 7.30t~7.81H
H4'7.50 - 7.60t~7.61H
H5'7.65 - 7.75d~7.81H
H6'7.95 - 8.05d~8.01H

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for 3-(2-Iodophenyl)-1,2-oxazol-5-amine (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C3 (isoxazole)158 - 162
C4 (isoxazole)95 - 100
C5 (isoxazole)170 - 175
C1' (ipso-C)135 - 140
C2' (ipso-C, Iodo-substituted)94 - 98
C3'130 - 133
C4'128 - 130
C5'127 - 129
C6'139 - 142

Detailed Spectral Interpretation

¹H NMR Spectrum Analysis

The predicted ¹H NMR spectrum of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in a polar aprotic solvent like DMSO-d₆ is expected to show distinct signals for the isoxazole ring proton, the amine protons, and the four protons of the 2-iodophenyl ring.

  • Isoxazole Ring Proton (H4): A sharp singlet is predicted in the range of 6.0 - 6.5 ppm . In 3,5-disubstituted isoxazoles, the H4 proton typically appears as a singlet[3][7]. The electron-donating amino group at C5 is expected to shield this proton, shifting it upfield compared to isoxazoles with electron-withdrawing groups at C5.

  • Amine Protons (NH₂): A broad singlet is anticipated between 5.5 and 6.5 ppm . The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange. In DMSO-d₆, which is a hydrogen bond acceptor, the signal is often broader and may appear at a lower field than in non-polar solvents[8].

  • 2-Iodophenyl Protons (H3', H4', H5', H6'): The four aromatic protons will give rise to a complex multiplet pattern in the aromatic region.

    • H6': This proton is ortho to the iodine atom and is expected to be the most downfield due to the anisotropic effect of the iodine, appearing as a doublet around 7.95 - 8.05 ppm .

    • H3', H4', H5': These protons will appear as a combination of doublets and triplets. Their precise chemical shifts and coupling patterns are influenced by both the iodine atom and the isoxazole ring.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

  • Isoxazole Ring Carbons (C3, C4, C5):

    • C5: This carbon is attached to the amino group and is expected to be significantly deshielded, appearing in the 170 - 175 ppm region. This is a characteristic feature of 5-aminoisoxazoles[4].

    • C3: The carbon attached to the iodophenyl ring is also deshielded and is predicted to be in the 158 - 162 ppm range.

    • C4: This carbon, bearing a proton, will be the most shielded of the isoxazole ring carbons, with a predicted chemical shift of 95 - 100 ppm .

  • 2-Iodophenyl Carbons (C1' to C6'):

    • C2' (Iodo-substituted): The carbon directly attached to the iodine atom will be significantly shielded due to the heavy atom effect, with an expected chemical shift in the range of 94 - 98 ppm .

    • The other aromatic carbons will appear in the typical aromatic region of 127 - 142 ppm .

Comparison with Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques can provide complementary information.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₉H₇IN₂O) by providing a highly accurate mass measurement[1]. The fragmentation pattern could also offer structural clues.

  • Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. Expected characteristic peaks include N-H stretching for the amine group (around 3100-3500 cm⁻¹) and C=N and C=C stretching for the isoxazole and phenyl rings.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography would provide an unambiguous determination of the three-dimensional structure, confirming the connectivity and conformation.

Experimental Protocol for NMR Data Acquisition

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Sample Preparation
  • Weigh approximately 5-10 mg of solid 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended for its ability to dissolve polar compounds and to slow the exchange of NH protons, allowing for their observation.

  • Transfer the solution to a 5 mm NMR tube, ensuring the solution is clear and free of particulate matter.

NMR Data Acquisition Parameters (for a 400 MHz spectrometer)

¹H NMR:

  • Pulse Program: Standard single-pulse (zg30)

  • Number of Scans: 16-32

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~4 seconds

  • Spectral Width: 16 ppm (centered around 6 ppm)

¹³C NMR:

  • Pulse Program: Standard proton-decoupled (zgpg30)

  • Number of Scans: 1024 or more, depending on sample concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: ~1.5 seconds

  • Spectral Width: 240 ppm (centered around 120 ppm)

Visualizing the Structure and NMR Logic

The following diagrams illustrate the molecular structure and the logical workflow for spectral interpretation.

Caption: Molecular structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

NMR_Workflow cluster_HNMR ¹H NMR Interpretation cluster_CNMR ¹³C NMR Interpretation H_Integration Integration (Proton Count) Structure Propose Structure H_Integration->Structure H_ChemShift Chemical Shift (Electronic Environment) H_ChemShift->Structure H_Multiplicity Multiplicity (Neighboring Protons) H_Multiplicity->Structure C_ChemShift Chemical Shift (Carbon Type) C_ChemShift->Structure C_NumSignals Number of Signals (Symmetry) C_NumSignals->Structure Start Acquire NMR Spectra Start->H_Integration Start->H_ChemShift Start->H_Multiplicity Start->C_ChemShift Start->C_NumSignals

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This guide provides a comprehensive, albeit predictive, framework for the ¹H and ¹³C NMR spectral interpretation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. By leveraging data from structural analogs and fundamental NMR principles, we have established a reliable set of expected spectral data. This information is crucial for researchers in confirming the synthesis of this and related compounds, and for guiding further drug discovery and development efforts. The provided experimental protocols offer a standardized approach to obtaining high-quality NMR data for this class of molecules.

References

  • Beilstein Journal of Organic Chemistry. (2023). Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Supporting Information.
  • Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
  • (n.d.). Supporting Information.
  • PubChem. (n.d.). 5-Aminoisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • RSC Publishing. (2026, February 12). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives.
  • ResearchGate. (2025, December 5). Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. Retrieved from [Link]

  • BenchChem. (2025). Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from a general BenchChem technical document.
  • PubChem. (n.d.). Isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • IUCr Journals. (2022, March 27). Crystal structure and Hirshfeld surface analysis of 5-(5-phenyl-1,2-oxazol-3-yl).
  • FLORE. (n.d.). Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance.
  • MDPI. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino.
  • PubChemLite. (n.d.). 3-(2-iodophenyl)-1,2-oxazol-5-amine.
  • MDPI. (2023, July 6). (1-(4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl)-1H-1,2,3-triazol-4-yl)-methylenyls α,ω-Bisfunctionalized 3- and 4-PEG: Synthesis and Photophysical Studies.
  • ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine.
  • (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • ResearchGate. (n.d.). 1 H-NMR spectrum of compound (14) 3.3 13 C-NMR study.
  • ACG Publications. (2022, December 29). Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles.
  • SciSpace. (n.d.). 13 C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles.
  • BenchChem. (2025). Application Note: NMR Characterization of 3-Heptyl-1H-1,2,4-triazol-5-amine. Retrieved from a general BenchChem technical document.
  • PMC. (2022, October 22). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl).
  • MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.

Sources

Mass spectrometry fragmentation patterns of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Introduction: Deciphering the Molecular Blueprint

In the landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. 3-(2-Iodophenyl)-1,2-oxazol-5-amine, a molecule featuring a confluence of three distinct chemical motifs—an iodinated aromatic ring, a labile isoxazole heterocycle, and a primary amine—presents a unique challenge and opportunity for mass spectrometric analysis. Understanding its fragmentation behavior under collision-induced dissociation (CID) is not merely an academic exercise; it is crucial for identifying metabolites, profiling impurities, and confirming its structure in complex biological matrices.

This guide provides a comprehensive analysis of the expected fragmentation pathways of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, grounded in the fundamental principles of mass spectrometry. We will explore how the interplay of its functional groups dictates the fragmentation cascade, compare its behavior to structural analogs, and provide a robust experimental protocol for its analysis.

Pillar 1: Theoretical Fragmentation Pathways

The fragmentation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine (Molecular Formula: C₉H₇IN₂O; Monoisotopic Mass: 285.9603 Da) in positive-ion electrospray ionization tandem mass spectrometry (ESI-MS/MS) is anticipated to be a competitive process, driven by the distinct chemical properties of its constituent parts. The protonated molecule, [M+H]⁺ at m/z 286.9676, will likely fragment through several key pathways initiated by the cleavage of the weakest bonds or through charge-driven rearrangements.

The Isoxazole Core: A Predisposition for Ring Opening

A defining characteristic of the isoxazole ring is the inherent weakness of the N-O bond, which makes its cleavage a primary and diagnostic fragmentation event.[1] This initial fission distinguishes isoxazoles from their more stable oxazole isomers.[2] Upon collisional activation, the protonated molecule is expected to undergo N-O bond scission, leading to a cascade of rearrangements and neutral losses. This can involve the formation of intermediate structures like azirines, followed by the expulsion of stable small molecules such as carbon monoxide (CO) or hydrogen cyanide (HCN).[1][2] The presence of the 5-amino group, a strong electron-donating moiety, significantly influences the electron density of the ring and can direct the fragmentation cascade.[3]

The Iodophenyl Group: A Competing Fragmentation Channel

Aromatic compounds are known for their stability, often resulting in a prominent molecular ion peak.[4][5] However, the carbon-iodine bond is the weakest of the carbon-halogen bonds and represents a facile cleavage site. Therefore, a competing and highly probable fragmentation pathway involves the loss of the iodine atom. This can occur via two primary mechanisms:

  • Homolytic Cleavage: Loss of an iodine radical (I•), resulting in a fragment ion with a mass loss of 126.9044 Da.

  • Deiodination: Loss of a neutral hydrogen iodide (HI) molecule, with a mass loss of 127.9124 Da. This deiodination reaction has been observed for iodinated aromatic compounds, particularly when using mobile phase additives like formic acid.[6]

The fragmentation of the protonated precursor ion at m/z 286.97 is therefore predicted to proceed through these major pathways, as illustrated in the diagram below.

G M [M+H]⁺ m/z 286.97 C₉H₈IN₂O⁺ A1 Loss of I• (-127 Da) M->A1 A2 Loss of HI (-128 Da) M->A2 B1 N-O Bond Cleavage & Rearrangement M->B1 F_A1 Fragment A m/z 159.97 C₉H₈N₂O⁺ A1->F_A1 F_A2 Fragment B m/z 158.96 C₉H₇N₂O⁺ A2->F_A2 F_B1_intermediate Ring-Opened Intermediate B1->F_B1_intermediate B2 Loss of CO (-28 Da) F_B1_intermediate->B2 B3 Loss of CH₂NO• (-44 Da) F_B1_intermediate->B3 F_B2 Fragment C m/z 258.97 C₈H₈IN₂⁺ B2->F_B2 F_B3 Fragment D m/z 242.97 C₈H₆I⁺ B3->F_B3

Caption: Predicted major fragmentation pathways of protonated 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Pillar 2: Comparative Fragmentation Analysis

To fully appreciate the unique fragmentation signature of the target molecule, it is instructive to compare it with hypothetical structural analogs.

Compound Precursor Ion [M+H]⁺ (m/z) Key Structural Difference Predicted Primary Fragmentation Driver Anticipated Key Fragments
3-(2-Iodophenyl)-1,2-oxazol-5-amine 286.97Iodine present Competing pathways: N-O bond cleavage and C-I bond cleavage.Loss of I• (m/z 159.97), Loss of HI (m/z 158.96), Loss of CO (m/z 258.97).
3-Phenyl-1,2-oxazol-5-amine 161.07No iodine substituent N-O bond cleavage of the isoxazole ring.Loss of CO, Loss of HCN. The fragmentation spectrum would be significantly simpler and at a lower mass range.
3-(2-Chlorophenyl)-1,2-oxazol-5-amine 195.03Chlorine instead of iodine N-O bond cleavage favored. The C-Cl bond is much stronger than the C-I bond, making halogen loss less probable than ring fragmentation.Primarily fragments from isoxazole ring cleavage. Loss of Cl• would be a minor pathway compared to iodine loss in the target molecule.

This comparison highlights the critical role of the iodo-substituent. While the isoxazole ring is inherently prone to cleavage, the relatively weak C-I bond introduces a highly competitive and diagnostic fragmentation channel that is absent or significantly diminished in its non-iodinated or chloro-substituted counterparts.

Pillar 3: Experimental Protocol and Data Interpretation

A self-validating experimental approach is essential for confirming the theoretical fragmentation pathways. The following protocol outlines a standard method for analysis using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry (ESI+) P1 Dissolve sample in 50:50 MeOH:H₂O + 0.1% Formic Acid LC Inject onto C18 Column (Gradient Elution) P1->LC MS1 MS1 Full Scan (e.g., m/z 100-500) Identify [M+H]⁺ at 286.97 LC->MS1 CID Collision-Induced Dissociation (CID) (Isolate m/z 286.97, Argon gas) MS1->CID MS2 MS2 Product Ion Scan (Acquire fragment spectrum) CID->MS2

Caption: Standard experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation: Prepare a 1 µg/mL solution of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in a mobile phase-compatible solvent, such as 50:50 methanol:water with 0.1% formic acid to promote protonation.

  • Chromatographic Separation (Optional but Recommended): Inject the sample onto a C18 reversed-phase column. Elute with a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. This step is crucial for separating the analyte from any impurities.

  • Mass Spectrometer Conditions (Positive ESI Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: Set according to manufacturer recommendations (e.g., Nitrogen at 600 L/hr).

  • MS1 Analysis (Full Scan): Perform a full scan from m/z 100 to 500 to confirm the presence of the protonated precursor ion, [M+H]⁺, at m/z 286.97.

  • MS2 Analysis (Product Ion Scan):

    • Precursor Ion Selection: Set the quadrupole to isolate the ion at m/z 286.97.

    • Collision Gas: Use an inert gas such as argon or nitrogen.

    • Collision Energy (CE): Apply a range of collision energies (e.g., 10 eV, 20 eV, and 40 eV). Lower energies will favor the formation of larger fragments, while higher energies will induce more extensive fragmentation. This is a critical parameter to optimize.[7]

    • Analyzer Scan: Scan the second mass analyzer to detect the resulting fragment ions.

Interpreting the Data: A Summary of Expected Ions

The resulting MS/MS spectrum should be interpreted by matching the observed fragment ions to the theoretically predicted masses.

Observed m/z Proposed Elemental Formula Neutral Loss Proposed Origin
286.97C₉H₈IN₂O⁺-Precursor Ion [M+H]⁺
258.97C₈H₈IN₂⁺CO (28.00 Da)Initial isoxazole ring cleavage.
242.97C₈H₆I⁺CH₂NO• (44.01 Da)Cleavage and rearrangement of the isoxazole ring.
159.97C₉H₈N₂O⁺I• (126.90 Da)Homolytic cleavage of the C-I bond.
158.96C₉H₇N₂O⁺HI (127.91 Da)Deiodination of the phenyl ring.

The relative intensities of these fragments will be highly dependent on the collision energy used. At low CE, the loss of CO might be prominent, whereas at higher CE, the loss of iodine and subsequent fragmentation of the m/z 159.97 ion may dominate.

Conclusion

The mass spectrometric fragmentation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine is a predictable yet complex interplay of competing pathways dictated by its composite functional groups. The analysis reveals two major diagnostic routes: cleavage of the labile N-O bond in the isoxazole ring and scission of the weak C-I bond on the phenyl ring. By understanding these fundamental pathways and employing a systematic experimental approach, researchers can confidently identify this molecule and its metabolites, providing a solid analytical foundation for drug development and scientific investigation.

References

  • Bowie, J. H., & Donaghue, P. F. (1967). Electron impact studies. XXXVII. Skeletal-rearrangement fragments in the mass spectra of alkyl and aryl isoxazoles. Australian Journal of Chemistry, 20(12), 2677-2689. [Link]

  • Cimarelli, C., & Palmieri, G. (1996). Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry, 7(11), 1117-1125. [Link]

  • IGNOU. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Selva, A. (n.d.). MASS SPECTROMETRY OF OXAZOLES. Semantic Scholar. [Link]

  • Smith, R. M. (2009). CHAPTER 2 Fragmentation and Interpretation of Spectra. University of Wisconsin-La Crosse.
  • Christensen, T. S., & Jørgensen, K. A. (2013). Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2581-2586. [Link]

  • PubChem. (n.d.). 3-(2-iodophenyl)-1,2-oxazol-5-amine. PubChem. [Link]

  • Zhang, J. Y., & Breau, A. P. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry, 39(3), 295-302. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Priya, H., & Paranjothy, M. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry, 34(4), 710-719. [Link]

  • National High Magnetic Field Laboratory. (2025, August 25). Collision-Induced Dissociation. National High Magnetic Field Laboratory. [Link]

  • Wang, Z., et al. (2023). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Molecules, 28(9), 3749. [Link]

  • Jackson, G. P., & Mohs, A. (2020). Comparison of in-source collision-induced dissociation and beam-type collision-induced dissociation of emerging synthetic drugs. Rapid Communications in Mass Spectrometry, 34(S3), e8863. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Retention Time Standards for 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Niche Synthetic Intermediate

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a heterocyclic compound whose structural motifs—an iodophenyl group and an amino-isoxazole core—are common in modern medicinal chemistry. While specific literature on this exact molecule is sparse, its chloro-analog, 3-(2-chlorophenyl)-1,2-oxazol-5-amine, is recognized as a key intermediate in the synthesis of novel pharmaceutical agents.[1] It is therefore logical to infer that the title compound serves a similar role as a building block in drug discovery and development pipelines.

In this context, establishing a robust and reproducible High-Performance Liquid Chromatography (HPLC) method is not merely a procedural step; it is fundamental to ensuring the quality, purity, and integrity of the synthetic process. An accurately determined retention time (RT) serves as a primary identifier and a critical quality attribute (CQA) for the compound. This guide provides a comparative analysis of strategies for establishing reliable retention time standards for 3-(2-Iodophenyl)-1,2-oxazol-5-amine, moving beyond a single, rigid protocol to a decision-making framework grounded in chromatographic principles.

The Fallacy of Absolute Retention Time

A common misconception among researchers new to analytical chemistry is that a molecule has a single, universal retention time. In reality, absolute retention time is a product of a specific analytical system. It is highly sensitive to a multitude of variables, including:

  • Stationary Phase: Column chemistry (e.g., C18, Phenyl-Hexyl), particle size, column length, and even batch-to-batch variability.

  • Mobile Phase: Organic modifier (Acetonitrile vs. Methanol), pH, buffer type, and concentration.[2]

  • Instrumental Parameters: System dwell volume, flow rate, and column temperature.[3]

This variability means that an absolute RT value is only meaningful when tied to a rigorously defined and calibrated system. For data to be reliable and transferable between laboratories or even between instruments in the same lab, a standardization approach is essential.

Strategic Approaches to Retention Time Standardization

Two primary strategies exist for standardizing retention time: the use of an external standard to define a specific method's RT, and the use of an internal standard to calculate a more robust Relative Retention Time (RRT).

External Standard and Absolute Retention Time (RT)

This approach involves analyzing a purified, well-characterized sample of the target compound (a Certified Reference Material, if available) to define its retention time under a specific, locked-down HPLC method.

  • Advantages: Simple to implement for routine analysis within a single, stable environment.

  • Disadvantages: Susceptible to drift. Minor changes in the HPLC system (e.g., column aging, mobile phase preparation differences) can shift the RT, potentially leading to incorrect peak identification. It lacks easy transferability to different HPLC systems.

Internal Standard and Relative Retention Time (RRT)

This superior method involves adding a known amount of a different, non-interfering compound—the internal standard (IS)—to every sample and standard.[4] The retention time of the analyte is then reported relative to the IS.

RRT = (RT_analyte) / (RT_InternalStandard)

  • Advantages: Highly robust and transferable. It effectively compensates for minor variations in flow rate, injection volume, and mobile phase composition, as both the analyte and the IS are affected proportionally.[4][5][6]

  • Disadvantages: Requires careful selection and validation of the internal standard and adds a step to sample preparation.[7]

Standardization_Decision_Workflow cluster_start cluster_analysis_type Analysis Environment cluster_methods Recommended Approach cluster_validation Validation Start Start: Need for RT Standard AnalysisType Is the analysis for a single, dedicated HPLC system for routine QC? Start->AnalysisType ExternalStd Use External Standard (Absolute RT) - Simple but less robust - Requires strict system control AnalysisType->ExternalStd  Yes   InternalStd Use Internal Standard (Relative Retention Time - RRT) - Robust and transferable - Compensates for system drift AnalysisType->InternalStd No (R&D, Method Transfer) Validate Define System Suitability Criteria (Tailing, Plates, Precision) ExternalStd->Validate SelectIS Select & Validate Internal Standard - No interference - Elutes nearby - Chemically stable InternalStd->SelectIS SelectIS->Validate RRT_Calculation Chrom Peak 1 (Analyte) RT_A = 8.20 min Peak 2 (Internal Std) RT_IS = 10.50 min Formula RRT = RT_Analyte / RT_Internal_Standard Calculation RRT = 8.20 / 10.50 Result RRT = 0.781 struct RRT is a dimensionless ratio, making it robust against flow rate variations.

Sources

Structure-Activity Relationship (SAR) comparison of isoxazole amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of isoxazole amine analogs reveals their critical role as versatile pharmacophores in modern drug discovery. The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—exhibits unique electronic and steric properties[1]. When functionalized with an amine, the electronegative heteroatoms withdraw electron density, significantly lowering the amine's pKa compared to standard aliphatic amines. This precise electronic tuning allows isoxazole amines to act as superior bioisosteres for amides and acetyl-lysine residues, driving high-affinity target engagement while systematically mitigating off-target toxicities[2][3].

This guide objectively compares the Structure-Activity Relationship (SAR) of isoxazole amine analogs across three distinct therapeutic domains: antibacterial oxazolidinones, epigenetic bromodomain readers, and molecular chaperones.

Overcoming Off-Target Toxicity: The Oxazolidinone Antibacterial Case

Linezolid, a first-in-class oxazolidinone antibacterial, is highly effective against Gram-positive pathogens but suffers from dose-limiting monoamine oxidase inhibition (MAOI) driven by its C-5 acetamide group[3]. SAR optimization efforts sought to replace this acetamide to improve the class safety profile.

The introduction of an isoxazol-3-amine derivative at the C-5 position yielded MRX-I (Contezolid). The causality behind this success lies in the rigid, planar geometry of the isoxazole amine, which maintains the critical hydrogen-bonding network required for binding the 23S rRNA of the 50S ribosomal subunit, while simultaneously introducing steric and electronic incompatibilities within the MAO active site[3].

Table 1: SAR Comparison of C-5 Substituted Oxazolidinones

Compound / C-5 Modification MIC vs S. aureus (µg/mL) MAOI IC50 (µg/mL) Safety Profile Impact
Linezolid (Acetamide) 2.0 ~4.5 High risk of myelosuppression / MAOI[3].
Compound 5 (Isoxazole ether) 1.0 - 2.0 > 100 Attenuated MAOI, but lower metabolic stability[3].

| MRX-I / Cpd 7 (Isoxazol-3-amine) | 0.5 - 2.0 | > 100 | Optimal: >20-fold reduction in MAOI; superior in vivo efficacy[3]. |

Achieving Target Selectivity: The CBP/EP300 Bromodomain Case

In epigenetic drug discovery, the 3,5-dimethylisoxazole moiety is a privileged acetyl-lysine (KAc) mimetic[2]. The isoxazole oxygen acts as a highly specific hydrogen bond acceptor for conserved asparagine residues (e.g., Asn1168 in CBP), while the isoxazole nitrogen coordinates a critical water network bridging to tyrosine residues[2].

Early BET inhibitors suffered from pan-bromodomain activity. By utilizing a two-step high-throughput synthesis of dimethylisoxazole-attached imidazo[1,2-a]pyridines, researchers mapped an SAR that successfully shifted selectivity away from BRD4 and toward the non-BET oncology targets CBP/EP300[2][4].

Table 2: SAR of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines

Compound CBP IC50 (nM) BRD4 IC50 (nM) Selectivity Fold (CBP over BRD4)
Compound 4 (Initial Hit) 1,170 2,960 ~2.5x[2]

| UMB298 / Cpd 23 (Optimized) | 72 | 5,193 | ~72x (Highly selective for CBP)[2][4] |

High-Affinity Chaperone Inhibition: The HSP90 Case

The resorcinylic isoxazole amine derivative NVP-AUY922 (Luminespib) represents a benchmark in HSP90 inhibition. The isoxazole core optimally positions the resorcinol ring to form critical hydrogen bonds with Asp93 and Thr184 in the ATP-binding pocket of HSP90[5]. The amine-containing side chain extends into the solvent-exposed region, dramatically improving aqueous solubility and cellular permeability without disrupting the primary pharmacophore.

Table 3: SAR of Isoxazole-Based HSP90 Inhibitors

Compound Hsp90 Binding IC50 (nM) Cell Proliferation GI50 / IC50 Key Structural Feature
NVP-AUY922 21 9 nM (Various cancer lines) Resorcinylic isoxazole amine[6]

| Compound 56e | 20 | 0.8 µM (MDA-MB-231) | Isoxazole derivative[5] |

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness and reproducibility, the evaluation of isoxazole amine analogs must rely on self-validating experimental systems. Below are the field-proven methodologies for validating the SAR data discussed above.

Protocol A: Fluorometric MAO-A Inhibition Assay (Safety Profiling)

Causality: This assay utilizes kynuramine, a non-fluorescent substrate. Active MAO-A oxidizes kynuramine into 4-hydroxyquinoline, a highly fluorescent product. A reduction in fluorescence directly and quantitatively correlates with MAO inhibition, providing a label-free readout of off-target toxicity.

  • Preparation: Seed 96-well black opaque plates with 50 µL of recombinant human MAO-A enzyme (5 µg/mL in 0.1 M potassium phosphate buffer, pH 7.4).

  • Compound Addition: Add 25 µL of the isoxazole amine analog (e.g., MRX-I) in a dose-response gradient (0.1 µg/mL to 200 µg/mL).

  • Internal Validation Controls:

    • Positive Control: Linezolid (ensures dynamic range of inhibition).

    • Negative Control: Buffer only (100% enzyme activity).

    • Counter-Screen: Analog + Buffer without enzyme (rules out compound autofluorescence).

  • Initiation: Add 25 µL of kynuramine (final concentration 40 µM) to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination & Readout: Stop the reaction with 40 µL of 2N NaOH. Read fluorescence (Excitation: 310 nm, Emission: 400 nm).

MAO_Assay Substrate Kynuramine (Non-fluorescent) Product 4-Hydroxyquinoline (Highly Fluorescent) Substrate->Product Oxidation by MAO-A Enzyme MAO-A Enzyme (Active) Enzyme->Substrate Catalyzes Inhibitor Isoxazole Amine (e.g., MRX-I) Inhibitor->Enzyme Competitive Inhibition (Decreases Fluorescence)

Mechanistic causality of the kynuramine-based MAO inhibition assay used for safety profiling.
Protocol B: AlphaScreen Competitive Binding Assay (Target Selectivity)

Causality: AlphaScreen relies on the proximity of Streptavidin-donor beads and Nickel-acceptor beads. When the His-tagged bromodomain binds the biotinylated KAc-peptide, the beads are brought within 200 nm. Laser excitation at 680 nm triggers a singlet oxygen cascade, causing the acceptor bead to emit light at 520-620 nm. Competitive isoxazole amines displace the peptide, breaking proximity and quenching the signal[7].

  • Complex Formation: In a 384-well microplate, incubate 10 µL of His-tagged CBP or BRD4 (50 nM final) with 10 µL of biotinylated acetyl-histone H4 peptide (50 nM final) in assay buffer (50 mM HEPES, 100 mM NaCl, 0.05% CHAPS, pH 7.4).

  • Compound Incubation: Add 5 µL of the dimethylisoxazole analog (e.g., UMB298) at varying concentrations. Incubate for 30 minutes at room temperature.

  • Bead Capture: Under subdued light, add 10 µL of a mixture containing Streptavidin-donor beads and Ni-Chelate acceptor beads (10 µg/mL final concentration each). Incubate in the dark for 1 hour.

  • Self-Validating Counter-Screen (TruHits): Run a parallel plate using a pre-associated Biotin-His peptide. If an analog reduces the signal here, it is a false positive (e.g., a singlet oxygen quencher or bead-interfering compound) rather than a true competitive inhibitor.

  • Readout: Excite the plate at 680 nm and measure emission at 520-620 nm using an Alpha-enabled microplate reader.

AlphaScreen Step1 1. Complex Formation Incubate His-CBP + Biotin-Peptide Step2 2. Compound Addition Add Isoxazole Amine Analog Step1->Step2 Step3 3. Bead Capture Add Ni-Acceptor & SA-Donor Beads Step2->Step3 Step4 Step4 Step3->Step4

Step-by-step workflow of the AlphaScreen competitive binding assay for bromodomain inhibitors.

References

  • Development of Dimethylisoxazole-Attached Imidazo[1,2-a]pyridines as Potent and Selective CBP/P300 Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Class Safety Profile Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Exploring the inhibitory mechanism of resorcinylic isoxazole amine NVP-AUY922 towards the discovery of potential heat shock protein 90 (Hsp90) inhibitors Source: Scientific African (via ResearchGate) URL:[Link]

  • Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications Source: Pharmaceuticals (PMC / NIH) URL:[Link]

Sources

A Comparative Guide to the Structural Elucidation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine: A Roadmap for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the precise three-dimensional structure of a molecule is paramount. It is the key that unlocks a deeper understanding of its biological activity, guides lead optimization, and ultimately paves the way for novel therapeutics. The compound 3-(2-Iodophenyl)-1,2-oxazol-5-amine stands as a molecule of significant interest, wedding two pharmacologically important moieties: the isoxazol-5-amine core, known for its diverse biological activities[1][2][3][4], and the 2-iodophenyl group, a feature increasingly recognized for its role in enhancing protein-ligand interactions through halogen bonding.[5][6]

Despite its potential, a definitive, publicly available crystal structure for 3-(2-Iodophenyl)-1,2-oxazol-5-amine remains elusive. This guide, therefore, serves as a forward-looking manual, providing an in-depth, comparative analysis of the methodologies available for its complete structural characterization. We will focus primarily on the gold standard, single-crystal X-ray crystallography, while objectively comparing its outputs, challenges, and utility against Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Part 1: The Definitive Method: Single-Crystal X-ray Crystallography

X-ray crystallography offers an unparalleled, high-resolution snapshot of a molecule's atomic arrangement in the solid state.[7][8][9] The resulting electron density map provides unambiguous proof of connectivity, stereochemistry, and the subtle conformational preferences that govern molecular interactions. For a molecule like 3-(2-Iodophenyl)-1,2-oxazol-5-amine, this technique would definitively resolve the planarity of the isoxazole ring, the torsion angle of the C-C bond connecting the two rings, and the intramolecular and intermolecular interactions, particularly any hydrogen or halogen bonds.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process where meticulous technique is crucial.[7][10]

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine purification High-Purity (>98%) Sample synthesis->purification Chromatography/ Recrystallization solubility Solubility Screening purification->solubility growth Crystal Growth (e.g., Vapor Diffusion) solubility->growth harvest Crystal Harvesting growth->harvest mount Crystal Mounting harvest->mount diffraction X-ray Diffraction (Synchrotron/In-house) mount->diffraction integration Data Integration & Scaling diffraction->integration solution Phase Problem Solution integration->solution refinement Model Building & Refinement solution->refinement validation Structure Validation refinement->validation

A typical workflow for small molecule X-ray crystallography.
  • Material Preparation :

    • Synthesis : Synthesize 3-(2-Iodophenyl)-1,2-oxazol-5-amine using established methods for isoxazole formation, for instance, via the reaction of a corresponding β-keto nitrile with hydroxylamine, followed by functional group manipulations.

    • Purity is Paramount : The starting material must be of the highest possible purity (>98%). Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor diffraction quality.[7] Column chromatography followed by a final recrystallization is recommended.

  • Crystallization Screening :

    • Rationale : The goal is to find a solvent or solvent system from which the molecule will slowly and orderly precipitate. The "like dissolves like" principle is a good starting point.[11] Given the aromatic and moderately polar nature of the target molecule, solvents like ethyl acetate, dichloromethane, acetonitrile, and alcohol/water mixtures are promising candidates.

    • Methodology :

      • Perform small-scale solubility tests in a range of solvents (e.g., 10 mg of compound in 0.5 mL of solvent).

      • For solvents in which the compound is soluble, set up slow evaporation trials in small vials covered with a perforated seal.

      • For solvent/anti-solvent systems, use vapor diffusion. Dissolve the compound in a small amount of a good solvent and place this (as a "hanging drop" or "sitting drop") in a sealed container with a larger reservoir of a poor solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.[11]

  • Data Collection :

    • Crystal Selection : Under a microscope, select a single, well-formed crystal (typically >0.1 mm) with sharp edges and no visible cracks.[7]

    • Mounting : Mount the crystal on a goniometer head.

    • Diffraction : Place the crystal in a monochromatic X-ray beam. A modern diffractometer will rotate the crystal, collecting hundreds of images of the diffraction pattern from different orientations.[8]

  • Structure Solution and Refinement :

    • Data Processing : The collected diffraction spots are indexed and their intensities integrated.

    • Solving the Phase Problem : Computational software is used to solve the "phase problem" and generate an initial electron density map.

    • Model Building : An atomic model of 3-(2-Iodophenyl)-1,2-oxazol-5-amine is fitted to the electron density map.

    • Refinement : The model is refined against the experimental data to improve the fit, resulting in precise atomic coordinates, bond lengths, angles, and thermal parameters. The final structure is validated using established crystallographic metrics.

Part 2: Alternative and Complementary Techniques

While X-ray crystallography provides the definitive solid-state structure, it is not the only tool at our disposal. NMR spectroscopy and computational modeling offer crucial, often complementary, insights.[12][13]

Comparison_of_Techniques main Structural Elucidation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine xray X-ray Crystallography + High precision atomic coordinates + Unambiguous connectivity & stereochemistry - Requires diffraction-quality crystals - Static solid-state structure main->xray Provides nmr NMR Spectroscopy + Structure in solution (biologically relevant) + Information on dynamics & conformation - Lower precision than X-ray - Complex spectra can be hard to interpret main->nmr Provides comp Computational Modeling + Fast and low-cost + Explores full conformational space - Predictive, not experimental - Requires validation main->comp Predicts xray->nmr Complementary nmr->comp Complementary comp->xray Validation

The complementary relationship between structural elucidation techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy determines molecular structure by probing the magnetic properties of atomic nuclei. Its primary advantage is its ability to analyze molecules in solution, providing a picture of the structure and dynamics under conditions that can more closely mimic a biological environment.[14][15][16]

Experimental Protocol for NMR Structure Elucidation:

  • Sample Preparation : Dissolve 5-10 mg of high-purity 3-(2-Iodophenyl)-1,2-oxazol-5-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • 1D Spectra Acquisition : Acquire standard ¹H and ¹³C NMR spectra to identify the chemical environments of all hydrogen and carbon atoms.

  • 2D Spectra Acquisition :

    • COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) couplings through bonds, establishing connectivity within spin systems (e.g., the protons on the phenyl ring).

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded protons and carbons (¹H-¹³C), assigning each proton to its attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting molecular fragments (e.g., linking the phenyl ring to the isoxazole ring).

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals through-space correlations between protons that are close to each other (< 5 Å), providing key information about the molecule's 3D fold and conformation.

Computational Modeling

Computational chemistry allows for the theoretical prediction of molecular structures and energies.[17] While not a substitute for experimental data, it is an invaluable tool for exploring the potential conformational landscape of a molecule before a crystal structure is available, or for rationalizing experimental observations.[18][19][20]

Workflow for Conformational Analysis:

  • Initial Structure Generation : Draw the 2D structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine and convert it to an initial 3D model using molecular editing software.

  • Conformational Search : Perform a systematic or stochastic search of the key rotatable bonds (primarily the C-C bond between the phenyl and isoxazole rings) to generate a library of possible low-energy conformations.

  • Energy Minimization : Use quantum mechanics (e.g., Density Functional Theory - DFT) or a high-quality molecular mechanics force field to calculate the relative energy of each conformer, identifying the most stable, low-energy structures.

Comparative Analysis

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyComputational Modeling
Sample State Solid (single crystal)SolutionIn Silico (no physical sample)
Primary Output Precise 3D atomic coordinates, bond lengths/angles in the crystal lattice.[21]Through-bond & through-space correlations, average solution conformation, dynamic information.[22]Predicted low-energy conformations, relative energies, electronic properties.
Key Advantage Unambiguous, high-precision structure; the "gold standard" for proof.Biologically relevant (solution state) data; provides insight into molecular flexibility.Fast, inexpensive, explores all possible conformations.
Key Limitation Crystallization can be a major bottleneck; provides a static picture.[7]Lower precision than crystallography; interpretation can be complex.[21]It is a prediction that requires experimental validation.[19]
Application to Topic Would definitively determine bond angles, planarity, and intermolecular packing.Would reveal the preferred solution-state angle between the two rings and rotational dynamics.Would predict the most stable conformations and help rationalize the observed crystal packing.

Conclusion

The structural elucidation of 3-(2-Iodophenyl)-1,2-oxazol-5-amine is a critical step in harnessing its full potential as a lead compound in drug discovery. While a crystal structure remains the ultimate goal for its definitive, high-resolution atomic map, a comprehensive understanding is best achieved by integrating all three major techniques.

X-ray crystallography provides the static, high-precision benchmark of the molecule's preferred solid-state conformation. NMR spectroscopy complements this by revealing the molecule's dynamic nature and average structure in a more biologically analogous solution environment. Finally, computational modeling serves as a powerful predictive tool, allowing for the exploration of the entire conformational space and providing a theoretical framework to understand the experimental results. For any research team looking to advance this promising molecule, employing this integrated structural biology approach is not just recommended—it is essential for success.

References

  • Modeling protein–small molecule conformational ensembles with PLACER. Proceedings of the National Academy of Sciences. [Link]

  • The Evolving Landscape of NMR Structural Elucidation. MDPI. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(13), 2213–2222. [Link]

  • Structure Elucidation by NMR. Hypha Discovery. [Link]

  • Small Molecule Characterization. Oregon State University. [Link]

  • Ferreira, R. S., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2686–2693. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]

  • Cuzzolin, A., et al. (2018). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Molecular Biosciences, 5, 68. [Link]

  • Ramos, A. P., et al. (2020). ConfID: an analytical method for conformational characterization of small molecules using molecular dynamics trajectories. Bioinformatics, 36(13), 4085–4086. [Link]

  • Small molecule-NMR. University of Gothenburg. [Link]

  • Modeling protein-small molecule conformational ensembles with PLACER. National Institutes of Health. [Link]

  • Comparison of NMR and X-ray crystallography. Budapest University of Technology and Economics. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Institutes of Health. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • X-ray Crystallography. Chemistry LibreTexts. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

  • How to grow crystals for X-ray crystallography. International Union of Crystallography. [Link]

  • Kanō, H., et al. (1967). Isoxazoles. XVIII. Synthesis and Pharmacological Properties of 5-Aminoalkyl- and 3-Aminoalkylisoxazoles and Related Derivatives. Journal of Medicinal Chemistry, 10(5), 789–796. [Link]

  • Brunger, A. T. (1997). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute and Department of Molecular Biophysics and Biochemistry, Yale University. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. [Link]

  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. Sygnature Discovery. [Link]

  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]

  • A Potential Group of Halogen Bond Donors in a Rational Drug Design. National Institutes of Health. [Link]

  • Qu, W., et al. (2009). Iodophenyl tagged sphingosine derivatives: synthesis and preliminary biological evaluation. Bioorganic & Medicinal Chemistry Letters, 19(13), 3513–3516. [Link]

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363–1388. [Link]

  • Key contemporary considerations for halogens in drug discovery. Taylor & Francis Online. [Link]

  • Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. [Link]

  • Development of Synthetic Route for 3‐Amino‐5‐halo‐2‐iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis. ResearchGate. [Link]

  • Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. MDPI. [Link]

  • 1-(3'-[125I]Iodophenyl)-3-methy-2-pyrazolin-5-one: preparation, solution stability, and biodistribution in normal mice. PubMed. [Link]

  • Discovery of 3‐(pyridin‐2‐yl)‐thiazolo[5′,4′:4,5]benzo[1,2‐b][16][18]oxazine‐diones as protoporphyrinogen oxidase (PPO) inhibitors. ResearchGate. [Link]

  • Pyrazolo[5,1-c][14][16][18]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Bioassay Validation for Novel Kinase Inhibitors: A Case Study with 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous testing and meticulous validation. This guide provides an in-depth comparison of bioassay validation methods, using the novel compound 3-(2-Iodophenyl)-1,2-oxazol-5-amine as a case study. While the specific biological activity of this compound is not yet extensively characterized in public literature, its structural motifs, particularly the isoxazole ring, are common in molecules targeting protein kinases.[1][2] Therefore, for the purpose of this guide, we will hypothesize that 3-(2-Iodophenyl)-1,2-oxazol-5-amine acts as a protein kinase inhibitor.

This guide is designed to provide not just protocols, but the scientific rationale behind the selection and validation of bioassays, ensuring the generation of robust and reliable data crucial for advancing a drug discovery program. We will explore both biochemical and cell-based assays, detailing their validation in accordance with regulatory expectations.[3][4][5]

The Foundation: Understanding the "Why" of Bioassay Validation

Before delving into specific methods, it's crucial to understand the core principles of bioassay validation. A validated bioassay provides documented evidence that the procedure is suitable for its intended purpose.[6] This is not merely a procedural formality but a scientific necessity to ensure that the data generated are accurate, precise, and reproducible.[7][8] For regulatory submissions to bodies like the FDA, robust bioassay validation is a non-negotiable prerequisite.[3][5]

The key parameters for bioassay validation, as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), include:

  • Specificity and Selectivity: The ability of the assay to measure the analyte of interest in the presence of other components.[3]

  • Accuracy: The closeness of the measured value to the true value.[3]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is typically expressed as the coefficient of variation (%CV) and is assessed at both intra-assay and inter-assay levels.[3]

  • Linearity and Range: The ability of the assay to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Robustness: The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[3]

  • System Suitability: A set of tests to ensure that the performance of the analytical system is suitable for the intended application on the day of analysis.

Part 1: Biochemical Assays - Probing Direct Target Engagement

Biochemical assays are fundamental in early-stage drug discovery to determine if a compound directly interacts with its molecular target, in this case, a protein kinase.[9] These assays are performed in a simplified, cell-free system, allowing for a clear assessment of the inhibitor's potency.

Choosing the Right Biochemical Assay

Several formats are available for measuring kinase activity, each with its own advantages and disadvantages.[10][11]

Assay TypePrincipleAdvantagesDisadvantages
Radiometric Assay Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[12]Direct measurement of enzymatic activity, high sensitivity.Requires handling of radioactive materials, specialized equipment, and disposal procedures.
Fluorescence Polarization (FP) Assay Based on the change in the rotational speed of a fluorescently labeled substrate upon phosphorylation.[10]Homogeneous (no-wash) format, amenable to high-throughput screening (HTS).Potential for interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Measures the transfer of energy between a donor fluorophore (e.g., on an antibody recognizing a phosphorylated substrate) and an acceptor fluorophore (e.g., on the substrate).[10]High sensitivity, low background, homogeneous format.Requires specific antibody pairs and careful optimization.
Luminescence-Based Assay Measures the amount of ATP remaining after the kinase reaction, which is inversely proportional to kinase activity.High sensitivity, broad applicability to different kinases.Indirect measurement of kinase activity, can be prone to ATP-competitive interference.

For our case study with 3-(2-Iodophenyl)-1,2-oxazol-5-amine, we will proceed with a TR-FRET assay due to its balance of sensitivity, throughput, and non-radioactive nature.

Experimental Workflow: TR-FRET Kinase Assay

The following diagram illustrates the workflow for a typical TR-FRET kinase assay.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer incubation Incubate Kinase, Compound, Substrate, and ATP reagents->incubation compound Compound Dilution Series: 3-(2-Iodophenyl)-1,2-oxazol-5-amine compound->incubation add_detection Add TR-FRET Detection Reagents: - Donor-labeled Antibody - Acceptor incubation->add_detection read_plate Read Plate on TR-FRET enabled reader add_detection->read_plate calculate Calculate % Inhibition and determine IC50 read_plate->calculate

Caption: Workflow for a TR-FRET based kinase assay.

Validation Protocol for the TR-FRET Kinase Assay

Objective: To validate the TR-FRET assay for determining the inhibitory activity of 3-(2-Iodophenyl)-1,2-oxazol-5-amine on a target kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer containing a constant, low percentage of DMSO (e.g., <1%).

    • Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Assay Plate Setup:

    • Add the diluted compound or vehicle control to the wells of a 384-well microplate.

    • Add the kinase and substrate mixture to all wells.

    • Initiate the reaction by adding ATP.

  • Incubation:

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), protected from light.

  • Detection:

    • Stop the reaction and add the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and a ULight™-labeled streptavidin to bind a biotinylated substrate).

    • Incubate for a further 60 minutes at room temperature.

  • Data Acquisition:

    • Read the plate using a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.

Acceptance Criteria for Biochemical Assay Validation

The following table summarizes the key validation parameters and their typical acceptance criteria for a biochemical kinase assay.[13]

ParameterMethodAcceptance Criteria
Intra-assay Precision Run at least three replicates of a known inhibitor at multiple concentrations (e.g., IC₂₀, IC₅₀, IC₈₀) in a single assay.%CV ≤ 15%
Inter-assay Precision Run the same set of inhibitor concentrations on three different days.%CV ≤ 20%
Accuracy Compare the experimentally determined IC₅₀ of a reference standard to its known value.Within ± 20% of the known value
Linearity & Range Assess the dose-response curve for a standard inhibitor over a range of concentrations.R² ≥ 0.98 for the linear portion of the curve.
Z'-factor A measure of assay quality, calculated from the signals of the positive and negative controls.Z' ≥ 0.5

Part 2: Cell-Based Assays - Assessing Activity in a Physiological Context

While biochemical assays are crucial for determining direct target engagement, cell-based assays are essential for confirming that a compound can enter cells and inhibit the target in a more physiologically relevant environment.[14][15] These assays measure the downstream consequences of target inhibition.

Selecting the Appropriate Cell-Based Assay

The choice of a cell-based assay depends on the specific signaling pathway regulated by the target kinase.[16]

Assay TypePrincipleAdvantagesDisadvantages
Phospho-protein Western Blot Measures the level of phosphorylation of a downstream substrate of the target kinase using specific antibodies.Provides direct evidence of target modulation in a cellular context.Low throughput, semi-quantitative.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of the target protein upon compound binding.Label-free, confirms direct target engagement in cells.Requires specific antibodies for detection, can be technically challenging.
Reporter Gene Assay Measures the activity of a reporter gene (e.g., luciferase) under the control of a promoter that is regulated by the target kinase's signaling pathway.High throughput, sensitive.Indirect measure of target activity, can be prone to off-target effects.
Cell Proliferation/Viability Assay Measures the effect of the compound on the proliferation or viability of a cancer cell line that is dependent on the target kinase.Simple, direct measure of a functional outcome.Can be influenced by off-target toxicity.

For our case study, we will focus on validating a cell proliferation assay using a cancer cell line known to be dependent on our hypothetical target kinase.

Experimental Workflow: Cell Proliferation Assay

The following diagram outlines the workflow for a typical cell proliferation assay.

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_incubation Incubation cluster_readout Readout cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate adherence Allow cells to adhere overnight seed_cells->adherence add_compound Add serial dilutions of 3-(2-Iodophenyl)-1,2-oxazol-5-amine adherence->add_compound incubate Incubate for a defined period (e.g., 72 hours) add_compound->incubate add_reagent Add proliferation reagent (e.g., MTS, CellTiter-Glo®) incubate->add_reagent read_plate Read plate on a suitable reader add_reagent->read_plate calculate Calculate % Inhibition and determine GI50 read_plate->calculate

Caption: Workflow for a cell proliferation assay.

Validation Protocol for the Cell Proliferation Assay

Objective: To validate a cell proliferation assay to determine the anti-proliferative activity of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the appropriate cancer cell line.

    • Seed the cells into a 96-well plate at a predetermined optimal density.

    • Allow the cells to attach and resume growth overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • Prepare a serial dilution of 3-(2-Iodophenyl)-1,2-oxazol-5-amine in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the compound or vehicle control.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Assay Readout:

    • Add a cell proliferation reagent such as MTS, which is converted by viable cells into a colored formazan product.[13]

    • Incubate for 1-4 hours.

  • Data Acquisition:

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

  • Data Analysis:

    • Calculate the percent inhibition of cell growth for each compound concentration relative to the vehicle control.

    • Fit the concentration-response data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% inhibition of growth).

Acceptance Criteria for Cell-Based Assay Validation

The validation of cell-based assays presents unique challenges due to the inherent variability of biological systems.[16]

ParameterMethodAcceptance Criteria
Intra-assay Precision Run at least three replicates of a known inhibitor at multiple concentrations in a single assay.%CV ≤ 20%
Inter-assay Precision Run the same set of inhibitor concentrations on three different days using different passages of cells.%CV ≤ 25%
Accuracy Compare the experimentally determined GI₅₀ of a reference compound to its historical value in the same cell line.Within a 2-3 fold range of the historical value
Cell Line Identity Periodically verify the identity of the cell line using short tandem repeat (STR) profiling.Match to the reference profile
Mycoplasma Testing Regularly test cell cultures for mycoplasma contamination.Negative

Conclusion: A Foundation of Trustworthy Data

The validation of bioassays is a cornerstone of successful drug discovery. By systematically evaluating the performance of both biochemical and cell-based assays, researchers can ensure the integrity and reliability of their data. This guide, using the hypothetical kinase inhibitor 3-(2-Iodophenyl)-1,2-oxazol-5-amine as a framework, has outlined the critical steps and considerations for this process. Adherence to these principles will provide a solid foundation for making informed decisions and advancing promising compounds toward the clinic.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Food and Drug Administration. [Link]

  • Pacific BioLabs. (n.d.). Bioanalytical Assay Development and Validation. [Link]

  • Marin Biologic Laboratories. (n.d.). Design and Validate a GMP Cell Based Assay. [Link]

  • BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • Celtarys. (2025, August 14). Biochemical assays for kinase activity detection. [Link]

  • PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery. [Link]

  • Sterling Pharma Solutions. (2024, August 15). Analytical method validation for cell-based potency assays. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • SlideShare. (n.d.). usfda guidelines for bioanalytical method validation.pptx. [Link]

  • Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Food and Drug Administration. (2022, May 24). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]

  • Davies, S. P., Reddy, H., Caivano, M., & Cohen, P. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • PubChem. (n.d.). 3-(2-iodophenyl)-1,2-oxazol-5-amine. [Link]

  • Fita, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports, 11(1), 1-13. [Link]

  • Dwivedi, S., et al. (2023). A Comprehensive Review on Pharmacological Properties of Benzoxazole Derivatives. World Journal of Pharmaceutical Research, 12(9), 979-992. [Link]

  • Al-Amiery, A. A., et al. (2023). Molecular studies and antioxidant activity of new synthesis of oxadiozolo (3,2-a) pyrimidine linking to imidazopyridine. International Journal of Drug Delivery Technology, 13(2), 464-472. [Link]

  • Diana, P., et al. (2011). Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides. European Journal of Medicinal Chemistry, 46(9), 4207-4215. [Link]

  • ResearchGate. (2013). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. [Link]

Sources

A Researcher's Guide to the Spectroscopic Differentiation of Isoxazole and Pyrazole Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of medicinal chemistry and drug development, isoxazole and pyrazole derivatives are foundational scaffolds.[1] Their five-membered heterocyclic structures are prevalent in a multitude of approved drugs and clinical candidates, valued for their roles as bioisosteres and their ability to engage in crucial hydrogen bonding interactions. Aminated derivatives, in particular, serve as versatile building blocks for constructing more complex molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4][5]

Despite their structural similarities, isoxazole and pyrazole amines are constitutional isomers with distinct physicochemical properties that significantly impact their biological function and synthetic utility. The substitution of a nitrogen atom (in pyrazole) for an oxygen atom (in isoxazole) fundamentally alters the electronic distribution, hydrogen bonding capability, and metabolic stability of the ring system. Consequently, unambiguous characterization is not merely an academic exercise but a critical step in the drug discovery pipeline.

This guide provides an in-depth comparative analysis of the key spectroscopic techniques used to differentiate these two important classes of molecules. We will explore the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), providing experimental insights and data to empower researchers to confidently distinguish between these isomeric scaffolds.

The Core Structural Distinction: A Tale of Two Heteroatoms

The fundamental difference between the isoxazole and pyrazole rings lies in the second heteroatom at the 2-position. This single-atom change dictates the electronic and physical properties of all derivatives.

  • Pyrazole: Possesses two adjacent nitrogen atoms. The N1 nitrogen is pyrrole-like and, in the unsubstituted amine form, bears a proton (N-H). This proton is acidic, capable of acting as a hydrogen bond donor, and is a key handle for spectroscopic identification. The N2 nitrogen is pyridine-like. The ring is considered electron-rich and π-excessive.[1]

  • Isoxazole: Contains adjacent nitrogen and oxygen atoms. The oxygen atom is more electronegative than nitrogen, leading to a different dipole moment and electron density distribution across the ring. Crucially, it lacks the N-H group of the pyrazole core, eliminating its ability to act as a hydrogen bond donor from the ring itself.

Caption: Core structures of pyrazole and isoxazole amine scaffolds.

Part 1: Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is arguably the most powerful technique for distinguishing between these isomers. The differences in electronegativity and the presence or absence of the N-H proton create a unique fingerprint for each scaffold.[6]

¹H NMR Insights:

  • The N-H Proton Signal: The most telling signal is the N-H proton of the pyrazole ring. It typically appears as a broad singlet at a variable chemical shift (often δ 8-14 ppm), highly dependent on concentration and solvent. This signal will undergo exchange upon the addition of a few drops of deuterium oxide (D₂O), causing it to disappear from the spectrum. Isoxazole amine derivatives will show no such signal originating from the heterocyclic core.

  • Ring Proton Chemical Shifts: The greater electronegativity of oxygen compared to nitrogen generally causes protons adjacent to the oxygen in the isoxazole ring (H5) to be more deshielded (shifted further downfield) than the corresponding protons in a pyrazole ring.

  • Amine (-NH₂) Protons: Both classes of compounds possess amine group protons. These also appear as broad signals that will exchange with D₂O. The key is to distinguish the amine protons from the pyrazole ring N-H proton.

¹³C NMR Insights:

The carbon chemical shifts are also highly diagnostic. The carbon atom bonded to two heteroatoms (C5 in pyrazole and C3 in isoxazole) and the carbon adjacent to oxygen (C5 in isoxazole) are particularly sensitive to the electronic environment.

  • C5 of Isoxazole: The C5 carbon, being adjacent to the highly electronegative oxygen atom, is typically found significantly downfield compared to any carbon in the pyrazole ring.

  • C3 and C5 of Pyrazole: In symmetrically substituted pyrazoles, C3 and C5 can be equivalent due to tautomerism.[7] Their chemical shifts are influenced by the nitrogen atoms but are generally found more upfield than the C5 of isoxazole.

Summary of Typical NMR Chemical Shifts (δ ppm in DMSO-d₆)

NucleusIsoxazole Amine DerivativePyrazole Amine DerivativeKey Differentiator
Ring N-H Absent8.0 - 14.0 (broad, D₂O exchangeable)Presence/Absence of this signal is definitive.
Amine -NH₂ 5.0 - 7.0 (broad, D₂O exchangeable)4.5 - 6.5 (broad, D₂O exchangeable)Present in both; location can vary.
Ring C-H H3: 8.0-9.0; H4: 6.0-6.5; H5: 8.5-9.5H3: 7.0-8.0; H4: 5.8-6.2; H5: 7.0-8.0Isoxazole protons, particularly H3 and H5, are often more downfield.
Ring C3 ~150 - 160~140 - 155Generally similar region.
Ring C4 ~95 - 110~90 - 105Generally similar region.
Ring C5 ~165 - 175~140 - 155C5 of isoxazole is significantly downfield.

Note: These are approximate ranges and can vary significantly with substitution.[8][9][10][11][12]

Infrared (IR) Spectroscopy

IR spectroscopy provides clear, diagnostic peaks that can rapidly distinguish the two scaffolds. The primary difference lies in the high-frequency stretching region.

  • Pyrazole Amines: Exhibit a characteristic, often broad, N-H stretching band for the ring N-H group, typically appearing between 3100 and 3300 cm⁻¹. They will also show one or two sharper N-H stretching bands for the amino group (-NH₂) around 3350-3500 cm⁻¹.

  • Isoxazole Amines: Lack the ring N-H stretch. Their spectra are simpler in this region, showing only the characteristic symmetric and asymmetric N-H stretches of the primary amine group (typically two bands between 3350 and 3500 cm⁻¹).

  • Ring Vibrations: Both molecules will show a complex series of bands in the 1400-1650 cm⁻¹ region corresponding to C=N, C=C, and ring stretching modes. Isoxazoles will also have a C-O-N stretching vibration, often found around 1230 cm⁻¹, which is absent in pyrazoles.[13]

Summary of Key Differentiating IR Absorptions (cm⁻¹)

VibrationIsoxazole Amine DerivativePyrazole Amine Derivative
Ring N-H Stretch Absent3100 - 3300 (often broad)
Amine N-H Stretch 3350 - 3500 (typically two sharp bands)3350 - 3500 (typically two sharp bands)
C-O-N Stretch ~1230Absent
UV-Vis Spectroscopy

UV-Vis spectroscopy measures electronic transitions and provides information about the conjugated π-system. While less definitive than NMR or IR for primary structure elucidation, it can reveal differences in the electronic nature of the two rings.

  • Absorption Maxima (λ_max): Isoxazole and pyrazole derivatives typically exhibit absorption maxima in the 200-400 nm range, arising from π → π* transitions.[14] The exact λ_max is highly dependent on substitution and solvent. For example, one study reported an absorption band at 344 nm for a specific TPA-substituted isoxazole.[1] Another found a UV-vis absorption for an isoxazole-amine in chloroform.[15]

  • Solvatochromism: Pyrazole amines, with their ring N-H group, can engage in hydrogen bonding with protic solvents. This can lead to shifts in the λ_max (solvatochromism) that may be more pronounced compared to their isoxazole counterparts under similar conditions.

Mass Spectrometry (MS)

When subjected to electron impact (EI) ionization, isomeric molecules will have the same molecular ion peak (M⁺·), but their fragmentation patterns will differ due to the inherent differences in bond strengths and stability of the resulting fragments.[16]

  • Pyrazole Amine Fragmentation: A hallmark of pyrazole fragmentation is the cleavage of the N-N bond, often leading to the expulsion of a stable N₂ molecule.[17] Another common pathway is the loss of HCN.[17] The stability of the aromatic pyrazole ring means the molecular ion is often quite intense.

  • Isoxazole Amine Fragmentation: The N-O bond in the isoxazole ring is relatively weak and represents a primary site for initial cleavage. This typically leads to ring-opening, followed by a cascade of rearrangements and further fragmentation. Common losses can include CO, HCN, and substituent-related radicals. The molecular ion peak may be less intense compared to the corresponding pyrazole isomer due to the lability of the N-O bond.

Illustrative Fragmentation Pathways

Fragmentation cluster_pyrazole Pyrazole Amine Fragmentation cluster_isoxazole Isoxazole Amine Fragmentation P_M [Pyrazole-NH2]+• (Molecular Ion) P_F1 Loss of N2 P_M->P_F1 P_F2 Loss of HCN P_M->P_F2 P_Res1 [M - N2]+• P_F1->P_Res1 P_Res2 [M - HCN]+• P_F2->P_Res2 I_M [Isoxazole-NH2]+• (Molecular Ion) I_F1 N-O Bond Cleavage (Ring Opening) I_M->I_F1 I_Res1 [Acylnitrile]+• I_F1->I_Res1 I_F2 Subsequent Losses (e.g., CO, RCN) I_Res2 Fragment Ions I_F2->I_Res2 I_Res1->I_F2

Caption: Generalized major fragmentation pathways for pyrazole and isoxazole amines in EI-MS.

Part 2: Experimental Protocols

The following protocols provide a self-validating workflow for the characterization of an unknown amine-substituted heterocyclic sample suspected to be either an isoxazole or a pyrazole derivative.

Workflow for Isomer Differentiation

Workflow start Unknown Sample (Isoxazole or Pyrazole Amine) ir Step 1: Acquire IR Spectrum start->ir ir_q N-H ring stretch (~3100-3300 cm-1)? ir->ir_q nmr Step 2: Acquire 1H NMR (DMSO-d6) ir_q->nmr No ir_q->nmr Yes p Conclusion: Pyrazole Derivative ir_q:e->p:w Yes i Conclusion: Isoxazole Derivative ir_q:e->i:w No d2o Step 3: Add D2O & Re-acquire 1H NMR nmr->d2o d2o_q Broad signal at δ 8-14 ppm disappears? d2o->d2o_q c13 Step 4: Acquire 13C NMR d2o_q->c13 Yes d2o_q->c13 No d2o_q:e->p:w Yes d2o_q:e->i:w No c13_q Signal > δ 165 ppm? c13->c13_q ms Step 5: Acquire EI-MS c13_q->ms Yes c13_q->ms No c13_q:e->i:w Yes ms_q Major fragment [M-28] (loss of N2)? ms->ms_q ms_q:e->p:w Yes

Caption: A logical workflow for the spectroscopic differentiation of isoxazole and pyrazole amines.

General Sample Preparation
  • Rationale: Proper solvent selection is critical for obtaining high-quality data. The chosen solvent must fully dissolve the analyte without reacting with it and should have minimal interfering signals in the spectroscopic region of interest.

  • Procedure:

    • For NMR, dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it is an excellent solvent for polar compounds and its residual water peak does not obscure the aromatic region, allowing for clear observation of N-H protons.[18]

    • For IR, if the sample is a solid, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

    • For UV-Vis, prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol, acetonitrile). Dilute this stock solution to achieve an absorbance reading between 0.1 and 1.0.

NMR Spectroscopy Protocol (¹H, ¹³C, and D₂O Exchange)
  • Rationale: This multi-step NMR analysis provides the most definitive structural evidence. The initial ¹H NMR identifies all proton signals, the D₂O exchange confirms the presence of labile N-H protons, and the ¹³C NMR provides the carbon skeleton fingerprint.

  • Step-by-Step Methodology:

    • Prepare the sample in DMSO-d₆ as described above.

    • Acquire a standard ¹H NMR spectrum. Note the chemical shifts, multiplicities, and integrations of all signals. Pay close attention to any broad signals in the δ 4-14 ppm region.

    • Add 2-3 drops of D₂O directly to the NMR tube. Shake gently to mix.

    • Re-acquire the ¹H NMR spectrum. Identify any signals that have diminished in intensity or disappeared completely. The disappearance of a signal confirms it is from an exchangeable proton (-NH₂, ring N-H).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shifts of all carbon signals. Look for a signal above δ 165 ppm, which is highly indicative of the C5 carbon in an isoxazole ring.

Mass Spectrometry Protocol (Electron Impact)
  • Rationale: EI-MS provides information on the molecular weight and, more importantly, the fragmentation pattern, which is dictated by the weakest bonds and most stable fragment ions of the molecule.

  • Step-by-Step Methodology:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or GC inlet for volatile compounds.

    • Ionize the sample using a standard electron energy of 70 eV. This energy level is conventional and ensures reproducible fragmentation patterns for library matching.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-500).

    • Identify the molecular ion peak (M⁺·).

    • Analyze the major fragment ions. For a suspected pyrazole, look for key losses of 28 Da (N₂) and 27 Da (HCN) from the molecular ion. For a suspected isoxazole, look for fragmentation patterns consistent with initial N-O bond cleavage.

Conclusion

The differentiation of isoxazole and pyrazole amine derivatives, while challenging due to their isomeric nature, can be achieved with confidence through a systematic application of modern spectroscopic techniques. While each method provides valuable clues, a combined approach is most powerful. NMR spectroscopy stands as the ultimate arbiter , with the presence or absence of the D₂O-exchangeable ring N-H proton and the characteristic downfield shift of the isoxazole C5 carbon providing definitive proof of structure. IR spectroscopy offers a rapid and low-cost confirmation, primarily by identifying the pyrazole ring N-H stretch. Finally, mass spectrometry corroborates the assignment by revealing distinct, mechanism-based fragmentation patterns for each heterocyclic core. By understanding the fundamental structural differences and their spectroscopic consequences as outlined in this guide, researchers can ensure the integrity of their work and accelerate the development of novel therapeutics based on these privileged scaffolds.

References

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. (2026, February 12).
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - MDPI. (2025, August 10). MDPI. [Link]

  • (PDF) Theoretical-study-of-Isoxazoles-and-their-derivatives - ResearchGate. (2020, May 10). ResearchGate. [Link]

  • Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies - PMC. (2024, August 18). National Center for Biotechnology Information. [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Scientific & Academic Publishing. Scientific & Academic Publishing. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - MDPI. (2024, November 22). MDPI. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI. (2022, May 20). MDPI. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (2018, December 03). IntechOpen. [Link]

  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue),... - ResearchGate. ResearchGate. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Chemistry LibreTexts. [Link]

  • (PDF) 1H and 13C NMR study of perdeuterated pyrazoles - ResearchGate. (2026, February 09). ResearchGate. [Link]

  • Synthesis of Isoxazole, Pyrazole, Pyrimidone and Benzodiazepine from Bis-Chalcone - IJFMR. (2026, January 15). International Journal For Multidisciplinary Research. [Link]

  • (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives - ResearchGate. (2014, October 24). ResearchGate. [Link]

  • DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl) - PMC. (2022, October 22). National Center for Biotechnology Information. [Link]

  • Mass spectrometric study of some pyrazoline derivatives - ResearchGate. ResearchGate. [Link]

  • ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a - ResearchGate. ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - PMC. (2026, January 27). National Center for Biotechnology Information. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles - SciSpace. SciSpace. [Link]

  • Vicinal Diaryl-Substituted Isoxazole and Pyrazole Derivatives with In Vitro Growth Inhibitory and In Vivo Antitumor Activity | ACS Omega. (2022, October 03). ACS Publications. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Organic Letters - ACS Publications. (2009, February 11). ACS Publications. [Link]

  • Synthesis, structural characterization, and theoretical studies of new pyrazole (E)-2. Journal of Molecular Structure. [Link]

  • Pyrazole-, isoxazole- and pyrrole-ring fused derivatives of C60: synthesis and electrochemical properties as well as morphological characterization - New Journal of Chemistry (RSC Publishing). (2022, March 18). Royal Society of Chemistry. [Link]

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - SciSpace. (2016, March 01). SciSpace. [Link]

  • Synthesis and characterization of selected fused isoxazole and pyrazole derivatives and their antimicrobial activity - ResearchGate. (2026, February 24). ResearchGate. [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives - ResearchGate. ResearchGate. [Link]

  • Exploration Novel of Pyrazole and Isoxazole Derivatives as Potential Antimicrobial Agents: Design, Synthesis, Structure Activity Relationship Study, and Antibiofilm Activity With Molecular Docking Simulation - PubMed. PubMed. [Link]

  • Synthesis, Characterization and Biological Evaluation of some new Isoxazole and Pyrazole compounds for Anti-obesity drug - Research Journal of Pharmacy and Technology. (2022, October 11). Research Journal of Pharmacy and Technology. [Link]

  • Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - MDPI. (2025, January 28). MDPI. [Link]

  • Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines | Request PDF - ResearchGate. (2025, August 10). ResearchGate. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Rsc.org. Royal Society of Chemistry. [Link]

  • Recent developments in aminopyrazole chemistry - ResearchGate. ResearchGate. [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]

  • Mass Spectrometry Fragmentation Patterns | PDF | Ester | Amine - Scribd. Scribd. [Link]

  • Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry. [Link]

  • Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry – Science Ready. Science Ready. [Link]

  • 5 Combination of 1H and 13C NMR Spectroscopy. Thieme Connect. [Link]

Sources

A Researcher's Guide to the Synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine: A Comparative Benchmarking Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Synthetic Strategy and Rationale

The most prevalent and reliable method for the synthesis of 5-aminoisoxazoles involves the cyclization of a β-ketonitrile intermediate with hydroxylamine.[3][4] This strategy is favored for its regioselectivity, which can be controlled by reaction conditions. Specifically, maintaining a basic pH (pH > 8) during the cyclization step is crucial for directing the reaction towards the desired 5-aminoisoxazole isomer.[5]

Our proposed synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine therefore proceeds via a two-step sequence:

  • Claisen Condensation: Formation of the key intermediate, 3-(2-iodophenyl)-3-oxopropanenitrile, through the reaction of 2'-iodoacetophenone with a suitable source of the nitrile group.

  • Cyclization: Reaction of the β-ketonitrile with hydroxylamine hydrochloride in a basic medium to yield the final product.

This approach is analogous to established protocols for similar compounds, such as 3-(2-chlorophenyl)isoxazol-5-amine and 3-(3-bromophenyl)-1,2-oxazol-5-ol.[3][6]

Experimental Protocol

This section details the step-by-step methodology for the synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Part 1: Synthesis of 3-(2-Iodophenyl)-3-oxopropanenitrile (Intermediate)

The Claisen condensation between an acetophenone derivative and a nitrile source is a well-established method for forming β-ketonitriles.[1][3]

Materials:

  • 2'-Iodoacetophenone

  • Acetonitrile

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • 2M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.5 equivalents) suspended in anhydrous THF.

  • Cool the suspension to 0°C in an ice bath.

  • In a separate flask, prepare a solution of 2'-iodoacetophenone (1.0 equivalent) and acetonitrile (1.5 equivalents) in anhydrous THF.

  • Add the solution of 2'-iodoacetophenone and acetonitrile dropwise to the stirred suspension of sodium hydride over a period of 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture back to 0°C and cautiously quench the reaction by the slow addition of 2M HCl until the pH of the aqueous layer is between 5 and 6.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(2-iodophenyl)-3-oxopropanenitrile.

  • The crude product can be purified by silica gel column chromatography or recrystallization.

Part 2: Synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine (Final Product)

The final step involves the pH-controlled cyclization of the β-ketonitrile with hydroxylamine.[3][5]

Materials:

  • 3-(2-Iodophenyl)-3-oxopropanenitrile

  • Hydroxylamine hydrochloride

  • Sodium acetate or Potassium carbonate

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 3-(2-iodophenyl)-3-oxopropanenitrile (1.0 equivalent) in ethanol.

  • Add hydroxylamine hydrochloride (1.2-1.5 equivalents) to the solution.

  • Add a base, such as sodium acetate or potassium carbonate (2.0-3.0 equivalents), to the mixture to achieve a pH greater than 8.

  • Heat the reaction mixture to reflux (approximately 80-100°C) for 6-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(2-iodophenyl)-1,2-oxazol-5-amine.

Yield Benchmarking and Comparative Analysis

As previously stated, specific literature yields for 3-(2-Iodophenyl)-1,2-oxazol-5-amine are not documented. However, we can extrapolate expected yield ranges based on the reported syntheses of analogous compounds. The yields for the synthesis of amino-isoxazoles are generally reported to be in the range of 60% to 90%.[5]

CompoundStarting MaterialKey IntermediateReported YieldReference
3-(2-Chlorophenyl)isoxazol-5-amine 2-Chlorobenzaldehyde3-(2-Chlorophenyl)-3-oxopropanenitrileGood to High[3]
3-Amino-5-alkyl isoxazoles Various β-ketonitrilesNot applicable60-90%[5]
3-(3-Bromophenyl)-1,2-oxazol-5-ol 3-BromoacetophenoneEthyl 3-(3-bromophenyl)-3-oxopropanoateNot specified[6]
3-Amino-5-methyl isoxazole Ethyl acetate and acetonitrileAcetyl acetonitrile85-92% (for intermediate)[7]

Based on these analogous preparations, a successful synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine following the detailed protocol should realistically target a yield in the 60-85% range for the final cyclization step, assuming a successful and high-yielding synthesis of the β-ketonitrile intermediate. Factors influencing the final yield will include the purity of the starting materials and intermediate, precise control of reaction conditions (especially pH and temperature), and the efficiency of the purification process.

Visualizing the Synthetic Workflow

To further clarify the synthetic process, the following diagrams illustrate the key transformations.

Synthesis_Workflow cluster_part1 Part 1: Intermediate Synthesis cluster_part2 Part 2: Cyclization 2_Iodoacetophenone 2'-Iodoacetophenone Intermediate 3-(2-Iodophenyl)-3- oxopropanenitrile 2_Iodoacetophenone->Intermediate NaH, THF Acetonitrile Acetonitrile Acetonitrile->Intermediate Final_Product 3-(2-Iodophenyl)-1,2-oxazol-5-amine Intermediate->Final_Product Base (pH > 8) Ethanol, Reflux Hydroxylamine Hydroxylamine HCl Hydroxylamine->Final_Product

Caption: Synthetic workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Reaction_Mechanism Start β-Ketonitrile Intermediate Intermediate Adduct Start->Intermediate + Hydroxylamine (pH > 8) Product 5-Aminoisoxazole Intermediate->Product Intramolecular Cyclization & Dehydration

Caption: Simplified reaction mechanism for 5-aminoisoxazole formation.

Conclusion and Future Outlook

This guide provides a robust and detailed protocol for the synthesis of 3-(2-Iodophenyl)-1,2-oxazol-5-amine, a compound of interest for further research in medicinal and materials chemistry. While direct literature values for its yield are currently unavailable, this document establishes a reliable benchmark based on the well-documented synthesis of analogous halogenated phenylisoxazoles. By following the outlined procedures and maintaining careful control over reaction conditions, researchers can expect to achieve yields comparable to those reported for similar compounds. The experimental data generated from this protocol will be invaluable in establishing a concrete literature value for the yield of this important synthetic building block.

References

  • PubChem. 3-(2-iodophenyl)-1,2-oxazol-5-amine. National Center for Biotechnology Information. [Link]

  • Al-Amiery, A. A., et al. (2023). Molecular studies and antioxidant activity of new synthesis of oxadiazolo (3,2-a) pyrimidine linking to imidazopyridine. Scientific Reports, 13(1), 1-13.
  • Ghorbani-Vaghei, R., & Malaeke, S. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 29(21), 4983.
  • Google Patents. (2018). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. BenchChem.
  • RSC Advances. (2026).
  • Connect Journals. (Year). Synthesis and Antimicrobial Activity of New 3-(2-(4-Chlorophenyl)-4- methylthiazol-5-yl) substituted- isoxazol-5-amine, 1-phenyl-1H-pyrazol-5-amine. Connect Journals.
  • Journal of Organic and Pharmaceutical Chemistry. (2024).
  • PubMed. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. National Center for Biotechnology Information. [Link]

  • Arkivoc. (2012). Synthesis of 3-(2-aminoethyl)
  • Molecules. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino. MDPI.
  • ResearchGate. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. [Link]

  • Google Patents. Process for the preparation of 2-chloroacrylonitrile. US5679826A.
  • Google Patents. Process for the preparation of 2-chloroacrylonitrile. EP0771787B1.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 3-(2-Iodophenyl)-1,2-oxazol-5-amine. As a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guide is synthesized from established best practices for handling structurally related compounds, focusing on the key functional groups: a halogenated aromatic (iodophenyl) system and an oxazole heterocyclic core. The protocols herein are designed to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Profile and Pre-Disposal Safety

The molecular structure of 3-(2-Iodophenyl)-1,2-oxazol-5-amine dictates its hazard profile. It is a halogenated, heterocyclic aromatic amine. Compounds of this nature must be treated as hazardous.

  • Halogenated Aromatic Compounds : These substances can be toxic and environmentally persistent. Special disposal procedures are required for halogenated waste streams to ensure they are treated appropriately, often via high-temperature incineration, and not mixed with non-halogenated solvents that may be recycled.[1][2][3]

  • Oxazole and Amine Moieties : While specific toxicity data is unavailable, similar heterocyclic compounds can cause skin, eye, and respiratory irritation.[4][5][6] Aromatic amines are a class of compounds that require careful handling due to potential toxicity.

Given these characteristics, all handling and disposal preparations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Table 1: Essential Safety & Handling Equipment

Equipment Specification Rationale
Ventilation Chemical Fume Hood To minimize inhalation exposure to potential vapors or dusts.[1][7]
Eye Protection Chemical safety goggles or face shield Protects eyes from splashes or accidental contact.[4][5]
Hand Protection Chemical-resistant nitrile or neoprene gloves Provides a barrier against direct skin contact.[8][9]

| Body Protection | Laboratory coat | Protects clothing and skin from contamination.[7][8] |

Step-by-Step Disposal Protocol

The disposal of 3-(2-Iodophenyl)-1,2-oxazol-5-amine must be managed as regulated hazardous chemical waste.[10] Under no circumstances should this chemical or its residues be disposed of down the drain or in general trash.[1][4]

Step 1: Waste Identification and Characterization

Proper identification is the foundation of safe disposal. Before generating waste, you must understand its composition.

  • Methodology :

    • Inventory all Components : In a dedicated laboratory notebook or digital record, list all chemicals, solvents, and reagents present in the waste container that will hold the 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

    • Estimate Concentrations : Quantify the approximate percentage of each component.

    • Consult SDS : Review the Safety Data Sheet for all other components in the mixture to identify any additional hazards (e.g., ignitability, corrosivity, reactivity, toxicity).[6]

Step 2: Critical Waste Segregation

This is the most critical step in the disposal process. Due to the presence of iodine, this compound must be classified as Halogenated Organic Waste .

  • Causality : Halogenated and non-halogenated waste streams are treated differently by disposal facilities.[3] Mixing them leads to cross-contamination, significantly increases disposal costs, and complicates the disposal process.[2] Halogenated waste requires specific treatment, such as high-temperature incineration, to safely break down the carbon-halogen bonds.

  • Procedure :

    • Designate a specific waste container solely for halogenated organic compounds.

    • DO NOT mix with non-halogenated solvents (e.g., acetone, ethanol, hexane, toluene).[3]

    • DO NOT mix with aqueous waste, acids, bases, or oxidizers.[7][11]

Step 3: Waste Collection and Containment

Proper containment prevents leaks and ensures safe temporary storage.

  • Container Selection : Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) carboys or glass bottles are often suitable.[12][13] The container must have a secure, screw-top cap.[13]

  • Filling :

    • Keep the container closed at all times except when adding waste.[2][14]

    • Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills.[6]

    • Conduct all waste transfers inside a chemical fume hood.[2]

Step 4: Comprehensive Labeling

Accurate labeling is a regulatory requirement and ensures the safety of everyone who handles the container.[10][15]

  • Procedure : As soon as the first drop of waste is added, affix a "Hazardous Waste" tag provided by your institution.[2][11][14]

  • Required Information :

    • The words "Hazardous Waste ".[16]

    • The full, unabbreviated chemical name: "3-(2-Iodophenyl)-1,2-oxazol-5-amine " and all other constituents with their approximate percentages.[11]

    • Clear identification of the hazards (e.g., "Toxic," "Irritant"). Check the appropriate hazard boxes on the tag.[2]

    • The name of the principal investigator or laboratory contact.

    • The accumulation start date.

Step 5: Storage in a Satellite Accumulation Area (SAA)

Laboratories are permitted to store hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA) before it is moved to a central storage facility.[6][16]

  • Location : The SAA must be under the control of the laboratory personnel.[17]

  • Secondary Containment : Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks.[17]

  • Segregation : Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizers.[7]

Step 6: Final Disposal and Pickup

Final disposal must be handled by trained professionals.

  • Procedure : Once the waste container is nearly full (90% capacity) or is no longer being added to, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) department or equivalent office.[4][12]

  • Record-Keeping : Maintain a copy of the waste manifest or pickup request for your laboratory's records, in accordance with institutional and regulatory policies.[18]

Spillage Containment and Cleanup

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure the chemical fume hood is operating. If the spill is large or outside of a hood, evacuate the lab.[4]

  • Contain the Spill : Use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to surround and cover the spill. Do not use combustible materials like paper towels.[4]

  • Collect the Waste : Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[4]

  • Decontaminate : Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.[4]

  • Report : Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol A Generate Waste Containing 3-(2-Iodophenyl)-1,2-oxazol-5-amine B Wear Full PPE: - Safety Goggles - Lab Coat - Nitrile Gloves A->B C Work Inside a Chemical Fume Hood A->C D Characterize Waste & Identify All Constituents A->D E SELECT HALOGENATED ORGANIC WASTE STREAM D->E F Collect in Labeled, Leak-Proof Container (<90% Full) E->F G Affix 'Hazardous Waste' Tag with Full Chemical Names F->G H Store in Secondary Containment in Designated SAA G->H I Submit Pickup Request to EHS Office H->I J Disposal by Licensed Hazardous Waste Contractor I->J

Caption: Disposal workflow for 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

References

  • NIH Waste Disposal Guide. (n.d.). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Chemical Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022. (2022). National Institutes of Health. Retrieved from [Link]

  • What Goes in Chemical Waste Containers. (2012, December 14). NIH Office of Research Facilities. Retrieved from [Link]

  • NIH Waste Disposal Guide 2022 - Multihazardous Waste. (2022). National Institutes of Health. Retrieved from [Link]

  • The Importance of Chemical Safety in R&D Labs. (2024, October 2). Wilco Prime. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Effective Lab Chemical Waste Management. (2025, September 15). Environmental Marketing Services. Retrieved from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). ChemistryTalk. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Safety Data Sheet. (2016, February 15). Kurita. Retrieved from [Link]

  • Hazardous Chemical Waste Management in Teaching Laboratories. (2025, November 13). ACS Publications. Retrieved from [Link]

  • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]

  • MSDS of Oxazole. (2008, October 23). Capot Chemical. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Waste Management - Chemical Safety in Science Education. (2022, June 30). University of Southern Denmark. Retrieved from [Link]

  • Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. Retrieved from [Link]

  • Laboratory Waste Disposal. (n.d.). University of Aveiro. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline. (n.d.). UNSW Sydney. Retrieved from [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. (n.d.). Organic Chemistry Praktikum. Retrieved from [Link]

  • Pharmaceutical Waste Guidance. (n.d.). Florida Department of Environmental Protection. Retrieved from [Link]

  • Safe Handling and Disposal of Antineoplastic and Other Drugs. (n.d.). University of Rhode Island. Retrieved from [Link]

Sources

Standard Operating Procedure: Safe Handling and PPE Guidelines for 3-(2-Iodophenyl)-1,2-oxazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Chemical Identifier: 3-(2-Iodophenyl)-1,2-oxazol-5-amine (CAS: 1020955-28-5)

Executive Summary & Mechanistic Hazard Profile

3-(2-Iodophenyl)-1,2-oxazol-5-amine is a halogenated heterocyclic amine frequently utilized as a reactive building block in drug discovery and medicinal chemistry. While the specific toxicological profile of this exact derivative is still under investigation, it must be handled with strict adherence to Global Harmonized System (GHS) protocols for structurally related isoxazol-5-amines [10].

The Causality of the Hazard: The primary danger of this compound lies in its structure. The isoxazol-5-amine core is a reactive pharmacophore known to cause mucous membrane and respiratory irritation (GHS H335). The addition of the 2-iodophenyl group significantly increases the molecule's lipophilicity (LogP). Mechanistically, higher lipophilicity enhances the compound's ability to permeate the stratum corneum (the outermost layer of the skin). If this powder is dissolved in a penetration-enhancing solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), the risk of systemic dermal toxicity increases exponentially. Consequently, standard laboratory handling must be upgraded to prevent both particulate inhalation and solvent-mediated dermal absorption.

Mandatory Personal Protective Equipment (PPE) Matrix

In accordance with[3, 8, 9], a thorough hazard assessment dictates the following PPE requirements. The table below outlines the quantitative and qualitative specifications required to safely handle this compound.

PPE CategoryMinimum SpecificationMechanistic Justification & Causality
Eye/Face Protection ANSI Z87.1 tight-fitting safety gogglesProtects against ocular absorption of aerosolized micro-particulates generated during powder transfer. Standard safety glasses lack the orbital seal required to stop fine dust.
Respiratory Protection Filters >95% of airborne particles <5 µm. Essential when weighing dry powders outside of a closed-loop system to prevent respiratory tract irritation [1, 4, 11].
Hand Protection Double-gloved Nitrile (Minimum 0.11 mm thickness per layer)Nitrile provides a robust barrier against lipophilic penetration. Double-gloving is critical; if the outer glove is breached by a carrier solvent (e.g., DMSO), the inner glove provides a secondary barrier, allowing time for safe doffing.
Body Protection Flame-retardant, static-dissipative lab coat; closed-toe non-porous shoesMinimizes electrostatic discharge (ESD) which can cause fine halogenated powders to repel and scatter. Non-porous shoes prevent dermal exposure from dropped solutions.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step in this protocol includes a verification check. Do not proceed to the next step unless the previous verification is successful.

Step 1: Environmental Validation
  • Verify Fume Hood Flow: Ensure the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm) .

    • Causality: This specific flow rate is optimal for capturing aerosolized particulates. Velocities above 120 fpm create turbulent eddies that can blow the lightweight powder out of the hood and into the operator's breathing zone.

  • Clear the Workspace: Remove all incompatible chemicals, particularly strong oxidizing agents, from the hood.

Step 2: Static Mitigation & Weighing
  • Neutralize Static: Use an anti-static gun (e.g., Zerostat) on the weigh boat, the micro-spatula, and the compound container.

    • Causality: Halogenated powders inherently carry a static charge. Neutralizing this charge prevents the powder from repelling off the spatula and contaminating the workspace.

  • Weighing: Carefully weigh the desired mass of 3-(2-Iodophenyl)-1,2-oxazol-5-amine using a grounded, non-sparking micro-spatula.

Step 3: Dissolution & Transfer
  • Solvent Addition: Transfer the solid to a sealed borosilicate glass vial before adding the organic solvent via syringe.

    • Causality: Adding solvent directly to an open weigh boat risks splashing. Because solvents like DMSO act as molecular "Trojan Horses" that drag lipophilic compounds through the skin, all dissolution must occur in a closed system.

  • Agitation: Vortex the sealed vial until visual homogeneity is achieved.

Step 4: Decontamination
  • Surface Cleaning: Wipe down the spatulas and the balance area with a solvent known to dissolve the compound (e.g., isopropanol), followed by a secondary wipe with distilled water.

Visualizing the Safety Architecture

HandlingWorkflow N1 1. Don PPE & Verify Fume Hood Flow N2 2. Weigh Compound (Anti-static tools) N1->N2 N3 3. Dissolve in Organic Solvent N2->N3 N4 4. Execute Experimental Assay N3->N4 N5 Spill Occurs? N4->N5 N6 Initiate Spill Response Protocol N5->N6 Yes N7 Hazardous Waste Disposal (P501) N5->N7 No N6->N7

Workflow and spill response logic for handling 3-(2-Iodophenyl)-1,2-oxazol-5-amine.

Spill Response & Waste Disposal Plan

In the event of a spill, immediate containment is required to prevent aerosolization and cross-contamination.

Dry Powder Spill Protocol
  • Immediate Isolation: Alert nearby personnel. If the spill occurs outside the fume hood, immediately upgrade your respiratory protection to a P100 half-mask respirator.

  • Containment: Gently cover the spilled powder with damp paper towels (moistened with water) to prevent the dust from becoming airborne.

  • Collection: Use a non-sparking scoop to transfer the damp mass into a hazardous waste container.

  • Chemical Decontamination: Wash the spill area with an isopropanol-soaked rag, followed by a soap and water wash to remove residual lipophilic organics.

Liquid Solution Spill Protocol (e.g., dissolved in DMSO)
  • Absorption: Surround and cover the spill with an inert, non-combustible absorbent such as diatomaceous earth, silica gel, or dry sand.

    • Causality: Do not use combustible absorbents (like standard paper towels) for concentrated reactive amine solutions, as residual oxidizing impurities can trigger localized exothermic reactions.

  • Disposal: Sweep the saturated absorbent into a chemically compatible, sealable container.

  • Regulatory Compliance: Label the container explicitly as "Hazardous Waste: Halogenated Aryl Isoxazolamine / Solvent Mixture" and dispose of it in strict accordance with local EPA/RCRA regulations and GHS P501 disposal codes.

References

  • Title: NIOSH Guide to the Selection and Use of Particulate Respirators Source: Centers for Disease Control and Prevention (CDC) / NIOSH URL: [Link]

  • Title: Personal Protective Equipment (PPE) General Requirements (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: 5-Aminoisoxazole (CID 84591) Toxicity and GHS Classification Source: PubChem, National Library of Medicine (NLM) URL: [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Iodophenyl)-1,2-oxazol-5-amine
Reactant of Route 2
3-(2-Iodophenyl)-1,2-oxazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.